molecular formula C13H12F4N4O5 B6350691 N3-TFBA-O2Oc CAS No. 1993119-45-1

N3-TFBA-O2Oc

Cat. No.: B6350691
CAS No.: 1993119-45-1
M. Wt: 380.25 g/mol
InChI Key: SRPUVUGFIJXTIL-UHFFFAOYSA-N
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Description

N3-TFBA-O2Oc is a useful research compound. Its molecular formula is C13H12F4N4O5 and its molecular weight is 380.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.07438214 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4O5/c14-8-7(9(15)11(17)12(10(8)16)20-21-18)13(24)19-1-2-25-3-4-26-5-6(22)23/h1-5H2,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPUVUGFIJXTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3-TFBA-O2Oc: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-TFBA-O2Oc, also known as 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a versatile heterobifunctional chemical probe that integrates a photoactivatable crosslinking moiety with a handle for bioorthogonal click chemistry. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in chemical biology and drug discovery. The perfluorophenyl azide (B81097) group allows for covalent modification of interacting biomolecules upon UV irradiation, while the terminal carboxylic acid can be functionalized for attachment to various molecules or surfaces, or the entire molecule can be used as a clickable reagent via its azide group. This combination of features makes this compound a powerful tool for identifying and characterizing molecular interactions.

Introduction

The identification of the cellular targets of small molecules and the elucidation of their interaction networks are fundamental challenges in chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to address these challenges by enabling the covalent capture of non-covalent interactions. This compound is a state-of-the-art photoaffinity labeling reagent that offers high efficiency and versatility.

Its core components are:

  • A Perfluorophenyl Azide (PFPA) Moiety: This group is photoactivatable, typically with UV light (λmax ≈ 258 nm), generating a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, including the amino acid residues of a target protein.[1] The fluorine atoms enhance the reactivity and can reduce non-specific insertions.

  • A Hydrophilic Linker (O2Oc): The 2-(2-ethoxyethoxy)acetic acid linker enhances the solubility of the probe in aqueous buffers commonly used for biological experiments.

  • A Terminal Azide Group: This functional group is central to its utility in "click chemistry," a suite of biocompatible reactions. This allows for the attachment of reporter tags (e.g., fluorophores, biotin) or for conjugation to alkyne-modified biomolecules.

Physicochemical Properties and Data

Quantitative data for this compound is not extensively available in the peer-reviewed literature. However, data from structurally and functionally similar compounds, such as tetrafluoroaryl azide (TFAA) photoaffinity labels, can provide valuable insights into its expected performance.

PropertyValueSource
Full Chemical Name 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acidN/A
Synonyms 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, ATFB-AEEAN/A
Molecular Formula C13H12F4N4O5N/A
Molecular Weight 380.25 g/mol N/A
Photoactivation λmax ~258 nm[1]
Binding Affinity (Kd of TFAA analog for Estrogen Receptor) 2.64 nM[2][3]
Covalent Attachment Efficiency (of TFAA analog to Estrogen Receptor) 20-30%[2][3]

Key Applications and Experimental Protocols

This compound is a versatile tool with applications in:

  • Target Identification of Bioactive Small Molecules: Identifying the protein targets of drugs or other small molecules.

  • Binding Site Mapping: Elucidating the specific amino acid residues involved in a small molecule-protein interaction.

  • Proteome-Wide Profiling: Characterizing the complete set of proteins that interact with a small molecule in a complex biological sample.

  • Surface Functionalization: Immobilizing molecules onto surfaces for various biochemical assays.

Photoaffinity Labeling for Target Identification

This is a primary application of this compound. The general workflow involves incubating the probe with a biological sample, photo-crosslinking, and then identifying the labeled proteins.

Experimental Protocol: General Photoaffinity Labeling

  • Probe Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate cells or cell lysate with the this compound probe at a predetermined concentration and for a sufficient time to allow for binding to the target protein(s). A typical starting concentration is in the low micromolar range.

    • Include a control group where a competing, non-photoreactive ligand is added in excess prior to the probe to demonstrate the specificity of the interaction.

  • Photo-Crosslinking:

    • Transfer the samples to a suitable container (e.g., a petri dish on ice).

    • Irradiate the samples with UV light at a wavelength close to the absorbance maximum of the perfluorophenyl azide group (~258 nm). The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing damage to the biological sample. A common starting point is irradiation at 365 nm for 15-30 minutes on ice.

  • Sample Preparation for Analysis:

    • If working with live cells, lyse the cells after irradiation.

    • The cross-linked proteins can now be further analyzed. For target identification, proceed with click chemistry to attach a reporter tag.

Click Chemistry for Reporter Tag Conjugation

The azide group on this compound allows for the attachment of a reporter tag (e.g., biotin (B1667282) for enrichment, a fluorophore for visualization) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the attachment of an alkyne-containing reporter tag (e.g., alkyne-biotin) to the azide-functionalized this compound that is now covalently bound to its target protein.

  • Reagent Preparation:

    • Prepare stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO4)

      • A copper(I)-stabilizing ligand (e.g., THPTA)

      • A reducing agent (e.g., sodium ascorbate)

      • The alkyne-reporter tag

  • Click Reaction:

    • To the protein lysate containing the cross-linked protein-probe complex, add the following reagents in order, with gentle mixing after each addition:

      • Alkyne-reporter tag

      • Premixed CuSO4 and THPTA

      • Sodium ascorbate (B8700270) (to reduce Cu(II) to Cu(I) in situ)

    • Incubate the reaction at room temperature for 1-2 hours.

  • Protein Enrichment and Identification:

    • If a biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and identify them using mass spectrometry-based proteomics.

Signaling Pathway Investigation: Estrogen Receptor

A key application for photoaffinity labels like this compound is in the study of hormone receptors, such as the estrogen receptor (ER). The estrogen signaling pathway is complex, involving both nuclear and membrane-initiated events that regulate gene expression and cellular processes.[4]

A photoaffinity probe can be designed to mimic estrogen and bind to the ER. Upon photoactivation, it will covalently attach to the receptor, allowing for its isolation and the identification of interacting proteins. This can help to elucidate the components of the ER signaling complex and understand how different ligands modulate its activity.

Estrogen_Signaling_Pathway_Investigation cluster_0 Cellular Environment N3_TFBA_Probe This compound Probe ER Estrogen Receptor (ER) UV_Light UV Light (258 nm) Covalent_Complex Covalent ER-Probe Complex Click_Reaction Click Chemistry (e.g., CuAAC) Biotin_Alkyne Biotin-Alkyne Biotinylated_Complex Biotinylated ER-Probe Complex Streptavidin_Beads Streptavidin Beads Enriched_Complex Enriched Complex Mass_Spec Mass Spectrometry Interacting_Proteins Interacting Proteins (Co-regulators, etc.)

Experimental Workflow Diagrams

General Photoaffinity Labeling Workflow

Photoaffinity_Labeling_Workflow Start Start: Biological Sample (Cells or Lysate) Incubate Incubate with This compound Probe Start->Incubate UV_Irradiate UV Irradiation (~258 nm) Incubate->UV_Irradiate Crosslink Covalent Crosslinking of Probe to Target UV_Irradiate->Crosslink Click_Chemistry Click Chemistry with Reporter-Alkyne Crosslink->Click_Chemistry Enrich Enrichment of Labeled Proteins Click_Chemistry->Enrich Analyze Analysis (e.g., Mass Spectrometry) Enrich->Analyze Identify Identification of Target Proteins Analyze->Identify

Logical Relationship of this compound Components

Component_Relationships cluster_functions N3_TFBA_O2Oc Perfluorophenyl Azide (PFPA) |  Linker (O2Oc) |  Terminal Azide Photo_Crosslinking Photo-Crosslinking (Target Binding) N3_TFBA_O2Oc:f0->Photo_Crosslinking Solubility Aqueous Solubility N3_TFBA_O2Oc:f1->Solubility Click_Chemistry Click Chemistry (Reporter Attachment) N3_TFBA_O2Oc:f2->Click_Chemistry

Conclusion

This compound is a powerful and versatile chemical tool for the study of molecular interactions. Its combination of a highly efficient photo-crosslinking group and a bioorthogonal handle makes it well-suited for a range of applications in modern chemical biology and drug discovery. While specific quantitative data for this exact compound is limited in the public domain, the principles of its design and the data from analogous compounds suggest it is a highly effective reagent for target identification and binding site analysis. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies.

References

An In-depth Technical Guide to N3-TFBA-O2Oc: A Heterobifunctional Crosslinking Agent for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N3-TFBA-O2Oc (2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid). As a heterobifunctional crosslinking agent, this compound integrates a photoactivatable tetrafluorophenyl azide (B81097) moiety with a versatile click chemistry handle, enabling the covalent capture and subsequent identification of protein-protein and small molecule-protein interactions. This document details the physicochemical properties of this compound, provides hypothetical yet detailed protocols for its synthesis and application in target identification workflows, and presents a case study on its use in elucidating a key signaling pathway. The information herein is intended to serve as a valuable resource for researchers in chemical biology, proteomics, and drug discovery.

Introduction

The elucidation of protein interaction networks is fundamental to understanding cellular signaling pathways and the mechanisms of drug action. This compound is a state-of-the-art chemical probe designed to address this challenge by combining two powerful bioorthogonal technologies: photoaffinity labeling and click chemistry.

The core structure of this compound consists of three key components:

  • A 4-Azido-2,3,5,6-tetrafluorobenzamido (TFBA) group: This perfluorinated aryl azide serves as a highly efficient photo-crosslinking moiety. Upon irradiation with UV light, it forms a reactive nitrene intermediate that can covalently bind to nearby molecules.[1] The fluorine atoms enhance the stability of the probe and can minimize photodamage to biological samples by allowing for photoactivation at longer wavelengths (~300 nm) compared to traditional phenyl azides.[1][2]

  • A hydrophilic linker (O2Oc): Derived from 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA), this linker enhances the solubility of the molecule in aqueous buffers, which is crucial for biological experiments.[3]

  • A terminal carboxylic acid: This functional group provides a point of attachment for further chemical modifications, most notably for conjugation to biomolecules or surfaces.

This unique combination of features makes this compound a powerful tool for covalently capturing transient or low-affinity interactions in complex biological systems, which can then be identified using downstream proteomic techniques.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

PropertyValueSource
Full Chemical Name 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acidN/A
Synonyms ATFB-AEEAN/A
CAS Number 1993119-45-1N/A
Molecular Formula C13H12F4N4O5N/A
Molecular Weight 380.25 g/mol N/A
Appearance White to off-white solid[3]
Melting Point 88-89 °CN/A
Solubility Soluble in DMSO and other organic solvents. The hydrophilic linker enhances solubility in aqueous buffers.[3]
UV Absorption Max (λmax) ~300 nm (estimated for the tetrafluorophenyl azide moiety)[1]
Storage Conditions 2-8°C, protect from lightN/A

Synthesis of this compound

Synthesis of Precursors
  • 4-Azido-2,3,5,6-tetrafluorobenzoic acid: This precursor can be synthesized from 2,3,5,6-tetrafluorobenzoic acid through nitration, reduction to the amine, diazotization, and subsequent reaction with sodium azide.

  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA): This is a commercially available reagent.[3]

Hypothetical Amide Coupling Protocol
  • Activation of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid:

    • Dissolve 1 equivalent of 4-azido-2,3,5,6-tetrafluorobenzoic acid in anhydrous dichloromethane (B109758) (DCM).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of dicyclohexylcarbodiimide (B1669883) (DCC).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • The resulting solution contains the NHS ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid.

  • Amide Bond Formation:

    • Dissolve 1.2 equivalents of 2-(2-(2-aminoethoxy)ethoxy)acetic acid and 1.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF).

    • Add the solution containing the activated NHS ester dropwise to the AEEA solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Experimental Protocols for Application

This compound is a versatile tool for identifying protein-protein and small molecule-protein interactions. The general workflow involves three main stages: target engagement and crosslinking, click chemistry-mediated biotinylation, and enrichment and proteomic analysis.

Case Study: Investigating the Interaction of a Kinase Inhibitor with its Cellular Targets

This hypothetical case study demonstrates the use of this compound to identify the cellular targets of a novel kinase inhibitor, "Inhibitor-X".

The carboxylic acid group of this compound can be coupled to an amine-functionalized version of Inhibitor-X using standard amide bond formation chemistry, similar to the synthesis of this compound itself.

The overall experimental workflow for this case study is depicted in the following diagram.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_biochemistry Biochemical Processing cluster_proteomics Proteomic Analysis cell_culture Culture Cells treatment Treat with Inhibitor-X Probe cell_culture->treatment uv_crosslinking UV Crosslinking (300 nm) treatment->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis click_reaction Click Reaction with Biotin-Alkyne cell_lysis->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-bead Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Target ID lc_ms->data_analysis signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B (Target of Inhibitor-X) kinase_a->kinase_b Phosphorylates downstream_protein Downstream Protein kinase_b->downstream_protein Phosphorylates inhibitor_x Inhibitor-X-N3-TFBA-O2Oc inhibitor_x->kinase_b Inhibits transcription_factor Transcription Factor downstream_protein->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Regulates

References

An In-depth Technical Guide to N3-TFBA-O2Oc (CAS Number: 1993119-45-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-TFBA-O2Oc, with the CAS number 1993119-45-1, is a versatile heterobifunctional crosslinking agent. Its full chemical name is 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid. This molecule is of significant interest in chemical biology and drug development due to its unique combination of a photoactivatable perfluorophenyl azide (B81097) (PFPA) group and a terminal carboxylic acid, connected by a hydrophilic diether linker. This structure allows for a two-step conjugation strategy, making it a valuable tool for a range of applications including photoaffinity labeling, surface functionalization, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

The PFPA moiety can be activated by UV light to form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. The tetrafluorination of the phenyl azide group enhances the reactivity of the nitrene and shifts the absorption maximum to a longer wavelength compared to unsubstituted aryl azides, which can be advantageous for minimizing photodamage to biological samples. The carboxylic acid handle provides a convenient point of attachment for biomolecules or surfaces through standard amide bond formation or other conjugation chemistries. The hydrophilic linker enhances the solubility of the reagent and the resulting conjugates in aqueous buffers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1993119-45-1
Molecular Formula C13H12F4N4O5
Molecular Weight 380.25 g/mol
Appearance White to off-white solid
Melting Point 88-89 °C
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.
Storage Store at 2-8 °C, protected from light.

Synthesis

A general approach for the synthesis of AEEA derivatives is outlined in patent literature. This typically involves the protection of the amino group of a starting material like 2-(2-(2-aminoethoxy)ethoxy)ethanol, followed by oxidation of the terminal alcohol to a carboxylic acid, and finally deprotection of the amine.

The 4-azido-2,3,5,6-tetrafluorobenzoic acid can be synthesized from commercially available pentafluorobenzoic acid. The final step would involve the coupling of the AEEA linker to the activated 4-azido-2,3,5,6-tetrafluorobenzoic acid (e.g., as an acyl chloride or NHS ester) to form the final product, this compound.

Applications and Experimental Protocols

This compound is a versatile tool with applications in several areas of research and development.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of a molecule of interest within a complex biological system. The PFPA group of this compound makes it an excellent reagent for this purpose. Upon photoactivation, the azide is converted to a highly reactive nitrene that can form a covalent bond with interacting proteins or other biomolecules.

Quantitative Data for a Structurally Similar Tetrafluorophenyl Azide Probe for the Estrogen Receptor

While specific quantitative data for this compound in a photoaffinity labeling experiment is not available, a study on a structurally similar nonsteroidal ligand containing a tetrafluorophenyl azide photophore for the estrogen receptor (ER) provides valuable insights.

ParameterValueReference Compound
Binding Affinity (Kd) 2.64 nM3-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene
Relative Binding Affinity (RBA) 9.3 (Estradiol = 100)3-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene
Covalent Attachment Efficiency 20-30%3-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene

Experimental Protocol: Photoaffinity Labeling of a Target Protein

This protocol provides a general workflow for using this compound to identify the binding partners of a small molecule ligand.

  • Probe Synthesis: The small molecule ligand of interest is first conjugated to the carboxylic acid group of this compound using standard coupling chemistry (e.g., EDC/NHS).

  • Binding Incubation: The resulting photoaffinity probe is incubated with a cell lysate, purified protein, or intact cells containing the target protein. This is typically done in the dark to prevent premature photoactivation.

  • Photo-crosslinking: The sample is irradiated with UV light at a wavelength that activates the PFPA group (typically around 254-300 nm). The duration and intensity of irradiation should be optimized for each system.

  • Analysis of Crosslinked Products: The covalently labeled proteins are then analyzed. This can involve techniques such as SDS-PAGE followed by autoradiography (if a radiolabel is incorporated) or western blotting with an antibody against the target protein or a tag on the probe. For identification of unknown binding partners, the crosslinked protein bands can be excised from the gel and identified by mass spectrometry.

G Photoaffinity Labeling Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis ligand Ligand of Interest probe Photoaffinity Probe ligand->probe EDC/NHS coupling crosslinker This compound crosslinker->probe incubation Incubation (in dark) probe->incubation sample Biological Sample (e.g., cell lysate) sample->incubation uv UV Irradiation (e.g., 254 nm) incubation->uv crosslinked Covalently Crosslinked Complexes uv->crosslinked sds_page SDS-PAGE crosslinked->sds_page analysis_methods Autoradiography, Western Blot, or Mass Spectrometry sds_page->analysis_methods identification Identification of Binding Partners analysis_methods->identification

Caption: Workflow for identifying protein-ligand interactions using this compound.

Click Chemistry

The azide group on this compound can also be utilized in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly specific and efficient conjugation of this compound to molecules containing an alkyne group.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.

  • Reactant Preparation: Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. A ligand such as TBTA or THPTA is often used to stabilize the copper(I) and improve reaction efficiency.

  • Reaction: Add the copper(I) catalyst solution to the mixture of the alkyne and azide. The reaction is typically carried out at room temperature and is often complete within a few hours.

  • Purification: The resulting triazole-linked conjugate can be purified by standard chromatographic techniques such as HPLC.

G Click Chemistry (CuAAC) Workflow cluster_reactants Reactants cluster_catalyst Catalyst System azide This compound (Azide) reaction Reaction Mixture (e.g., DMSO/H2O, RT) azide->reaction alkyne Alkyne-containing Molecule alkyne->reaction copper Cu(II)SO4 catalyst Cu(I) Catalyst copper->catalyst ascorbate Sodium Ascorbate ascorbate->catalyst ligand Ligand (e.g., TBTA) ligand->catalyst catalyst->reaction purification Purification (e.g., HPLC) reaction->purification product Triazole-linked Conjugate purification->product

Caption: General workflow for CuAAC 'click' chemistry using this compound.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker in the synthesis of ADCs. The carboxylic acid can be used to attach a cytotoxic drug, while the azide group can be used to conjugate the drug-linker complex to an antibody that has been modified to contain an alkyne group. This approach allows for the site-specific conjugation of the drug, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).

G ADC Synthesis Workflow using this compound cluster_drug_linker Drug-Linker Conjugation cluster_ab_mod Antibody Modification cluster_conjugation Final Conjugation drug Cytotoxic Drug drug_linker Drug-Linker (Azide-functionalized) drug->drug_linker linker This compound activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker activated_linker->drug_linker Amide bond formation click Click Chemistry (CuAAC or SPAAC) drug_linker->click antibody Monoclonal Antibody alkyne_mod Alkyne-modified Antibody antibody->alkyne_mod Site-specific modification alkyne_mod->click adc Antibody-Drug Conjugate (ADC) click->adc

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling Pathway Investigation: Estrogen Receptor

As mentioned, tetrafluorophenyl azide-based photoaffinity probes have been successfully used to study the estrogen receptor (ER). The ER signaling pathway is complex and involves both genomic and non-genomic actions. A photoaffinity probe based on this compound could be used to covalently label the ER and its interacting partners, helping to elucidate the specific protein-protein interactions that occur upon ligand binding and that mediate downstream signaling events.

The diagram below illustrates a simplified overview of the estrogen receptor signaling pathway, highlighting potential points of investigation using a photoaffinity labeling approach.

G Simplified Estrogen Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane ER PI3K_AKT PI3K/AKT Pathway ER_mem->PI3K_AKT Non-genomic signaling GPER GPER MAPK MAPK Pathway GPER->MAPK Non-genomic signaling Estrogen Estrogen ER_cyto Cytoplasmic ER Estrogen->ER_cyto Binding & HSP90 dissociation HSP HSP90 ER_cyto->HSP ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization & Nuclear Translocation PI3K_AKT->ER_cyto Phosphorylation MAPK->ER_cyto Phosphorylation ERE Estrogen Response Element (ERE) ER_dimer->ERE Coactivators Co-activators ER_dimer->Coactivators Gene Target Gene Transcription ERE->Gene

Caption: Simplified diagram of estrogen receptor signaling pathways.

A photoaffinity probe designed to bind to the ER could be used to identify proteins that are in close proximity to the receptor in both its cytoplasmic and nuclear compartments, as well as co-activators and other regulatory proteins that associate with the ER at the ERE. This would provide a snapshot of the ER interactome under specific cellular conditions.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique heterobifunctional nature, combining a photoactivatable crosslinking group with a flexible conjugation handle, enables a wide range of applications from identifying protein-protein interactions to constructing sophisticated bioconjugates. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for scientists looking to incorporate this reagent into their research. As our understanding of complex biological systems deepens, the utility of precisely engineered chemical probes like this compound will undoubtedly continue to grow.

N3-TFBA-O2Oc: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-TFBA-O2Oc, chemically defined as {2-[2-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino)ethoxy] ethoxy}acetic acid, is a versatile heterobifunctional linker molecule with significant applications in the fields of chemical biology and drug development.[1][2] Its primary utility lies in its role as a photoactivatable crosslinker, enabling the spatially and temporally controlled conjugation of different molecular entities. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its application in Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The core functionality of this compound resides in its distinct terminal groups: a photoactivatable perfluorophenyl azide (B81097) and a carboxylic acid. The perfluorophenyl azide group can be activated by UV light (258-280 nm) to form a highly reactive nitrene, which can then covalently bind to nearby molecules. The carboxylic acid end provides a convenient handle for conjugation to other molecules, such as ligands for target proteins or E3 ubiquitin ligases, through standard amide bond formation.

Mechanism of Action in PROTACs

The most prominent application of linkers like this compound is in the formation of PROTACs. PROTACs are chimeric molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] The linker is a critical component of a PROTAC, connecting the POI-binding ligand and the E3 ligase-binding ligand.

The generalized mechanism of action for a PROTAC utilizing a linker such as this compound is a four-step process:

  • PROTAC Formation: The linker unites the POI ligand and the E3 ligase ligand.[1][3]

  • Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[1][3]

  • Polyubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][3]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][3]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds to POI Protein of Interest (POI) POI->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Recruits E2-Ub E2_Ub E2-Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Application in Antibody-Drug Conjugates (ADCs)

This compound can also be employed in the construction of ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug.[3][4] The linker in an ADC plays a crucial role in connecting the antibody to the cytotoxic payload, ensuring stability in circulation and efficient release of the drug at the target site.

The general mode of action for an ADC is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to a specific antigen on the surface of a target cell, such as a cancer cell.[2][4]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved by specific cellular mechanisms (e.g., enzymatic cleavage in the lysosome), releasing the cytotoxic payload.

  • Cell Death: The released cytotoxic drug then exerts its cell-killing effect, for example, by interfering with DNA replication or microtubule dynamics.

Experimental Workflow for ADC Internalization and Payload Release

ADC_Workflow cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Target Antigen Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Apoptosis Payload->Apoptosis Induces ADC Antibody-Drug Conjugate (ADC) ADC->Antigen Binds to

Caption: Generalized workflow of ADC targeting, internalization, and payload release.

Quantitative Data

While specific quantitative data for this compound itself is not available in the provided search results, the effectiveness of PROTACs and ADCs constructed with such linkers is typically evaluated using a variety of quantitative assays. The choice of assay depends on the specific biological question being addressed.

ParameterDescriptionTypical Assays
Binding Affinity The strength of the interaction between the PROTAC/ADC components (ligands, antibody) and their respective targets (POI, E3 ligase, antigen).Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST)
Ternary Complex Formation The efficiency with which the PROTAC facilitates the formation of the POI-PROTAC-E3 ligase complex.Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Protein Degradation The extent to which the PROTAC mediates the degradation of the target protein.Western Blotting, In-Cell Western, Flow Cytometry, Mass Spectrometry-based proteomics
Cell Viability/Cytotoxicity The effect of the PROTAC or ADC on the viability of cells.MTT assay, CellTiter-Glo®, Real-Time Cell Analysis (RTCA)
In vivo Efficacy The therapeutic effect of the PROTAC or ADC in a living organism.Xenograft tumor models, Pharmacokinetic (PK) and Pharmacodynamic (PD) studies

Experimental Protocols

Detailed experimental protocols are highly specific to the particular PROTAC or ADC being developed and the biological system in which it is being tested. However, a general workflow for evaluating a PROTAC constructed using a linker like this compound would involve the following key steps:

1. Synthesis and Purification of the PROTAC:

  • Objective: To synthesize the PROTAC molecule by conjugating the POI ligand, the this compound linker, and the E3 ligase ligand.

  • Methodology:

    • The carboxylic acid group of this compound is activated (e.g., using HATU or EDC/NHS chemistry).

    • The activated linker is reacted with an amine-containing POI ligand to form an amide bond.

    • The azide group on the linker-POI ligand conjugate is then reacted with an alkyne-containing E3 ligase ligand via a "click chemistry" reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). Alternatively, the photoactivatable azide can be used for conjugation at a later stage.

    • The final PROTAC product is purified using techniques such as High-Performance Liquid Chromatography (HPLC).

    • The identity and purity of the PROTAC are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. In Vitro Protein Degradation Assay:

  • Objective: To determine if the PROTAC can induce the degradation of the target POI in a cell-based assay.

  • Methodology:

    • Culture a relevant cell line that expresses the POI.

    • Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24, 48, 72 hours).

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting using an antibody specific to the POI to assess the protein levels. A loading control (e.g., GAPDH, β-actin) should be included to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of POI degradation at each PROTAC concentration.

3. Cell Viability Assay:

  • Objective: To assess the effect of POI degradation on cell viability.

  • Methodology:

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of PROTAC concentrations.

    • After the desired incubation period, add a viability reagent (e.g., MTT, CellTiter-Glo®).

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 or EC50 value.

Logical Relationship of Experimental Evaluation

Experimental_Logic Synthesis 1. PROTAC Synthesis & Purification InVitro_Degradation 2. In Vitro Degradation Assay (e.g., Western Blot) Synthesis->InVitro_Degradation Test Efficacy Cell_Viability 3. Cell Viability Assay (e.g., MTT) InVitro_Degradation->Cell_Viability Correlate with Phenotype InVivo_Studies 4. In Vivo Efficacy Studies (e.g., Xenograft Model) Cell_Viability->InVivo_Studies Validate Therapeutic Potential

Caption: A logical workflow for the experimental evaluation of a PROTAC.

Conclusion

This compound is a valuable chemical tool that functions as a heterobifunctional linker, primarily enabling the development of targeted therapies such as PROTACs and ADCs. Its mechanism of action is intrinsically linked to the broader mechanisms of these therapeutic modalities, where it serves to bring key molecular players into proximity to elicit a desired biological outcome, be it protein degradation or targeted drug delivery. The photoactivatable nature of its perfluorophenyl azide group offers an additional layer of control for spatiotemporal conjugation. Further research and publication of specific applications of this compound will undoubtedly provide more granular insights into its utility and performance in various biological contexts.

References

N3-TFBA-O2Oc: A Trifunctional Photoactivatable Crosslinker for Advanced Proteomics and Biomaterial Engineering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N3-TFBA-O2Oc is a versatile heterobifunctional and trifunctional photoactivatable crosslinking agent with significant utility in proteomics, drug discovery, and material science. Its unique architecture, featuring a photo-reactive perfluorophenyl azide (B81097) (PFPA) group, a primary amine-reactive carboxylic acid, and a bioorthogonal azide moiety, enables a multi-faceted approach to elucidating molecular interactions and engineering novel biomaterials. This guide provides a comprehensive overview of the core properties, experimental protocols, and diverse applications of this compound, empowering researchers to leverage its full potential.

Introduction to this compound

This compound, systematically named 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a powerful molecular tool designed for covalent capture of interacting molecules and for surface functionalization. Its functionality stems from three key chemical motifs:

  • Perfluorophenyl Azide (PFPA): This group is the photoactivatable warhead of the molecule. Upon exposure to ultraviolet (UV) light, typically in the range of 258-280 nm, it releases nitrogen gas to form a highly reactive and short-lived nitrene intermediate. This nitrene can then non-selectively insert into C-H, N-H, and other bonds in its immediate vicinity, forming a stable covalent crosslink. The fluorine atoms on the phenyl ring enhance the reactivity and stability of the nitrene, leading to high crosslinking efficiencies.

  • Carboxylic Acid: This functional group provides a convenient handle for conjugating this compound to a biomolecule of interest, such as a protein or a ligand, through standard amine coupling chemistries (e.g., EDC/NHS chemistry) to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues).

  • Azide: The terminal azide group offers a third dimension of functionality through "click chemistry." It can readily and specifically react with alkyne- or strained cycloalkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. This allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), for detection and enrichment of crosslinked complexes.

Core Properties and Quantitative Data

A thorough understanding of the physicochemical and photochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C13H12F4N4O5[1][2]
Molecular Weight 380.26 g/mol [1]
CAS Number 1993119-45-1[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Photoactivation Wavelength (λmax) ~258 nm[1]
Photolysis Quantum Yield (Φp) of PFPA ~1.0
Crosslinking Efficiency of PFPA (in polystyrene matrix) ~1.0

Mechanism of Action and Experimental Workflows

The utility of this compound lies in its ability to be strategically employed in a variety of experimental workflows.

Photo-Affinity Labeling for Protein-Protein Interaction Studies

A primary application of this compound is in photo-affinity labeling to identify and map protein-protein interactions. The general workflow is as follows:

  • Conjugation: The carboxylic acid group of this compound is covalently linked to a purified "bait" protein of interest.

  • Incubation: The "bait" protein-crosslinker conjugate is incubated with a complex biological sample (e.g., cell lysate, purified protein mixture) to allow for the formation of non-covalent protein-protein interactions.

  • Photo-crosslinking: The sample is irradiated with UV light at the optimal wavelength (e.g., 254-265 nm) to activate the PFPA group, leading to the formation of a covalent bond between the "bait" protein and its interacting "prey" proteins.

  • Analysis: The crosslinked protein complexes are then analyzed, typically by SDS-PAGE and mass spectrometry, to identify the "prey" proteins.

G cluster_0 Preparation cluster_1 Interaction & Crosslinking cluster_2 Analysis Bait Bait Protein Conjugate Bait-Crosslinker Conjugate Bait->Conjugate Crosslinker This compound Crosslinker->Conjugate Complex Non-covalent Complex Conjugate->Complex Prey Prey Protein(s) Prey->Complex Crosslinked Covalently Crosslinked Complex Complex->Crosslinked Photoactivation Analysis SDS-PAGE / Mass Spec Crosslinked->Analysis UV UV Light (258-280 nm) UV->Complex Identification Identification of Prey Proteins Analysis->Identification

Photo-affinity labeling workflow using this compound.
Trifunctional Application: Click Chemistry for Enrichment and Detection

The terminal azide group on this compound allows for a powerful extension of the photo-affinity labeling workflow. After crosslinking, the azide can be "clicked" with an alkyne-containing reporter molecule.

G Crosslinked Crosslinked Complex (with Azide) Click CuAAC or SPAAC Click Reaction Crosslinked->Click Reporter Alkyne-Reporter (e.g., Alkyne-Biotin) Reporter->Click Labeled Labeled Crosslinked Complex Click->Labeled Enrichment Streptavidin Enrichment Labeled->Enrichment Detection Detection / Mass Spec Enrichment->Detection

Workflow for trifunctional application of this compound.
Surface Functionalization and Biomaterial Engineering

This compound can be utilized to immobilize biomolecules onto a variety of surfaces. The carboxylic acid can be used to first attach the crosslinker to a surface that has been functionalized with primary amines. Subsequently, a protein or other biomolecule of interest can be brought into proximity and covalently attached via photoactivation of the PFPA group. Alternatively, the crosslinker can first be conjugated to the biomolecule, which is then immobilized onto a surface through photochemistry.

Detailed Experimental Protocols

Protocol for Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein using EDC/NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in an amine-free buffer or water immediately before use.

  • Activate this compound:

    • In a microcentrifuge tube, mix a 10-50 fold molar excess of this compound with a 1.2-fold molar excess of both EDC and NHS relative to the crosslinker.

    • Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

  • Characterization:

    • Determine the degree of labeling (molar ratio of crosslinker to protein) using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the crosslinker has a distinct absorbance peak.

Protocol for Photo-Crosslinking of Protein Complexes

This protocol outlines the general procedure for photo-crosslinking a protein-N3-TFBA-O2Oc conjugate with its interacting partners.

Materials:

  • Purified protein-N3-TFBA-O2Oc conjugate

  • Interacting protein partners or cell lysate

  • Reaction buffer (amine-free, e.g., HEPES or PBS)

  • UV lamp with an emission maximum around 254-265 nm (e.g., a UV crosslinker instrument)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Incubation:

    • Mix the protein-N3-TFBA-O2Oc conjugate with the sample containing potential interacting partners in the reaction buffer.

    • Incubate for a sufficient time to allow for complex formation (e.g., 30-60 minutes at room temperature or 4°C).

  • UV Irradiation:

    • Place the sample in a UV-transparent vessel (e.g., quartz cuvette or on a petri dish on ice).

    • Irradiate the sample with UV light (254-265 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

  • Quenching:

    • After irradiation, add a quenching solution (e.g., Tris buffer to a final concentration of 50-100 mM) to react with any remaining unreacted nitrene intermediates.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

    • For identification of interacting partners, the crosslinked bands can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling the azide-containing crosslinked complexes with an alkyne-functionalized reporter.

Materials:

  • Azide-containing crosslinked sample

  • Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).

    • Dissolve the alkyne-reporter in a suitable solvent (e.g., DMSO).

  • Click Reaction:

    • To the crosslinked sample, add the alkyne-reporter to the desired final concentration (typically a molar excess).

    • Add CuSO4 and THPTA to final concentrations of approximately 1 mM and 5 mM, respectively.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification and Analysis:

    • The labeled products can be purified by methods appropriate for the downstream application (e.g., affinity purification for biotin-tagged proteins).

    • Analyze the labeled products by SDS-PAGE with in-gel fluorescence scanning (for fluorescent tags) or by western blot (for biotin tags).

Applications and Case Studies

While specific published case studies detailing the use of this compound are emerging, the principles of its application are well-established through the extensive use of similar perfluorophenyl azide-based crosslinkers. These have been instrumental in:

  • Mapping Protein-Protein Interaction Networks: Identifying the components of large protein complexes and transient signaling interactions.

  • Validating Drug-Target Engagement: Covalently linking a small molecule drug candidate to its protein target within a cellular context.

  • Probing Binding Interfaces: In conjunction with mass spectrometry, identifying the specific amino acid residues involved in a protein-protein or protein-ligand interaction.

  • Creating Biofunctional Surfaces: Immobilizing proteins, antibodies, or enzymes onto biosensors, microarrays, or implantable devices while retaining their biological activity.

Conclusion

This compound represents a significant advancement in the field of chemical biology and materials science. Its trifunctional nature provides researchers with a versatile and powerful tool for investigating complex biological systems and for the rational design of novel biomaterials. The high photoreactivity of the PFPA group, coupled with the specificity of the carboxylic acid and azide functionalities, offers a robust platform for a wide range of applications, from fundamental research to applied drug discovery and diagnostics. As our understanding of the intricate networks of molecular interactions continues to grow, reagents like this compound will undoubtedly play a pivotal role in unraveling the complexities of the cell and in the development of next-generation technologies.

References

An In-depth Technical Guide to Aryl Azide Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aryl azide (B81097) chemistry, focusing on its application in photoaffinity labeling and bioorthogonal "click" chemistry. It is designed to serve as a technical resource for researchers aiming to identify and characterize the binding partners of small molecules, peptides, and other bioactive compounds.

Core Principles of Aryl Azide Chemistry

Aryl azides are versatile chemical tools in modern drug discovery and chemical biology. Their utility stems from two primary modes of reactivity: photoactivation to form highly reactive nitrenes for covalent cross-linking, and participation in bioorthogonal cycloaddition reactions.

Photoaffinity Labeling (PAL) with Aryl Azides

Photoaffinity labeling is a powerful technique used to covalently link a ligand (probe) to its biological target (e.g., a protein) through light-induced activation of a photoreactive group.[1] Aryl azides are among the most frequently used photoreactive moieties in PAL due to their relatively small size, ease of synthesis, and chemical stability.[2]

The process involves three key steps:

  • Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with a chemically inert but photoreactive aryl azide group, is introduced to a biological system. The probe binds non-covalently to its specific target.[1]

  • Activation: Upon irradiation with UV light (typically 260-365 nm), the aryl azide group is converted into a highly reactive singlet nitrene intermediate, releasing nitrogen gas.[1][3] This singlet nitrene can then undergo intersystem crossing (ISC) to the more stable triplet nitrene.[4]

  • Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site through C-H or N-H insertion, forming a stable covalent bond and permanently linking the probe to its target.[1] Alternatively, the singlet nitrene can undergo ring expansion to form a dehydroazepine, which can react with nucleophiles.[5][6]

This covalent capture enables the subsequent isolation, enrichment, and identification of the target protein, often by mass spectrometry.[7]

Diagram: General Mechanism of Aryl Azide Photoactivation

Aryl Azide Photochemistry ArylAzide Aryl-N3 SingletNitrene Singlet Aryl Nitrene (Highly Reactive) ArylAzide->SingletNitrene UV Light (hν) - N2 TripletNitrene Triplet Aryl Nitrene (More Stable) SingletNitrene->TripletNitrene Intersystem Crossing (ISC) Dehydroazepine Dehydroazepine Intermediate SingletNitrene->Dehydroazepine Ring Expansion InsertionProduct Covalent Adduct (C-H/N-H Insertion) SingletNitrene->InsertionProduct TripletNitrene->InsertionProduct NucleophileProduct Covalent Adduct (Nucleophilic Attack) Dehydroazepine->NucleophileProduct Biomolecule Biomolecule (Protein) Biomolecule->InsertionProduct Biomolecule->NucleophileProduct Click_Chemistry cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reaction Aryl-N3 + Terminal Alkyne CuAAC_Product 1,4-Disubstituted Triazole CuAAC_Reaction->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) CuAAC_Catalyst->CuAAC_Reaction SPAAC_Reaction Aryl-N3 + Strained Cyclooctyne SPAAC_Product Regioisomeric Triazoles SPAAC_Reaction->SPAAC_Product SPAAC_Catalyst No Catalyst Required (Bioorthogonal) SPAAC_Catalyst->SPAAC_Reaction PAL_Workflow Incubation 1. Incubation Probe + Proteome UV_Irradiation 2. UV Irradiation (e.g., 365 nm) Incubation->UV_Irradiation Covalent_Crosslinking 3. Covalent Cross-linking UV_Irradiation->Covalent_Crosslinking Click_Chemistry 4. Click Chemistry (Add Biotin-Alkyne) Covalent_Crosslinking->Click_Chemistry Enrichment 5. Enrichment (Streptavidin Beads) Click_Chemistry->Enrichment Digestion 6. On-Bead Digestion Enrichment->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 8. Target Identification LC_MS->Data_Analysis

References

An In-depth Technical Guide to Perfluorophenyl Azide (PFPA) Photochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the photochemical principles, applications, and experimental methodologies related to perfluorophenyl azides (PFPAs). PFPAs are versatile heterobifunctional coupling agents utilized extensively in surface functionalization, bioconjugation, and nanomaterial synthesis.[1][2] Their utility stems from the photo-activated reactivity of the azido (B1232118) group and the tunable chemistry of a secondary functional group.[2]

Introduction to Perfluorophenyl Azides

Perfluorophenyl azides (PFPAs) are a class of photoactive crosslinking agents that form stable covalent bonds upon activation with ultraviolet (UV) light.[3] A significant advantage of PFPAs over their non-fluorinated analogs is the photochemical behavior of the resulting nitrene. Upon photolysis, the PFPA molecule releases nitrogen gas to generate a highly reactive singlet perfluorophenyl nitrene. Unlike simple phenyl nitrenes, which rapidly undergo ring expansion to less reactive dehydroazepines, the perfluorinated singlet nitrene is significantly more stable.[4][5] This enhanced stability, attributed to the electron-withdrawing fluorine atoms, increases the nitrene's lifetime, allowing it to efficiently undergo desirable insertion and addition reactions.[5]

This key characteristic makes PFPAs highly effective for creating stable covalent linkages to a wide variety of materials, including those with unactivated C-H bonds, such as polymers, and biological molecules.[1][4] The coupling chemistry can be initiated by light, heat, or electrons, with light activation being a common method that can be completed in minutes.[2]

Core Photochemical Reaction Mechanism

The photochemistry of PFPA is centered on the generation of a highly reactive nitrene intermediate. The process can be summarized in the following steps:

  • Photoactivation: Exposure to UV light (typically in the 250-370 nm range) excites the azide (B81097) moiety.[6]

  • Nitrene Formation: The excited azide rapidly eliminates a molecule of dinitrogen (N₂) to form a singlet nitrene, a highly reactive electron-deficient species.

  • Covalent Reaction: The singlet nitrene can then react through several pathways to form a stable covalent bond:

    • C-H Bond Insertion: Direct insertion into aliphatic carbon-hydrogen bonds.

    • N-H Bond Insertion: Insertion into amine nitrogen-hydrogen bonds.

    • C=C Bond Addition: Addition across carbon-carbon double bonds to form aziridines.

  • Intersystem Crossing (ISC): The singlet nitrene can also undergo intersystem crossing to a more stable, but less reactive, triplet state. The triplet nitrene typically abstracts hydrogen atoms to form aniline-type products.[5]

The presence of fluorine atoms ortho to the azide group raises the energy barrier for the undesirable ring-expansion reaction, significantly increasing the lifetime of the reactive singlet nitrene and favoring the productive insertion pathways.[5]

G cluster_activation Photochemical Activation cluster_reaction Productive Covalent Reactions cluster_side_reaction Alternative Pathways PFPA Perfluorophenyl Azide (Ar-N3) Excited Excited State (Ar-N3)* PFPA->Excited UV Light (hν) Nitrene_S Singlet Nitrene (Ar-N) Excited->Nitrene_S - N2 CH_Insertion C-H Insertion (e.g., into polymers) Nitrene_S->CH_Insertion NH_Insertion N-H Insertion (e.g., into amines) Nitrene_S->NH_Insertion CC_Addition C=C Addition Nitrene_S->CC_Addition Nitrene_T Triplet Nitrene Nitrene_S->Nitrene_T Intersystem Crossing (ISC) Ring_Expansion Ring Expansion (Suppressed in PFPAs) Nitrene_S->Ring_Expansion Major pathway for non-fluorinated aryl azides H_Abstraction H-Abstraction (e.g., Aniline (B41778) formation) Nitrene_T->H_Abstraction

Diagram 1. General photochemical reaction pathway of perfluorophenyl azide (PFPA).

Quantitative Data Summary

The efficiency of PFPA photochemistry can be quantified by product yields and reaction conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Photolysis Product Yields for Functionalized PFPAs

Solvent/Reagent Reaction Type Product Yield Reference
Cyclohexane C-H Insertion 57% [4]
Diethylamine N-H Insertion 65% [4]

| Toluene (B28343) | C-H Insertion | Lower than above* |[4] |

*Photolysis of a nitro-substituted PFPA in toluene resulted in less C-H insertion and more aniline products compared to a non-nitro PFPA, suggesting the nitro group accelerates intersystem crossing to the triplet nitrene.[4]

Table 2: Surface Immobilization of Biomolecules

Polymer Surface Linker Immobilized Protein Amount Immobilized (ng/mm²) Reference
Polystyrene PFPA-NHS Ester Horseradish Peroxidase (HRP) 0.5 ± 0.1 [7]
Poly(3-octylthiophene) PFPA-NHS Ester Horseradish Peroxidase (HRP) 1.0 ± 0.2 [7]
Polystyrene PFPA-NHS Ester (long linker) Horseradish Peroxidase (HRP) 0.2 ± 0.1 [7]

| Poly(3-octylthiophene) | PFPA-NHS Ester (long linker) | Horseradish Peroxidase (HRP) | 0.3 ± 0.1 |[7] |

Table 3: Typical Photolysis Conditions for PFPA Crosslinking

Application UV Wavelength Energy/Time Notes Reference
Polymer Film Crosslinking 302 nm or 365 nm 1 J/cm² for 10 min Performed in a UV cross-linker chamber [8]
Polyimide Photoresist 350 nm 30-35 mJ/cm² For films several microns thick [9]

| General Photoactivation | 330-370 nm | Varies (minutes) | Long-wave UV is effective |[6] |

Key Applications & Workflows

PFPAs are broadly used as heterobifunctional coupling agents, containing both the photoactivatable azide and a second functional group (R) for tailored chemical reactions.[2] Two primary strategies are employed for their use in surface modification and bioconjugation.[1][5]

Approach 1: A molecule of interest is first derivatized with a PFPA reagent. The resulting conjugate is then attached to a substrate surface via photoactivation of the azide.[5] This is ideal for functionalizing materials that possess C-H, N-H, or C=C bonds.[5]

Approach 2: A substrate surface is first functionalized with a PFPA molecule that has a surface-reactive group (e.g., silane (B1218182) for oxides, thiol for gold). A second molecule is then covalently attached to the PFPA-modified surface via photo-insertion.[5] This creates a general platform for immobilizing a wide range of molecules.[5]

G cluster_approach1 Approach 1: 'Grafting-To' cluster_approach2 Approach 2: 'Grafting-From' A1_Start Molecule of Interest (e.g., Protein, Drug) A1_React Chemical Reaction (R group chemistry) A1_Start->A1_React A1_PFPA PFPA Reagent (with functional group R) A1_PFPA->A1_React A1_Conj PFPA-Molecule Conjugate A1_React->A1_Conj A1_Photo UV Photolysis A1_Conj->A1_Photo A1_Substrate Substrate Surface (e.g., Polymer) A1_Substrate->A1_Photo A1_Final Functionalized Surface A1_Photo->A1_Final A2_Substrate Substrate Surface (e.g., Oxide, Gold) A2_React Surface Reaction A2_Substrate->A2_React A2_PFPA PFPA Reagent (with surface-reactive group) A2_PFPA->A2_React A2_ModSurf PFPA-Modified Surface A2_React->A2_ModSurf A2_Photo UV Photolysis A2_ModSurf->A2_Photo A2_Molecule Molecule of Interest A2_Molecule->A2_Photo A2_Final Functionalized Surface A2_Photo->A2_Final

Diagram 2. The two primary strategic workflows for surface functionalization using PFPAs.
Applications in Drug Development and Bioconjugation

The ability of PFPAs to form robust covalent linkages under mild, light-induced conditions makes them valuable in drug development and biological research.[3] Fluorine substitution itself is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[10][11]

Specific applications include:

  • Photoaffinity Labeling: Identifying binding partners and studying molecular interactions within biological systems.[4]

  • Immobilization of Biomolecules: Covalently attaching proteins, enzymes, or antibodies to surfaces for biosensors or diagnostic assays.[7]

  • Antibody-Drug Conjugate (ADC) Linkers: PFPAs can be incorporated into linkers used to attach cytotoxic drugs to antibodies.[12][13]

  • Crosslinking of Biologics: Stabilizing protein complexes or creating hydrogels for tissue engineering.[14]

Experimental Protocols

Protocol 1: General Synthesis of a p-Azidotetrafluorophenyl Compound

This protocol is based on the facile nucleophilic aromatic substitution of a commercially available pentafluorobenzene (B134492) derivative.[5]

Materials:

  • Pentafluorobenzene derivative (e.g., pentafluorobenzoic acid)

  • Sodium azide (NaN₃)

  • Solvent (e.g., Acetone, Dimethylformamide - DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve the pentafluorobenzene starting material in the chosen solvent in a round-bottom flask.

  • Add a molar excess (typically 1.5-3 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture to reflux and stir for several hours (reaction progress can be monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase.

  • Purify the crude product using column chromatography to yield the final p-azidotetrafluorophenyl compound.

Protocol 2: Photochemical Immobilization of a Protein onto a Polymer Surface

This protocol describes the use of an N-hydroxysuccinimide (NHS) functionalized PFPA to first modify a polymer surface and then couple a primary amine-containing protein.[7]

G cluster_workflow Experimental Workflow: Protein Immobilization Start 1. Prepare Polymer Substrate (e.g., Polystyrene film) Coat 2. Spin-Coat Surface with PFPA-NHS Reagent Start->Coat UV 3. UV Irradiation (e.g., 300-370 nm, 5-15 min) Nitrene forms and inserts into polymer C-H bonds Coat->UV Creates NHS-activated surface Wash1 4. Wash Surface (Remove unreacted reagent) UV->Wash1 Incubate 5. Incubate with Protein Solution (e.g., HRP in PBS buffer) NHS ester reacts with protein amine groups Wash1->Incubate Covalent amide bond formation Wash2 6. Wash Surface (Remove non-covalently bound protein) Incubate->Wash2 Analyze 7. Analysis (e.g., Enzyme activity assay, XPS, AFM) Wash2->Analyze

Diagram 3. Step-by-step workflow for covalent protein immobilization using PFPA-NHS.

Materials:

  • Polymer substrate (e.g., polystyrene thin film)

  • PFPA crosslinker with an NHS ester functional group (e.g., N-succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate)

  • Volatile organic solvent for spin-coating (e.g., acetone, chloroform)

  • UV light source (e.g., UV cross-linker or handheld lamp, 300-370 nm)

  • Protein solution in an appropriate buffer (amine-free, e.g., PBS, pH 7.4)

  • Wash buffers (e.g., PBS with Tween-20, deionized water)

Procedure:

  • Surface Preparation: Prepare a clean, dry polymer film or substrate.

  • PFPA Coating: Dissolve the PFPA-NHS reagent in a volatile solvent and spin-coat a thin layer onto the polymer surface. Allow the solvent to evaporate completely.

  • Photoactivation: Place the coated substrate under a UV lamp and irradiate for 5-15 minutes.[2][8] Ensure the sample is kept cool to prevent thermal damage, for example, by placing it on an ice pack.[6] This step covalently attaches the NHS ester to the polymer via C-H insertion.

  • Washing: Thoroughly wash the surface with the organic solvent used for coating, followed by deionized water, to remove any non-covalently bound PFPA reagent. Dry the surface under a stream of nitrogen.

  • Protein Coupling: Cover the functionalized surface with a solution of the desired protein (e.g., 1 mg/mL in PBS). Incubate at room temperature for 1-2 hours or at 4°C overnight to allow the NHS ester to react with primary amines on the protein.

  • Final Washing: Wash the surface extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) and then deionized water to remove any non-specifically adsorbed protein.

  • Characterization: The immobilized protein can be quantified and characterized using methods such as enzyme activity assays (if applicable), X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

References

An In-Depth Technical Guide to Click Chemistry with N3-TFBA-O2Oc: A Versatile Reagent for Bioconjugation and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug discovery, the ability to specifically and efficiently label and identify biomolecules is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. Among the reagents enabling these transformations, N3-TFBA-O2Oc ({2-[2-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino) ethoxy]ethoxy}acetic acid) has emerged as a versatile tool. This technical guide provides a comprehensive overview of this compound, its applications in copper-catalyzed and strain-promoted click chemistry, and its utility as a photoaffinity labeling probe for target identification.

This compound is a unique reagent featuring a tetrafluorinated aryl azide (B81097). This moiety serves a dual purpose: it can participate in highly efficient cycloaddition reactions with alkynes, and it can be photoactivated to form a reactive nitrene for covalent crosslinking to nearby molecules.[1] These characteristics make this compound a valuable asset for researchers engaged in bioconjugation, proteomics, and drug target validation.

Core Concepts and Reactions

This compound is primarily utilized in two major types of click chemistry reactions, as well as in photoaffinity labeling.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of click chemistry, involving the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is characterized by its high yields, stereospecificity, and tolerance of a wide range of functional groups.[1] A copper(I) catalyst is essential for the reaction to proceed efficiently at room temperature.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[1] The relief of ring strain provides the driving force for this bioorthogonal reaction.

3. Photoaffinity Labeling (PAL): The tetrafluorinated aryl azide group in this compound can be activated by UV light (typically around 258 nm) to generate a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond with adjacent molecules, including the binding pockets of target proteins. This technique is invaluable for identifying the specific protein targets of small molecules.

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, data from structurally similar tetrafluoroaryl azide probes and general click chemistry literature provide valuable benchmarks.

Table 1: Comparison of CuAAC and SPAAC Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants This compound + Terminal AlkyneThis compound + Strained Alkyne (e.g., DBCO, BCN)
Catalyst Copper(I)None
Typical Reaction Conditions Aqueous buffers, room temperatureAqueous buffers, room temperature
Biocompatibility Limited by copper cytotoxicityHigh, suitable for live-cell imaging

Table 2: Representative Kinetic Data for SPAAC with Aryl Azides

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference Compound
DBCO0.34Azidolysine-containing peptide
BCN0.28Boc-protected azido (B1232118) amino acid

Table 3: Photoaffinity Labeling Efficiency

PhotoprobeCovalent Attachment EfficiencyTarget Protein
Tetrafluoroaryl azide benzoyl thiophene20-30%Estrogen Receptor

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Labeled Protein

Materials:

  • This compound

  • Alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Amine-free buffer (e.g., phosphate (B84403) or HEPES buffer)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-labeled protein and this compound in the amine-free buffer. A 2- to 10-fold molar excess of this compound over the protein is recommended.

  • Prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let the mixture stand for 5 minutes at room temperature.

  • Add the copper(I)-THPTA complex to the protein-azide mixture. The final copper concentration should be in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • The reaction progress can be monitored by techniques such as SDS-PAGE with fluorescent visualization (if the alkyne or azide is fluorescently tagged) or mass spectrometry.

  • Purify the resulting protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Labeled Biomolecule

Materials:

  • This compound

  • DBCO-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the DBCO-labeled biomolecule and this compound in the desired buffer. A 1.5- to 5-fold molar excess of this compound is typically used.

  • Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the concentration of the reactants.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, mass spectrometry, or fluorescence).

  • Purify the conjugate using standard methods such as chromatography or dialysis to remove unreacted starting materials.

Protocol 3: Photoaffinity Labeling and Target Identification using this compound

Materials:

  • This compound

  • Target protein or cell lysate

  • UV irradiation source (e.g., a hand-held UV lamp, λmax ≈ 258 nm)

  • Quartz cuvette or microplate

  • Click chemistry reagents for downstream processing (e.g., an alkyne-biotin tag for enrichment)

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

  • Incubate the target protein or cell lysate with this compound in a suitable buffer. The concentration of this compound should be optimized based on the affinity for the target. Include a control sample without this compound.

  • Transfer the sample to a quartz cuvette or microplate.

  • Irradiate the sample with UV light for a predetermined time (e.g., 5-30 minutes) on ice to minimize heat-induced damage.

  • After irradiation, the covalently cross-linked protein-probe complexes can be further functionalized via the azide handle using click chemistry. For example, an alkyne-biotin tag can be attached using CuAAC or SPAAC.

  • Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Elute the enriched proteins and analyze them by SDS-PAGE followed by Western blotting with an antibody against the suspected target, or by mass spectrometry for unbiased target identification.

Visualizations

CuAAC_Mechanism N3_TFBA This compound (Aryl Azide) Intermediate Copper-Acetylide Intermediate N3_TFBA->Intermediate Alkyne Terminal Alkyne Cu_I Cu(I) Catalyst Alkyne->Cu_I Cu_I->Intermediate Triazole 1,4-Disubstituted Triazole Product Intermediate->Triazole

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

SPAAC_Mechanism N3_TFBA This compound (Aryl Azide) Transition_State [3+2] Cycloaddition Transition State N3_TFBA->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole Triazole Product Transition_State->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

PAL_Workflow cluster_0 Step 1: Incubation & Crosslinking cluster_1 Step 2: Tagging & Enrichment cluster_2 Step 3: Analysis Probe This compound Incubation Incubation Probe->Incubation Target Target Protein Target->Incubation UV UV Irradiation (λ ≈ 258 nm) Incubation->UV Crosslinked_Complex Covalent Probe-Protein Complex UV->Crosslinked_Complex Click_Reaction Click Chemistry (CuAAC or SPAAC) Crosslinked_Complex->Click_Reaction Click_Tag Alkyne-Biotin Tag Click_Tag->Click_Reaction Biotinylated_Complex Biotinylated Complex Click_Reaction->Biotinylated_Complex Enrichment Enrichment Biotinylated_Complex->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Elution Elution Enrichment->Elution Analysis MS or Western Blot Elution->Analysis Identified_Target Identified Target Protein Analysis->Identified_Target

Caption: Photoaffinity Labeling (PAL) Workflow for Target Identification.

Applications in Drug Development

The unique properties of this compound make it a powerful tool in various stages of drug development:

  • Target Identification and Validation: As demonstrated by its use in studying the estrogen receptor, this compound can be employed to identify the molecular targets of novel drug candidates discovered through phenotypic screening.[1]

  • Antibody-Drug Conjugates (ADCs): The click chemistry reactivity of this compound allows for the precise and stable conjugation of cytotoxic drugs to antibodies, a key step in the development of targeted cancer therapies.

  • Probe Development: this compound can be incorporated into more complex chemical probes to study enzyme activity, post-translational modifications, and other cellular processes.

  • Surface Functionalization: The ability of aryl azides to modify polymer surfaces upon photoactivation allows for the development of biocompatible coatings for medical devices and drug delivery vehicles.

Conclusion

This compound is a highly versatile and powerful reagent for researchers at the interface of chemistry and biology. Its ability to participate in both copper-catalyzed and strain-promoted click chemistry, combined with its utility as a photoaffinity labeling probe, provides a multifunctional tool for bioconjugation, target identification, and the development of novel therapeutics. This guide provides the foundational knowledge and protocols to effectively integrate this compound into a wide range of research applications.

References

N3-TFBA-O2Oc: A Technical Guide to Safety and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-TFBA-O2Oc, a photoactivatable crosslinking reagent. It is designed to furnish researchers, scientists, and drug development professionals with essential information regarding its safety, handling, and application in experimental settings. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and a general framework for its use in photoaffinity labeling experiments.

Chemical and Physical Properties

This compound, with the systematic name 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a heterobifunctional chemical tool.[1] It incorporates a perfluorophenyl azide (B81097) (PFPA) moiety, which serves as a photo-reactive group, and a carboxylic acid handle for further chemical modifications. The PFPA group, upon irradiation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, making it a valuable tool for photoaffinity labeling and surface functionalization.[2][3]

PropertyValue
CAS Number 1993119-45-1
Molecular Formula C₁₃H₁₂F₄N₄O₅
Molecular Weight 380.25 g/mol
Appearance Powder
Melting Point 88-89 °C
Photoactivation Wavelength 258-280 nm

Safety and Handling

Comprehensive safety data for this compound is limited. The information presented here is a compilation from supplier safety information and general guidelines for handling azide-containing compounds. A full, specific Safety Data Sheet (SDS) should be consulted when available.

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes the known hazard classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement
Self-reactive Type CFlameDangerH242: Heating may cause a fire.
Skin Irritation Category 2Exclamation MarkDangerH315: Causes skin irritation.
Eye Irritation Category 2Exclamation MarkDangerH319: Causes serious eye irritation.
Precautionary Measures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Precautionary CodeStatement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P235Keep cool.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
P403Store in a well-ventilated place.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

Storage and Stability

Proper storage is crucial to maintain the integrity and safety of this compound.

  • Temperature: Store at 2-8°C.

  • Light: Protect from light, as the azide group is light-sensitive.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and metals, as azides can form explosive compounds.[4]

  • Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[5]

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain, as azides can react with lead and copper plumbing to form explosive metal azides.[6] Waste streams containing azides should be collected separately.[4]

Experimental Protocols: A General Guide to Photoaffinity Labeling

General Workflow

The overall process involves treating a biological sample with this compound, initiating covalent crosslinking via UV irradiation, and subsequently identifying the labeled biomolecules.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cell_culture Biological Sample (e.g., Live Cells, Lysate) probe_incubation Incubate with This compound Probe cell_culture->probe_incubation uv_irradiation UV Irradiation (e.g., 254-365 nm) probe_incubation->uv_irradiation lysis Cell Lysis & Protein Extraction uv_irradiation->lysis click_chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Azide) lysis->click_chemistry enrichment Affinity Enrichment (e.g., Streptavidin Beads) click_chemistry->enrichment proteomics Proteomic Analysis (e.g., LC-MS/MS) enrichment->proteomics mechanism_of_action PFPA Perfluorophenyl Azide (this compound) Nitrene Singlet Nitrene (Highly Reactive) PFPA->Nitrene UV Light (hν) - N₂ Covalent_Bond Stable Covalent Bond Nitrene->Covalent_Bond C-H/N-H Insertion Target Target Biomolecule (e.g., Protein) Target->Covalent_Bond

References

N3-TFBA-O2Oc: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photoactivatable crosslinker N3-TFBA-O2Oc, with a core focus on its solubility and stability profiles. This document is intended to serve as a valuable resource for researchers in drug discovery, chemical biology, and materials science who are utilizing or considering the use of this versatile molecule. This compound, also known as 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a valuable tool for photoaffinity labeling to elucidate molecular interactions.[1] Its perfluorophenyl azide (B81097) moiety allows for covalent bond formation with interacting molecules upon UV irradiation, typically between 258-280 nm.[1]

Data Presentation: Solubility and Stability

Quantitative data on the solubility and stability of this compound is crucial for its effective application in experimental design. The following tables are provided as a template for researchers to collate their empirical data, facilitating systematic characterization and comparison across different conditions.

Solubility Data

It is recommended to determine the solubility of this compound in a range of aqueous and organic solvents relevant to its intended application.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Water
PBS (pH 7.4)
DMSO
DMF
Ethanol
Methanol
Acetonitrile
User-defined
Stability Data

The stability of this compound should be assessed under various conditions to understand its degradation profile. This includes photostability, thermal stability, and stability in solution over time.

Table 2: Photostability of this compound

ConditionLight SourceWavelength (nm)IntensityDuration% DegradationDegradation Products
Solid State
In Solution (Solvent:)
User-defined

Table 3: Thermal Stability of this compound

ConditionTemperature (°C)Duration% DegradationDegradation ProductsMethod
Solid StateTGA, DSC
In Solution (Solvent:)HPLC, LC-MS
User-defined

Table 4: Solution Stability of this compound

SolventpHTemperature (°C)Time (hours/days)% Remaining
PBS7.44
PBS7.425
PBS7.437
User-defined

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible solubility and stability data. The following are recommended methodologies for the characterization of this compound.

Solubility Determination Protocols

1. Kinetic Solubility Assay (Nephelometric Method)

  • Purpose: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates

    • Nephelometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

    • Add PBS to each well to achieve a range of final concentrations of this compound.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.

    • The highest concentration that does not show significant light scattering is reported as the kinetic solubility.

2. Shake-Flask Solubility Assay

  • Purpose: To determine the thermodynamic equilibrium solubility of this compound.

  • Materials:

    • This compound (solid)

    • Solvent of interest (e.g., water, PBS, ethanol)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After incubation, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the solvent as necessary.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Stability Assessment Protocols

1. Photostability Testing

  • Purpose: To evaluate the stability of this compound upon exposure to light.

  • Materials:

    • This compound (solid and in solution)

    • Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

    • Quartz cuvettes or other transparent containers

    • HPLC or LC-MS system

  • Procedure:

    • Expose samples of solid this compound and a solution of this compound in a relevant solvent to a controlled light source. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Prepare control samples that are protected from light and stored at the same temperature.

    • At specified time points, withdraw samples and analyze them for the degradation of this compound and the formation of any degradation products using a suitable analytical method like HPLC or LC-MS.

    • Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.

2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Purpose: To determine the thermal decomposition profile of this compound in the solid state.

  • Materials:

    • This compound (solid)

    • Thermogravimetric analyzer (TGA)

  • Procedure:

    • Place a small, accurately weighed amount of this compound into a TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

    • The TGA instrument will record the mass of the sample as a function of temperature.

    • The resulting thermogram will show the temperatures at which weight loss occurs, indicating thermal decomposition.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks related to the application of this compound.

Photoaffinity_Labeling_Workflow cluster_preparation Preparation cluster_binding Binding cluster_crosslinking Crosslinking cluster_analysis Analysis Probe This compound Probe Complex Non-covalent Probe-Target Complex Probe->Complex Incubation Target Biological Target (e.g., Protein) Target->Complex UV UV Irradiation (~260-360 nm) Complex->UV Covalent_Complex Covalent Probe-Target Adduct UV->Covalent_Complex Activation Enrichment Enrichment of Labeled Target Covalent_Complex->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Identification Identification of Binding Site MS->Identification

Caption: Photoaffinity Labeling Workflow using this compound.

Experimental_Workflow_for_Solubility_and_Stability cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_outcome Outcome Start_Sol This compound Sample Kinetic Kinetic Solubility (Nephelometry/UV) Start_Sol->Kinetic ShakeFlask Shake-Flask (Equilibrium Solubility) Start_Sol->ShakeFlask Data_Sol Quantitative Solubility Data Kinetic->Data_Sol ShakeFlask->Data_Sol Report Comprehensive Characterization Report Data_Sol->Report informs Start_Stab This compound Sample Photo Photostability (ICH Q1B) Start_Stab->Photo Thermal Thermal Stability (TGA/DSC) Start_Stab->Thermal Solution Solution Stability (HPLC/LC-MS) Start_Stab->Solution Data_Stab Degradation Profile & Kinetics Photo->Data_Stab Thermal->Data_Stab Solution->Data_Stab Data_Stab->Report informs

Caption: Experimental Workflow for this compound Characterization.

References

An In-Depth Technical Guide to N3-TFBA-O2Oc (ATFB-AEEA): A Versatile Heterobifunctional Linker for Photoaffinity Labeling and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, alternative names, and primary applications of the heterobifunctional crosslinker N3-TFBA-O2Oc, also widely known as ATFB-AEEA. This document is intended for researchers and professionals in the fields of chemical biology, proteomics, and drug discovery who are interested in utilizing this reagent for covalent capture of protein interactions and subsequent molecular functionalization.

Core Concepts and Chemical Identity

This compound is a versatile chemical tool that combines two distinct reactive functionalities within a single molecule, enabling a two-step process of covalent crosslinking and subsequent modification. It features a photoactivatable tetrafluorophenyl azide (B81097) (TFPA) group for ultraviolet (UV)-induced covalent bond formation with interacting biomolecules and a terminal carboxylic acid handle that can be used for "click" chemistry after appropriate derivatization, or for direct conjugation.

Alternative Names and Identifiers

To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms for this compound.

Identifier Type Identifier
Primary Name This compound
Common Synonym ATFB-AEEA
Systematic Name 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid
Other Synonyms 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, 8-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino)-3,6-dioxaoctanoic acid, ATFB-Ado, ATFB-Adoa
CAS Number 1993119-45-1
Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

Property Value
Molecular Formula C₁₃H₁₂F₄N₄O₅
Molecular Weight 380.25 g/mol
Appearance White to off-white powder
Melting Point 88-89 °C
Storage Temperature 2-8°C
Photoactivation λmax ~258 nm

Key Applications and Experimental Workflows

This compound is primarily employed in two powerful chemical biology techniques: photoaffinity labeling for the identification of binding partners and click chemistry for the attachment of reporter molecules.

Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently link a probe molecule to its biological target upon photoactivation. The tetrafluorophenyl azide moiety of this compound is photolabile and, upon irradiation with UV light (typically around 254-260 nm), forms a highly reactive nitrene intermediate that can insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond.[1] This is particularly useful for capturing transient or low-affinity interactions.

Photoaffinity_Labeling_Workflow cluster_0 Probe Incubation cluster_1 Covalent Crosslinking cluster_2 Downstream Analysis Probe This compound Probe Target Biological Target (e.g., Protein) Probe->Target Non-covalent binding UV UV Irradiation (~258 nm) Complex Covalently-linked Probe-Target Complex UV->Complex Enrichment Enrichment of Crosslinked Complex Complex->Enrichment Identification Target Identification (e.g., Mass Spectrometry) Enrichment->Identification

A general workflow for photoaffinity labeling experiments.
Click Chemistry

The carboxylic acid group of this compound can be derivatized to an alkyne or azide, making it amenable to "click" chemistry. The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] This allows for the attachment of a wide range of reporter molecules, such as fluorophores or biotin, for visualization or enrichment, respectively.

CuAAC_Pathway Alkyne Alkyne-modified This compound Catalyst Cu(I) Catalyst Alkyne->Catalyst Azide Azide-containing Reporter Molecule Azide->Catalyst Triazole Stable Triazole Linkage Catalyst->Triazole

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in photoaffinity labeling and click chemistry. Optimization will be required for specific experimental systems.

General Protocol for Photoaffinity Labeling
  • Probe Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Incubation: Incubate the this compound probe with the biological sample (e.g., cell lysate, purified protein) to allow for binding to the target. Typical concentrations range from 1 to 100 µM, and incubation times can vary from 30 minutes to several hours.

  • UV Irradiation: Irradiate the sample with a UV lamp at a wavelength of approximately 254-260 nm. The duration and intensity of irradiation should be optimized to maximize crosslinking efficiency while minimizing damage to the biological sample.

  • Sample Processing: After irradiation, the sample can be processed for downstream analysis. This may include quenching of unreacted probe, protein precipitation, and/or enzymatic digestion.

  • Analysis: Analyze the sample to identify the crosslinked proteins. This is typically done by mass spectrometry.

General Protocol for CuAAC Click Chemistry

This protocol assumes the carboxylic acid of this compound has been converted to an alkyne.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified, crosslinked sample with an azide-functionalized reporter molecule in a suitable buffer (e.g., phosphate-buffered saline).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. A copper-stabilizing ligand (e.g., TBTA or THPTA) is often included to improve reaction efficiency and reduce protein damage.

  • Reaction Initiation: Add the copper catalyst solution to the reaction mixture to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be monitored for completion by techniques such as fluorescence or mass spectrometry.

  • Purification: Purify the click-labeled product to remove excess reagents. This can be achieved by methods such as protein precipitation, dialysis, or size-exclusion chromatography.

Quantitative Data Presentation

The efficiency of photo-crosslinking and click chemistry reactions can be quantified. The following tables provide examples of the types of quantitative data that can be generated.

Representative Photo-crosslinking Efficiency
Target Protein Probe Concentration (µM) UV Irradiation Time (min) Crosslinking Efficiency (%)
Protein A10515
Protein A101545
Protein B251030
Protein B501055

Note: Crosslinking efficiency is often determined by quantitative mass spectrometry or densitometry of protein gels.

Representative CuAAC Reaction Yield
Substrate Reporter Molecule Reaction Time (h) Yield (%)
Alkyne-Protein AAzide-Fluorophore185
Alkyne-Protein AAzide-Biotin192
Alkyne-Peptide BAzide-Fluorophore278
Alkyne-Peptide BAzide-Biotin288

Note: Reaction yield can be determined by various methods, including HPLC, mass spectrometry, or fluorescence intensity measurements.

Concluding Remarks

This compound (ATFB-AEEA) is a powerful and versatile tool for the study of biomolecular interactions. Its dual functionality allows for the covalent capture of binding partners through photoaffinity labeling and their subsequent detection or enrichment via click chemistry. The experimental protocols and representative data presented in this guide are intended to provide a solid foundation for researchers to design and execute their own experiments. As with any chemical probe, careful optimization of reaction conditions is essential to achieve the desired results.

References

In-Depth Technical Guide to N3-TFBA-O2Oc: A Photoactivatable Crosslinker for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical overview of N3-TFBA-O2Oc, a hetero-bifunctional, photoactivatable crosslinking agent, is presented for researchers, scientists, and professionals in drug development. This guide details its chemical properties, mechanism of action, and applications in identifying and characterizing protein-protein and small molecule-protein interactions.

This compound, also known as 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, is a powerful tool in chemical biology and proteomics. Its unique structure, featuring a photoactivatable aryl azide (B81097) and a carboxylic acid handle, enables covalent crosslinking to interacting proteins upon UV activation, while the extended spacer arm facilitates subsequent detection or enrichment through "click" chemistry.

Core Molecular Data

A summary of the key quantitative data for this compound is provided below, offering a clear reference for experimental design and analysis.

PropertyValueReference
Molecular Weight 380.25 g/mol [1][2][3]
Chemical Formula C₁₃H₁₂F₄N₄O₅[1][2][3]
Purity ≥98%[2][3]
CAS Number 1993119-45-1[2][3]

Mechanism of Action and Experimental Applications

This compound is primarily utilized in photoaffinity labeling (PAL) experiments to capture and identify protein interactions in their native cellular context. The aryl azide group remains inert until activated by UV light (typically ~260-280 nm), at which point it forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues of an interacting protein. The terminal carboxylic acid can be functionalized with an alkyne or other reporter tag, allowing for subsequent detection or enrichment of the crosslinked protein-probe complex via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This dual functionality makes this compound a versatile reagent for:

  • Target Deconvolution: Identifying the specific protein targets of small molecule drugs or bioactive compounds.

  • Interaction Site Mapping: Pinpointing the binding sites of small molecules on their protein targets.

  • Mapping Protein-Protein Interactions: Elucidating the components of protein complexes.

Experimental Protocols

While specific experimental conditions should be optimized for each biological system, the following provides a generalized workflow for a typical photoaffinity labeling experiment using an this compound-derivatized probe to identify protein targets in cell lysate.

Probe Preparation and Cell Treatment
  • Probe Derivatization: The carboxylic acid handle of this compound is typically conjugated to the small molecule of interest using standard amide coupling chemistry (e.g., EDC/NHS).

  • Cell Culture and Lysis: Cells are cultured to the desired density and harvested. Lysis is performed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Probe Incubation: The cell lysate is incubated with the this compound-derivatized probe at a predetermined concentration and time to allow for binding to target proteins. A control sample without the probe or with a non-photoactivatable analog should be included.

Photo-Crosslinking
  • UV Irradiation: The lysate-probe mixture is irradiated with UV light (e.g., 254 nm or 365 nm, depending on the specific aryl azide) on ice for a specified duration to induce covalent crosslinking.

Click Chemistry for Reporter Tag Conjugation
  • Reagent Preparation: Prepare stock solutions of a reporter tag containing an alkyne group (e.g., biotin-alkyne or a fluorescent dye-alkyne), copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. A copper ligand such as THPTA or TBTA is often included to stabilize the Cu(I) catalyst and improve reaction efficiency.

  • Click Reaction: The following reagents are added sequentially to the crosslinked lysate:

    • Alkyne-tagged reporter

    • Copper(II) sulfate

    • Reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.

  • The reaction is incubated at room temperature, typically for 1 hour.

Enrichment and Identification of Target Proteins
  • Affinity Purification: If a biotin-alkyne tag was used, the biotinylated proteins are enriched using streptavidin-coated beads.

  • SDS-PAGE and Western Blotting: The enriched proteins are separated by SDS-PAGE. Target proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or identified by Western blotting using an antibody against the protein of interest or streptavidin-HRP.

  • Mass Spectrometry: For unbiased target identification, the enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_pal Photoaffinity Labeling cluster_click Click Chemistry cluster_analysis Analysis Incubation Incubation of Probe with Lysate UV_Activation UV Activation (Crosslinking) Incubation->UV_Activation Binding Add_Alkyne Add Alkyne Reporter Tag UV_Activation->Add_Alkyne Covalently Labeled Proteins Add_Cu_Catalyst Add Cu(I) Catalyst Add_Alkyne->Add_Cu_Catalyst Ligation Triazole Formation Add_Cu_Catalyst->Ligation Enrichment Affinity Enrichment Ligation->Enrichment Tagged Proteins SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE Mass_Spec Mass Spectrometry Enrichment->Mass_Spec

General workflow for photoaffinity labeling and target identification.

Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Methodological & Application

Application Notes & Protocols for Protein Crosslinking Using an Azide-Containing Photo-Reactive Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific crosslinking agent "N3-TFBA-O2Oc" could not be identified in publicly available scientific literature. The following application notes and protocols are representative of a generic heterobifunctional, photo-activatable crosslinking strategy involving an azide (B81097) moiety, designed for researchers, scientists, and drug development professionals.

Introduction to Photo-Reactive Azide-Based Protein Crosslinking

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a powerful technique for studying protein-protein interactions, characterizing protein conformations, and identifying components of large protein complexes.[1][2][3] Photo-reactive crosslinkers offer temporal control over the crosslinking reaction, which is initiated by UV light.[4] This allows for the capture of transient or weak protein interactions within their native cellular environment.[5]

This document describes a general protocol using a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a photo-activatable aryl azide group. The NHS ester reacts with primary amines (lysine side chains and N-termini) on a purified "bait" protein.[2] The aryl azide group is inert until activated by UV light, at which point it forms a highly reactive nitrene that can insert into C-H or N-H bonds of nearby interacting "prey" proteins.[4]

Applications in Research and Drug Development

  • Mapping Protein-Protein Interaction Interfaces: By identifying the specific amino acid residues that are crosslinked, the binding interface between two or more proteins can be mapped.[6] This is crucial for understanding the mechanism of protein complexes.

  • Identifying Novel Interaction Partners: A purified protein of interest, modified with the crosslinker, can be introduced into a complex biological sample (e.g., cell lysate). Upon UV activation, it will covalently bind to its interaction partners, which can then be identified by mass spectrometry.

  • Studying Conformational Changes: Quantitative crosslinking-mass spectrometry (qXL-MS) can be used to detect changes in protein conformation upon ligand binding, post-translational modification, or in different cellular states.[7][8] By comparing the abundance of specific crosslinks under different conditions, dynamic structural changes can be elucidated.

  • Drug Target Validation: This technique can be used to confirm the interaction of a small molecule drug with its protein target in a cellular context. A photo-reactive group can be incorporated into the small molecule to covalently capture its binding partners.

Quantitative Data Presentation

Quantitative crosslinking data allows for the comparison of protein interactions or conformations across different experimental conditions. The following table is a template for presenting such data, for instance, from an experiment comparing a treated vs. untreated state.

Crosslink IDProtein AResidue AProtein BResidue BFold Change (Treated/Untreated)p-value
XL-001Kinase X124Substrate Y2563.20.005
XL-002Kinase X124Substrate Y2593.10.006
XL-003Kinase X88Adaptor Z45-2.50.012
XL-004Kinase X15Kinase X951.10.45
  • Fold Change: A positive fold change indicates an increased interaction or a conformational state that favors this crosslink in the treated sample. A negative fold change indicates a decreased interaction.

  • p-value: Statistical significance of the observed change.

Experimental Protocols

This protocol describes the labeling of a purified "bait" protein with an NHS-ester-aryl azide crosslinker, followed by photo-crosslinking to its interaction partners in a cell lysate.

Materials:

  • Purified "bait" protein (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • NHS-ester-aryl azide crosslinker (e.g., Sulfo-SDA)

  • Amine-free buffer (e.g., PBS, HEPES buffer)

  • Quenching solution (e.g., 1 M Tris-HCl pH 7.5)

  • Cell lysate ("prey" source)

  • UV lamp (300-365 nm)

  • Desalting column

Procedure:

Step 1: Labeling of Bait Protein (in subdued light)

  • Equilibrate the purified bait protein to an amine-free buffer using a desalting column. Adjust the protein concentration to 1-2 mg/mL.[8]

  • Prepare a fresh stock solution of the NHS-ester-aryl azide crosslinker in an organic solvent like DMSO.

  • Add a 10-20 fold molar excess of the crosslinker to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines on the bait protein.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.[8]

  • Remove excess, unreacted crosslinker by passing the solution through a desalting column equilibrated with the reaction buffer.

Step 2: Photo-Crosslinking

  • Add the labeled bait protein to the cell lysate containing the prey proteins.

  • Incubate for 1-2 hours at 4°C to allow for the formation of protein complexes.

  • Transfer the sample to a petri dish and place it on ice.

  • Irradiate the sample with a UV lamp (e.g., 365 nm) for 10-30 minutes. The optimal time and distance from the lamp should be determined empirically.

  • The sample is now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.

  • Protein Separation: Separate the crosslinked protein complexes using SDS-PAGE.[8] Visualize the protein bands with Coomassie Blue staining. High molecular weight bands or bands of interest can be excised.[8]

  • In-Gel Digestion:

    • Destain the excised gel bands.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins overnight with a protease such as trypsin.[8]

  • Peptide Extraction: Extract the peptides from the gel pieces.

  • Enrichment (Optional): If the crosslinker contains a biotin (B1667282) tag, the crosslinked peptides can be enriched using streptavidin-coated beads.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Use specialized software (e.g., xQuest, pLink) to identify the crosslinked peptides from the MS/MS data.[9]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Bait Protein Labeling cluster_step2 Step 2: Photo-Crosslinking cluster_step3 Step 3: Analysis Bait Purified Bait Protein Reaction1 Incubate at RT (NHS-ester reaction) Bait->Reaction1 Crosslinker NHS-Aryl Azide Crosslinker Crosslinker->Reaction1 Quench1 Quench Reaction (e.g., Tris) Reaction1->Quench1 Desalt1 Remove Excess Crosslinker Quench1->Desalt1 Labeled_Bait Labeled Bait Protein Desalt1->Labeled_Bait Mix Mix and Incubate (Complex Formation) Labeled_Bait->Mix Prey Cell Lysate (Prey Proteins) Prey->Mix UV UV Activation (Aryl Azide Reaction) Mix->UV Crosslinked_Sample Crosslinked Sample UV->Crosslinked_Sample SDS_PAGE SDS-PAGE Crosslinked_Sample->SDS_PAGE Digestion In-Gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for photo-reactive protein crosslinking.

signaling_pathway cluster_before Before Drug Treatment cluster_after After Drug Treatment Kinase_A Kinase A Inhibitor_C Inhibitor C Kinase_A->Inhibitor_C Bound Substrate_B Substrate B Kinase_A_drug Kinase A Substrate_B_drug Substrate B Kinase_A_drug->Substrate_B_drug Interaction (Crosslinkable) Inhibitor_C_drug Inhibitor C Drug Drug Drug->Kinase_A_drug

Caption: Hypothetical signaling pathway analysis using crosslinking.

References

Application Notes and Protocols for N3-TFBA-O2Oc in Cell Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell surface modification is a powerful technique for studying cellular processes, developing targeted therapies, and engineering cellular functions. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a key tool in this field. This document provides detailed application notes and protocols for the use of N3-TFBA-O2Oc, a novel azide-functionalized reagent, for the modification of cell surfaces.

This compound is designed to be incorporated into the cell's glycans through metabolic engineering. Once displayed on the cell surface, the azide (B81097) group (N3) can be specifically and efficiently labeled with a variety of probes bearing a complementary bioorthogonal reactive group, such as a cyclooctyne (B158145) (e.g., DBCO). This two-step labeling strategy allows for the attachment of fluorophores, drugs, or other functional molecules to living cells with high precision and minimal perturbation.

These notes are intended for researchers, scientists, and drug development professionals who wish to employ this compound for innovative cell surface engineering applications.

Principle of the Method

The cell surface modification strategy using this compound is a two-step process:

  • Metabolic Labeling: Cells are incubated with an unnatural monosaccharide precursor that is chemically modified to contain the azide group of this compound. The cellular machinery processes this precursor and incorporates it into cell surface glycans, effectively displaying the azide moiety on the exterior of the cell. A common precursor for introducing azide groups is peracetylated N-azidoacetylmannosamine (Ac4ManNAz)[1].

  • Bioorthogonal Ligation: The azide-labeled cells are then treated with a probe molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO). The azide and DBCO undergo a rapid and highly specific copper-free "click" reaction, forming a stable covalent bond. This allows for the conjugation of the probe (e.g., a fluorescent dye like DBCO-Cy5) to the cell surface for visualization and analysis[1].

This method provides a versatile platform for cell surface engineering, as the choice of the DBCO-conjugated probe determines the downstream application, which can range from cell tracking to targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to cell surface modification experiments using azide-based metabolic labeling and click chemistry. The data is compiled from studies using analogous reagents and techniques.

Table 1: Cytotoxicity of Reagents

ReagentCell LineConcentrationIncubation TimeResultReference
Ac4ManNAzA549, KB, U87MG, MCF-7Up to 100 µM72 hoursNo significant cytotoxicity observed[1]
DBCOA549, KB, U87MG, MCF-7Up to 100 µM48 hoursNo significant cytotoxicity observed[1]
DiDA5491-20 µM-Cytotoxicity observed at >5 µM[1]

Table 2: Labeling Conditions and Efficiency

Azide PrecursorReporter ProbeCell LinePrecursor ConcentrationReporter ConcentrationLabeling Efficiency (Signal-to-Noise)Reference
Ac4ManNAzDBCO-Cy5A54950 µM10 µMHigh fluorescence intensity observed[1]
Amino-oxy-guestsCB[2]-FITCJurkat500 µM1 µM8.4 ± 0.2 to 122 ± 8[3]
Amino-oxy-4Fluorescein-BCNJurkat500 µM10 µMNot statistically significant[3]
Amino-oxy-4Fluorescein-BCN + α-Fluorescein IgGJurkat500 µM10 µM2.2 ± 0.5[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound Precursor

This protocol describes the introduction of azide groups onto the cell surface using a precursor of this compound. The following is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Mammalian cell line of interest (e.g., A549, Jurkat)

  • Complete cell culture medium

  • This compound precursor stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Seed the cells in a suitable culture vessel and allow them to adhere and grow to approximately 70-80% confluency.

  • Prepare the labeling medium by diluting the this compound precursor stock solution into the complete cell culture medium to the desired final concentration (e.g., 25-50 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.

  • After the incubation period, the cells are ready for bioorthogonal ligation.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells

This protocol details the "click" reaction between the azide-labeled cells and a DBCO-functionalized fluorescent probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5) stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium or PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Wash the azide-labeled cells twice with PBS to remove any unreacted this compound precursor.

  • Prepare the labeling solution by diluting the DBCO-functionalized probe in medium or PBS to the desired final concentration (e.g., 10-50 µM).

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Wash the cells three times with PBS to remove the unbound probe.

  • The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.

Protocol 3: Cytotoxicity Assay

This protocol is for assessing the potential cytotoxic effects of this compound and the DBCO probe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound precursor and DBCO probe

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound precursor and the DBCO probe in the complete culture medium.

  • Remove the medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Diagrams

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_bioorthogonal_ligation Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis cell_culture 1. Cell Culture add_precursor 2. Add this compound Precursor cell_culture->add_precursor incubation1 3. Incubate (1-3 days) add_precursor->incubation1 wash1 4. Wash Cells incubation1->wash1 add_dbco 5. Add DBCO-Probe wash1->add_dbco incubation2 6. Incubate (30-60 min) add_dbco->incubation2 wash2 7. Wash Cells incubation2->wash2 analysis 8. Analyze Cells (e.g., Flow Cytometry, Microscopy) wash2->analysis

Caption: Experimental workflow for cell surface modification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Labeled Receptor endosome Early Endosome receptor->endosome Endocytosis ligand Ligand ligand->receptor Binding lysosome Lysosome (Degradation) endosome->lysosome recycling Recycling Endosome endosome->recycling recycling->receptor Recycling

References

Application Notes and Protocols for N3-TFBA-O2Oc in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility.[1][][3] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[][4] N3-TFBA-O2Oc is a novel azide-containing reagent designed for advanced applications in drug development, diagnostics, and bioconjugation, leveraging the power of CuAAC.

The structure of this compound incorporates a tetrafluorobenzoyl (TFB) group, which can enhance metabolic stability and binding affinity of the resulting conjugate, and a hydrophilic diether-octyl (O2Oc) linker to improve solubility and provide spatial separation between the conjugated moieties. These features make this compound a versatile tool for researchers in medicinal chemistry and chemical biology.

Principle of the Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to yield a 1,4-disubstituted 1,2,3-triazole.[3] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent like sodium ascorbate.[5][6] The reaction is highly exothermic and proceeds rapidly under mild, often aqueous, conditions, making it suitable for a wide range of applications, including bioconjugation.[3][7]

Below is a diagram illustrating the catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-C≡CH (Alkyne) Alkyne->Cu_Acetylide Coordination Six_Membered_Intermediate Six-membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate Azide R2-N3 (Azide) Azide->Six_Membered_Intermediate Cycloaddition Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Rearrangement Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Protonation Protonation Protonation->Product Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification and Analysis Reagent1 Prepare Alkyne-modified Biomolecule Solution Mix Combine Reagents in Reaction Buffer Reagent1->Mix Reagent2 Prepare this compound Stock Solution Reagent2->Mix Reagent3 Prepare CuSO4 and Ligand Solution Reagent3->Mix Reagent4 Prepare Sodium Ascorbate Solution Reagent4->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze Drug_Development_Logic cluster_components Molecular Components cluster_linker Linker Chemistry cluster_product Final Conjugate Targeting_Moiety Targeting Moiety e.g., Antibody, Aptamer Alkyne_Modification Alkyne Modification Targeting_Moiety->Alkyne_Modification Introduce Alkyne Therapeutic_Payload Therapeutic Payload e.g., Cytotoxin, Fluorophore N3_TFBA_O2Oc This compound Azide-functionalized Linker Therapeutic_Payload->N3_TFBA_O2Oc Attach Payload Final_Conjugate Functional Conjugate e.g., ADC, Diagnostic Probe N3_TFBA_O2Oc->Final_Conjugate Alkyne_Modification->Final_Conjugate CuAAC Reaction

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N3-TFBA-O2Oc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyn (BCN), and an azide-functionalized molecule.[1][3] The inherent ring strain of the cyclooctyne provides the driving force for a rapid and highly selective [3+2] cycloaddition, forming a stable triazole linkage.[2]

This document provides detailed application notes and protocols for the use of N3-TFBA-O2Oc, a tetrafluorobenzoyl azide (B81097) linker, in SPAAC reactions. The tetrafluoroaryl azide moiety has been shown to exhibit exceptionally fast reaction kinetics, making it an ideal tool for applications requiring high efficiency and rapid labeling.[4]

Key Features of SPAAC with this compound

  • Biocompatibility: The absence of a copper catalyst makes this reaction suitable for in vivo and live-cell applications.[1]

  • High Reaction Rates: The electron-withdrawing fluorine atoms on the aromatic ring of this compound accelerate the cycloaddition reaction. A closely related tetra-fluorinated aromatic azide has been reported to have a second-order rate constant of 3.60 M⁻¹ s⁻¹, which is among the fastest SPAAC reactions.[4]

  • High Specificity and Bioorthogonality: Azides and cyclooctynes are abiotic functional groups that do not cross-react with biological molecules, ensuring minimal off-target labeling.[3]

  • Stability: The resulting triazole linkage is highly stable under a wide range of physiological conditions.[3]

Data Presentation

Table 1: Kinetic Comparison of SPAAC Reactions
Azide CompoundCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹ s⁻¹)Notes
4-Azido-2,3,5,6-tetrafluorobenzoic acid*Cyclooctyne3.60This compound is structurally very similar to the reactive moiety of this compound and serves as a good proxy for its reactivity. The reaction is reported to be 1500-fold faster than the original SPAAC.[4]
Benzyl AzideDIBO~0.17A common, less reactive azide used for comparison.
Benzyl AzideDBCO (ADIBO)~0.31Demonstrates the influence of the cyclooctyne structure on reaction rate.
o,o'-Difluorinated aromatic azideCyclooctyne~1.8Illustrates the accelerating effect of fluorine substitution. The tetra-fluorinated version is approximately twice as fast.[4]

*Data for 4-azido-2,3,5,6-tetrafluorobenzoic acid is presented as a proxy for this compound due to the high structural similarity of the reactive azide moiety.

Experimental Protocols

Protocol 1: General Protocol for Labeling a DBCO-Functionalized Protein with an Azide-Modified Molecule (e.g., this compound-Payload)

This protocol describes the reaction between a protein that has been pre-functionalized with a DBCO group and a small molecule payload that has been modified with this compound.

Materials:

  • DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-functionalized payload (e.g., dye, drug) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spin desalting columns or dialysis cassettes for purification

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the this compound-functionalized payload in DMSO (e.g., 10 mM).

    • Ensure the DBCO-functionalized protein is at a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).

  • SPAAC Reaction:

    • To the DBCO-functionalized protein solution, add the this compound-payload solution to achieve a 5- to 20-fold molar excess of the azide compound. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain protein stability.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at approximately 310 nm.[5]

  • Purification:

    • Remove the excess unreacted this compound-payload and any reaction byproducts by size-exclusion chromatography using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the labeled protein using SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.

    • If the payload is a fluorophore, the degree of labeling can be determined using UV-Vis spectroscopy.

    • For a more precise determination of the conjugation efficiency and to confirm the homogeneity of the product, mass spectrometry (e.g., LC-MS) is recommended.

Protocol 2: Labeling of Live Cells Bearing Azide-Functionalized Surface Glycans with a DBCO-Functionalized Dye

This protocol outlines a method for fluorescently labeling the surface of live cells that have been metabolically engineered to express azide-containing glycans.

Materials:

  • Cells cultured with an azide-functionalized sugar (e.g., Ac4ManNAz) to introduce azides into surface glycans.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Cell Preparation:

    • Harvest the cells that have been cultured with the azide-functionalized sugar.

    • Wash the cells twice with ice-cold PBS to remove any un-incorporated sugar.

    • Resuspend the cells in fresh, serum-free cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Cell Surface Labeling:

    • Add the DBCO-functionalized fluorescent dye to the cell suspension to a final concentration of 10-50 µM.

    • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Remove the supernatant containing the unreacted dye.

    • Wash the cells three times with ice-cold PBS to remove any non-specifically bound dye.

  • Analysis:

    • Resuspend the final cell pellet in PBS or a suitable buffer for analysis.

    • Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or visualize the labeling by fluorescence microscopy.

Mandatory Visualizations

SPAAC_Workflow cluster_preparation Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Purification & Analysis molA Molecule A (e.g., Protein, Cell Surface) funcA Functionalize with Cyclooctyne (e.g., DBCO) molA->funcA molB Molecule B (e.g., Dye, Drug) funcB Functionalize with This compound molB->funcB dbco_mol DBCO-Molecule A funcA->dbco_mol azide_mol This compound-Molecule B funcB->azide_mol mix Mix Reactants (Physiological Conditions) dbco_mol->mix azide_mol->mix conjugate Covalent Conjugate (Stable Triazole Linkage) mix->conjugate purify Purification (e.g., SEC, Dialysis) conjugate->purify analyze Analysis (SDS-PAGE, MS, Flow Cytometry) purify->analyze

Caption: General experimental workflow for SPAAC using this compound.

Signaling_Pathway_Analogy start Biological Target (e.g., Cell Surface Receptor) metabolic_labeling Metabolic Labeling with Azide-Sugar start->metabolic_labeling Step 1 azide_expression Expression of Azide on Cell Surface Glycans metabolic_labeling->azide_expression Step 2 spaac_reaction SPAAC with DBCO-Probe (e.g., Imaging Agent) azide_expression->spaac_reaction Step 3 signal_detection Signal Detection (e.g., Fluorescence Imaging) spaac_reaction->signal_detection Step 4 downstream_analysis Downstream Analysis (e.g., Quantify Receptor Trafficking) signal_detection->downstream_analysis Step 5

Caption: Logical workflow for probing a biological process using SPAAC.

References

Application Notes & Protocols: Immobilization of Biomolecules Using Azide-Functionalized Photoreactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A search for the specific compound "N3-TFBA-O2Oc" did not yield any publicly available information. It is possible that this is a novel, proprietary, or internal compound designation. The following application notes and protocols are based on the well-established and widely used technology of perfluorophenyl azide (B81097) (PFPA)-based crosslinkers, which incorporate both a photoreactive group and an azide moiety, consistent with the likely intended function of the requested molecule.

Introduction to Biomolecule Immobilization with Perfluorophenyl Azides (PFPAs)

Covalent immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology, enabling the development of biosensors, microarrays, and targeted drug delivery systems. Perfluorophenyl azide (PFPA)-based linkers are highly versatile tools for this purpose. These linkers possess a photoreactive PFPA group that, upon activation with UV light, forms a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond by inserting into C-H or N-H bonds in nearby molecules, making it a "non-specific" but highly efficient method for attachment.

Furthermore, these linkers can be synthesized with an additional functional group, such as an azide (N3), which allows for subsequent, highly specific "click chemistry" reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This dual functionality provides a powerful platform for creating stable and specifically oriented biomolecular architectures on a variety of surfaces.

Key Applications

  • Biosensor and Microarray Fabrication: Covalently attaching proteins, antibodies, or nucleic acids to sensor chips or glass slides for detecting specific analytes. The stability of the PFPA-mediated linkage ensures minimal leaching and long sensor lifetime.

  • Drug Development and Screening: Immobilizing target proteins to study drug-protein interactions using techniques like Surface Plasmon Resonance (SPR).

  • Cell Culture and Tissue Engineering: Modifying surfaces with peptides or growth factors to promote cell adhesion, proliferation, and differentiation in a spatially controlled manner.

  • Proteomics: Creating protein microarrays for high-throughput screening of protein-protein interactions or identifying enzyme substrates.

  • Single-Molecule Studies: Securely anchoring individual biomolecules for investigation with techniques like Atomic Force Microscopy (AFM).

Experimental Workflow Overview

The general workflow for immobilizing a biomolecule using a PFPA-azide linker involves surface preparation, linker conjugation, and finally, biomolecule attachment.

G cluster_0 Surface Preparation cluster_1 Linker Conjugation cluster_2 Biomolecule Immobilization Clean Surface Clean Surface Functionalize Surface Functionalize Surface Clean Surface->Functionalize Surface Apply PFPA-Azide Linker Apply PFPA-Azide Linker Functionalize Surface->Apply PFPA-Azide Linker UV Activation UV Activation Apply PFPA-Azide Linker->UV Activation UV Light (e.g., 365 nm) Incubate with Biomolecule Incubate with Biomolecule UV Activation->Incubate with Biomolecule Wash and Block Wash and Block Incubate with Biomolecule->Wash and Block Ready for Assay Ready for Assay Wash and Block->Ready for Assay

Caption: General workflow for biomolecule immobilization.

Quantitative Data Summary

The efficiency and stability of immobilization can be quantified using various analytical techniques. The table below summarizes typical data obtained from studies using PFPA and related azide-based immobilization chemistries.

ParameterTypical Value/RangeMethod of MeasurementReference
Immobilization Time 30 - 60 minutesFluorescence Imaging, SPR
Immobilization Success Rate 89% - 93%AFM, SPR
Unbinding Force (Single Molecule) 57 ± 20 pNAtomic Force Microscopy
Dissociation Rate Constant (k_off) 0.16 s⁻¹Dynamic Force Spectroscopy
Surface Density Control Achievable via linker concentrationQCM-D, Ellipsometry

Detailed Experimental Protocols

Protocol 1: Surface Functionalization and Immobilization of a Protein using a PFPA-Linker

This protocol describes the direct immobilization of a protein onto a surface using a heterobifunctional linker containing a PFPA group and an NHS-ester group (for attachment to an aminated surface).

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • PFPA-NHS ester linker (e.g., Sulfo-SBED)

  • Protein solution (e.g., 1 mg/mL in PBS, pH 7.4)

  • UV lamp (e.g., 365 nm)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Methodology:

  • Surface Cleaning and Amination:

    • Clean the substrate by sonicating in acetone, then ethanol, and finally deionized water (15 min each).

    • Dry the substrate under a stream of nitrogen.

    • Immerse the clean, dry substrate in Piranha solution for 30 minutes to hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

    • Rinse extensively with deionized water and dry with nitrogen.

    • Immediately immerse the hydroxylated substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to create an amine-functionalized surface.

    • Rinse with toluene, then ethanol, and dry with nitrogen.

  • PFPA-Linker Conjugation:

    • Prepare a 1 mM solution of the PFPA-NHS ester linker in an appropriate buffer (e.g., PBS, pH 7.5).

    • Cover the aminated surface with the linker solution and incubate for 1 hour at room temperature in the dark to allow the NHS-ester to react with the surface amine groups.

    • Rinse the surface thoroughly with the buffer and then deionized water to remove any non-covalently bound linker. Dry with nitrogen.

  • Protein Immobilization via Photoactivation:

    • Pipette the protein solution onto the PFPA-functionalized surface.

    • Place the substrate under a UV lamp (e.g., 365 nm) for 5-15 minutes. The optimal time may need to be determined empirically. Diazirines, another class of photoreactive groups, are also activated by UV light and react with any proximal amino acids.

    • After irradiation, incubate the slide for an additional 30 minutes at room temperature.

  • Washing and Blocking:

    • Wash the surface extensively with the wash buffer to remove unbound protein.

    • Immerse the surface in blocking buffer for 1 hour to block any remaining non-specific binding sites.

    • Rinse briefly with deionized water and dry. The surface is now ready for use.

Protocol 2: Two-Step Immobilization via SPAAC ("Click Chemistry")

This protocol uses a PFPA-linker that also contains an azide group. The linker is first attached to the biomolecule of interest (which has been modified to contain a strained alkyne, like DBCO). The entire complex is then immobilized on a surface via photoactivation. This provides better control over biomolecule orientation.

G cluster_0 Step 1: Bioconjugation in Solution cluster_1 Step 2: Immobilization on Surface Biomolecule-DBCO Biomolecule with DBCO group Mix and Incubate Mix and Incubate Biomolecule-DBCO->Mix and Incubate PFPA-Azide PFPA-Azide Linker PFPA-Azide->Mix and Incubate Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate SPAAC Reaction Apply Conjugate Apply Purified Conjugate to Surface Purify Conjugate->Apply Conjugate UV Activation Irradiate with UV Light Apply Conjugate->UV Activation Wash and Block Wash and Block UV Activation->Wash and Block Ready for Assay Ready for Assay Wash and Block->Ready for Assay

Caption: Two-step immobilization via SPAAC and photo-ligation.

Materials:

  • Biomolecule functionalized with a strained alkyne (e.g., DBCO).

  • PFPA-linker containing an azide group (e.g., PFPA-PEG-Azide).

  • Generic surface (e.g., polystyrene, gold).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., size exclusion chromatography or dialysis).

  • UV lamp (365 nm).

Methodology:

  • Bioconjugation in Solution (SPAAC Reaction):

    • Dissolve the DBCO-functionalized biomolecule and a molar excess (e.g., 10-fold) of the PFPA-Azide linker in the reaction buffer.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, protected from light. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry reaction.

    • Purify the resulting biomolecule-PFPA conjugate from the excess unreacted linker using an appropriate method like dialysis or size exclusion chromatography.

  • Immobilization of the Conjugate:

    • Apply the purified conjugate solution to the desired surface. The surface does not require prior functionalization due to the C-H insertion chemistry of the PFPA group.

    • Irradiate with UV light (e.g., 365 nm) for 5-15 minutes.

    • Wash thoroughly with wash buffer to remove any non-covalently bound conjugate.

    • Block the surface with a blocking agent (e.g., 1% BSA) to prevent non-specific binding in subsequent assays

Application Notes and Protocols for N3-TFBA-O2Oc in Antibody-Drug Conjugate (ADC) Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] The specificity of a monoclonal antibody is combined with the potency of a small molecule drug through a chemical linker, resulting in a therapeutic with an improved safety and efficacy profile.[1] The choice of linker is critical as it influences the stability of the ADC in circulation, the efficiency of drug release at the target site, and the overall pharmacokinetic properties of the conjugate.[1]

N3-TFBA-O2Oc is a click chemistry reagent featuring a terminal azide (B81097) group, enabling covalent conjugation to a corresponding alkyne-modified molecule through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2] This application note provides detailed protocols for the generation, characterization, and in vitro evaluation of ADCs utilizing the this compound linker.

Mechanism of Action and Conjugation Chemistry

This compound, chemically named 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, serves as a bridge between an antibody and a cytotoxic payload. The azide group on this compound reacts with an alkyne group, which can be engineered into the antibody or the drug molecule. This reaction forms a stable triazole linkage.[3]

The tetrafluorobenzamido group can be used for further modifications or to attach the payload, while the ethoxy-ethoxy-acetic acid portion provides a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC.

There are two primary methods for utilizing this compound in ADC synthesis:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction requires a copper(I) catalyst to join the azide and a terminal alkyne.[4] While robust, the potential for copper-induced protein degradation is a consideration.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide.[5] This method is advantageous for its biocompatibility and avoidance of a metal catalyst.[6]

Experimental Protocols

Protocol 1: Generation of an ADC using this compound via SPAAC

This protocol describes the conjugation of an azide-containing payload (incorporating this compound) to a monoclonal antibody modified with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-modified monoclonal antibody (e.g., Trastuzumab-DBCO)

  • This compound-Payload conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Amicon Ultra centrifugal filter units (50 kDa MWCO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare a solution of DBCO-modified antibody in PBS at a concentration of 5 mg/mL.

  • Payload Preparation: Prepare a 10 mM stock solution of the this compound-Payload conjugate in DMSO.

  • Conjugation Reaction:

    • To the antibody solution, add the this compound-Payload stock solution to achieve a 5-fold molar excess of the payload relative to the antibody.

    • Ensure the final DMSO concentration in the reaction mixture does not exceed 5% (v/v) to maintain protein integrity.

    • Gently mix the solution and incubate at room temperature for 4 hours with gentle agitation.

  • Purification:

    • Remove unreacted payload and DMSO by buffer exchange using an Amicon Ultra centrifugal filter unit. Wash the ADC with PBS three times.

    • Alternatively, purify the ADC using a pre-packed SEC column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay.

    • Analyze the drug-to-antibody ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC and Mass Spectrometry.

Protocol 2: Characterization of the ADC by HIC-HPLC

Materials:

  • Purified ADC solution

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 25 µg of the ADC onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

Protocol 3: In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the 96-well plates with 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted antibodies.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Data Presentation

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ADC BatchAntibody Concentration (mg/mL)Payload Molar ExcessAverage DAR (HIC-HPLC)Average DAR (Mass Spec)
ADC-0014.83x3.63.7
ADC-0024.95x3.83.9
ADC-0034.77x4.14.0

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineTreatmentTarget Antigen ExpressionIC50 (nM)
SK-BR-3ADC-002High1.5
SK-BR-3Unconjugated AntibodyHigh> 1000
MDA-MB-468ADC-002Low850
MDA-MB-468Unconjugated AntibodyLow> 1000

Table 3: Stability of ADC-002 in Human Plasma

Time PointAverage DAR% Payload Loss
0 hours3.80%
24 hours3.72.6%
72 hours3.65.3%
168 hours3.410.5%

Visualizations

ADC_Generation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation (SPAAC) cluster_purification Purification cluster_characterization Characterization Antibody DBCO-Modified Antibody Reaction Incubate at Room Temperature Antibody->Reaction PBS, pH 7.4 Payload This compound Payload Payload->Reaction DMSO Purify Size-Exclusion Chromatography Reaction->Purify ADC_Final Purified ADC Purify->ADC_Final HIC HIC-HPLC MS Mass Spectrometry ADC_Final->HIC ADC_Final->MS

Caption: Workflow for ADC generation using SPAAC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for N3-TFBA-O2Oc in Hydrogel Formation and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal for a variety of biomedical applications, including tissue engineering and drug delivery.[1][2] The formation of these hydrogels can be achieved through various crosslinking strategies. One of the most efficient and biocompatible methods is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for cytotoxic catalysts.[3][4]

This document provides detailed application notes and protocols for the use of a hypothetical azide-functionalized molecule, N3-TFBA-O2Oc, in the formation and modification of hydrogels. While direct literature on "this compound" is not available, this guide is based on the well-established principles of SPAAC chemistry, utilizing azide-functionalized precursors and strained alkyne crosslinkers like dibenzocyclooctyne (DBCO). These protocols are intended to be adaptable for researchers working with novel azide-containing compounds.

Principle of Hydrogel Formation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction between an azide (B81097) (-N3) and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[5] This reaction is highly efficient and occurs at room temperature in aqueous solutions, making it ideal for in situ hydrogel formation and the encapsulation of sensitive biological materials like cells and proteins.[1][4] The rapid gelation kinetics, typically within seconds to minutes, allow for injectable applications.[6][7]

In this context, this compound serves as the azide-containing precursor, which can be a functionalized polymer or a small molecule. This precursor is crosslinked with a polymer functionalized with a strained alkyne (e.g., PEG-DBCO) to form the hydrogel network.

Applications

The resulting hydrogels possess tunable mechanical properties, biocompatibility, and controlled degradation rates, making them suitable for a range of applications:

  • Tissue Engineering: The hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as cartilage and bone.[8][9][10]

  • Drug Delivery: These hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release over time.[11][12][13] The release kinetics can be tuned by altering the hydrogel's crosslinking density and degradation characteristics.

  • 3D Cell Culture: The biocompatible nature of the in situ gelation process allows for the encapsulation of cells within a 3D environment that mimics their native surroundings, providing a valuable tool for studying cell behavior.[14]

Quantitative Data Summary

The following tables summarize typical quantitative data for hydrogels formed via SPAAC, which can be expected for systems utilizing this compound.

Table 1: Mechanical and Physical Properties of SPAAC Hydrogels

PropertyTypical RangeInfluencing Factors
Young's Modulus (E)1 - 18 kPa[6]Polymer molecular weight, number of crosslinking groups[4]
Gelation Time10 - 60 seconds[6]Reactivity of cyclooctyne, precursor concentration[15]
Swelling Ratio (mass)45 - 76[6]Crosslinking density
Degradation Time1 - 35 days[6]Presence of hydrolytically or enzymatically cleavable linkers[3]

Table 2: Drug Release Kinetics from Hydrogels

Drug Release ModelDescriptionApplicability
Zero-OrderConstant drug release rate over time.[16]Ideal for achieving a steady therapeutic effect.
First-OrderRelease rate is proportional to the remaining drug concentration.[16]Common for porous matrices where release is concentration-dependent.
HiguchiRelease is proportional to the square root of time, based on Fickian diffusion.[16][17]Describes release from insoluble matrices.
Korsmeyer-PeppasDescribes release from polymeric systems where the mechanism may be a combination of diffusion and polymer chain relaxation.[16][17]Versatile model for different release mechanisms.

Experimental Protocols

Protocol 1: Preparation of a this compound Functionalized Polymer (e.g., PEG)

This protocol describes the conceptual steps for functionalizing a polymer like Poly(ethylene glycol) (PEG) with the hypothetical this compound, assuming it has a reactive group amenable to conjugation.

Materials:

  • Poly(ethylene glycol) with a reactive functional group (e.g., PEG-amine, PEG-NHS ester)

  • This compound with a complementary reactive group

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • Dissolve the PEG polymer in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a molar excess of this compound to the PEG solution.

  • If necessary, add a coupling agent or catalyst suitable for the specific reaction (e.g., EDC/NHS for amine-carboxyl coupling).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction as appropriate for the chemistry used.

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude product in deionized water.

  • Purify the functionalized polymer by dialysis against deionized water for 2-3 days, with frequent water changes.

  • Lyophilize the purified solution to obtain the dry, this compound functionalized polymer.

  • Characterize the final product using techniques such as NMR and FTIR to confirm functionalization.

Protocol 2: Hydrogel Formation via SPAAC

This protocol details the formation of a hydrogel by reacting the this compound functionalized precursor with a DBCO-functionalized crosslinker.

Materials:

  • This compound functionalized precursor (from Protocol 1)

  • DBCO-functionalized polymer (e.g., 4-arm PEG-DBCO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vortex mixer

  • Double barrel syringe with a static mixing tip (for injectable applications)[4]

Procedure:

  • Prepare a stock solution of the this compound functionalized precursor in PBS. The concentration will depend on the desired hydrogel properties (e.g., 5-20% w/v).[1]

  • Prepare a stock solution of the DBCO-functionalized polymer in PBS at a concentration calculated to achieve the desired stoichiometric ratio of azide to DBCO groups (typically 1:1 or with a slight excess of one component).

  • To form a bulk hydrogel, pipette the required volume of the this compound solution into a mold or vial.

  • Add the corresponding volume of the DBCO solution and mix thoroughly by pipetting or vortexing for a few seconds.

  • Allow the mixture to stand at room temperature. Gelation should occur within seconds to minutes.[6]

  • For injectable hydrogels, load the this compound solution into one barrel of a double barrel syringe and the DBCO solution into the other.[4]

  • Extrude the solutions through the static mixing tip to ensure complete and rapid mixing at the point of injection.[4]

Protocol 3: Characterization of Hydrogel Properties

A. Gelation Time:

  • Mix the precursor solutions as described in Protocol 2.

  • Immediately after mixing, start a stopwatch.

  • Tilt the vial every few seconds. The gelation time is the point at which the solution no longer flows.[15]

B. Mechanical Testing (Rheology):

  • Prepare the hydrogel directly on the plate of a rheometer.

  • Perform a time sweep experiment immediately after mixing the precursors to monitor the evolution of the storage modulus (G') and loss modulus (G''). The gel point is where G' > G''.[7]

  • Once the hydrogel is fully formed, perform a frequency sweep to determine the mechanical properties over a range of frequencies.

C. Swelling Ratio:

  • Prepare a hydrogel of known initial weight (W_initial).

  • Immerse the hydrogel in PBS at 37°C.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).

  • The swelling ratio is calculated as: (W_swollen - W_initial) / W_initial.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare the drug-loaded hydrogel by dissolving the drug in the this compound precursor solution before mixing with the DBCO crosslinker.

  • Place the hydrogel in a known volume of release medium.

  • Incubate at 37°C with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

  • Analyze the release data using mathematical models (Table 2) to determine the release kinetics.[16][18][19]

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_hydrogel Hydrogel Formation cluster_application Application cluster_characterization Characterization p1 This compound Functionalized Polymer mix Mix Precursors (1:1 ratio) p1->mix p2 DBCO-Functionalized Polymer p2->mix gel In Situ Gelation (SPAAC) mix->gel drug Drug Encapsulation gel->drug cell Cell Encapsulation gel->cell mech Mechanical Testing gel->mech swell Swelling Study gel->swell release Drug Release Profiling drug->release signaling_pathway cluster_synthesis Hydrogel Synthesis cluster_formation Crosslinking Reaction cluster_product Product azide Polymer-N3 (e.g., with this compound) spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide->spaac Reactant 1 dbco Polymer-DBCO dbco->spaac Reactant 2 hydrogel Crosslinked Hydrogel Network spaac->hydrogel Forms

References

Application Notes and Protocols for Photo-crosslinking with N3-TFBA-O2Oc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to N3-TFBA-O2Oc

This compound is a state-of-the-art trifunctional photo-crosslinking reagent designed for the identification of molecular targets and the characterization of ligand-protein interactions in complex biological systems.[1][2][3][4][5] Trifunctional probes offer a modular design that integrates a photo-reactive group, a bioorthogonal handle, and a point of attachment for a ligand of interest. This design facilitates the covalent capture of binding partners with high spatiotemporal resolution, followed by efficient enrichment and identification.[2][6]

The key components of this compound are presumed to be:

  • N3 (Azide): An aryl azide (B81097) group serves as the photo-reactive moiety. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently crosslink with interacting biomolecules in close proximity.

  • TFBA (Tetrafluorobenzoyl): The tetrafluorobenzoyl group provides a stable scaffold for the aryl azide. The fluorine atoms can enhance the photo-physical properties of the azide and provide a unique isotopic signature for mass spectrometry analysis.

  • O2Oc (8-amino-3,6-dioxaoctanoic acid linker): This hydrophilic linker minimizes non-specific hydrophobic interactions and improves the solubility of the probe. It terminates in a functional group, such as a carboxylic acid, for covalent conjugation to a small molecule ligand of interest.

The general workflow for using this compound involves conjugating it to a bioactive small molecule, incubating this probe with a biological sample (e.g., cell lysate or intact cells), triggering the crosslinking with UV light, and then using a bioorthogonal reaction (like click chemistry, assuming the O2Oc linker is modified with a suitable handle) to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) for enrichment and detection.[7]

Applications

  • Target Identification: Covalently linking a drug molecule to its protein target(s) in a complex proteome for subsequent identification by mass spectrometry.[2][8]

  • Binding Site Mapping: Identifying the specific amino acid residues at the binding interface between a ligand and its target protein.

  • Interactome Profiling: Capturing the network of proteins that interact with a specific small molecule in a cellular context.[9]

Data Presentation

The following tables represent hypothetical data from a photo-crosslinking experiment using an this compound-ligand conjugate to identify its protein targets in a cancer cell line lysate.

Table 1: Summary of Photo-crosslinking Conditions

ParameterCondition
Probe Concentration1 µM
Cell Lysate Concentration2 mg/mL
Incubation Time30 minutes at 4°C
UV Wavelength365 nm
UV Irradiation Time15 minutes
UV Light Source15 W UV lamp

Table 2: Quantitative Mass Spectrometry Results for Target Enrichment

Protein ID (UniProt)Protein NameFold Enrichment (+UV / -UV)p-value
P06401Epidermal growth factor receptor25.3< 0.001
P04626Serine/threonine-protein kinase18.9< 0.001
Q02750Phosphoinositide 3-kinase8.2< 0.01
P42336Heat shock protein HSP 90-alpha2.1> 0.05 (non-specific)

Experimental Protocols

Protocol 1: Conjugation of this compound to a Ligand

This protocol assumes the ligand has a primary amine for EDC/NHS chemistry to couple with the carboxylic acid of the this compound linker.

Materials:

  • This compound

  • Ligand of interest with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffer: 0.1 M MES, pH 6.0

  • HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add NHS (1.5 eq) and EDC (1.5 eq).

    • Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester.

  • Conjugation to Ligand:

    • Dissolve the amine-containing ligand (1 eq) in the reaction buffer.

    • Add the activated this compound-NHS ester solution dropwise to the ligand solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the resulting this compound-ligand conjugate by reverse-phase HPLC.

    • Confirm the identity and purity of the conjugate by mass spectrometry and NMR.

Protocol 2: Photo-crosslinking in Cell Lysate

Materials:

  • This compound-ligand conjugate

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • UV crosslinker with 365 nm bulbs

  • Click chemistry reagents (if a bioorthogonal handle is present), e.g., Biotin-Azide or Biotin-Alkyne, CuSO4, TBTA, and a reducing agent like sodium ascorbate.

Procedure:

  • Prepare Cell Lysate:

    • Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Incubation:

    • Dilute the cell lysate to 2 mg/mL in lysis buffer.

    • Add the this compound-ligand conjugate to a final concentration of 1 µM.

    • As a negative control, add the ligand without the crosslinker to another sample.

    • Incubate the samples for 30 minutes at 4°C on a rotator.

  • UV Irradiation:

    • Transfer the samples to a 96-well plate on ice.

    • Place the plate in a UV crosslinker and irradiate at 365 nm for 15 minutes.[10]

    • Prepare a non-irradiated control sample by keeping it on ice in the dark.

  • Click Chemistry (for Biotinylation):

    • To the irradiated and non-irradiated lysates, add Biotin-Azide (or Alkyne), CuSO4, TBTA, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature to attach the biotin tag.

Protocol 3: Enrichment of Cross-linked Proteins

Materials:

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Capture:

    • Add pre-washed streptavidin magnetic beads to the biotinylated lysates.

    • Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated protein complexes.

  • Washing:

    • Separate the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with:

      • PBS with 1% SDS

      • PBS with 4 M Urea

      • PBS

  • Elution:

    • Elute the captured proteins by resuspending the beads in 2x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.

Protocol 4: Analysis by SDS-PAGE and Western Blot

Procedure:

  • SDS-PAGE:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Visualize the proteins by Coomassie blue or silver staining.

  • Western Blot:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with an antibody against a suspected target protein or with streptavidin-HRP to detect all biotinylated proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_exp Crosslinking Experiment cluster_analysis Analysis ligand Ligand of Interest conjugation Conjugation (EDC/NHS) ligand->conjugation crosslinker This compound crosslinker->conjugation probe This compound-Ligand Probe conjugation->probe incubation Incubation probe->incubation lysate Cell Lysate lysate->incubation uv UV Irradiation (365 nm) incubation->uv click Click Chemistry (Biotinylation) uv->click crosslinked Biotinylated Crosslinked Complexes click->crosslinked enrichment Streptavidin Enrichment crosslinked->enrichment analysis SDS-PAGE / Western Blot / Mass Spectrometry enrichment->analysis

Caption: Experimental workflow for photo-crosslinking.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Ligand Probe-Ligand Ligand->EGFR Binds and Crosslinks

Caption: Hypothetical signaling pathway analysis.

References

Application Notes and Protocols for Optimal Crosslinking with N3-TFBA-O2Oc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N3-TFBA-O2Oc, a photo-activatable crosslinking agent, in various research and drug development applications. The following protocols and data are intended to serve as a starting point for the optimization of crosslinking experiments.

Introduction to this compound

This compound is a trifunctional crosslinking reagent featuring an azide (B81097) (N3) group, which upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate can then covalently bond with nearby molecules, making this compound a powerful tool for capturing molecular interactions, such as protein-protein, protein-nucleic acid, or protein-small molecule interactions. The "TFBA" and "O2Oc" components of the name likely refer to other functional moieties of the molecule that may be involved in its specific applications, such as linking to a molecule of interest or modifying its solubility and spacing properties.

The nonspecific and activatable nature of aryl azide crosslinkers like this compound allows for precise temporal control of the crosslinking reaction, which is a significant advantage in biological experiments.[1][2]

Data Presentation: General Parameters for Aryl Azide Crosslinkers

Since the optimal concentration of this compound is highly dependent on the specific application, interacting partners, and experimental conditions, a systematic optimization is crucial. The following table summarizes typical starting ranges for key experimental parameters for aryl azide-based crosslinkers, which should be adapted for this compound.

ParameterTypical RangeConsiderations
Crosslinker Concentration 10 µM - 2 mMStart with a range of concentrations to determine the optimal balance between crosslinking efficiency and potential non-specific effects or aggregation.
UV Wavelength 254 - 370 nmSimple phenyl azides are often activated by shorter wavelengths (254-275 nm), while nitrophenyl azides are activated by longer wavelengths (300-460 nm).[2] The optimal wavelength for this compound should be determined experimentally.
UV Exposure Time 1 - 30 minutesTime should be optimized to maximize crosslinking of the target while minimizing potential damage to biological samples.[1]
UV Light Intensity VariesDependent on the light source and distance to the sample. Consistency is key for reproducible results.
Temperature 4°C to Room TemperatureLower temperatures (e.g., on ice) are often used to mitigate sample heating during UV exposure and preserve biological sample integrity.[1]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris, glycine) will quench the reactive nitrene and should be avoided.[1][2]
Reducing Agents AvoidThiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) will reduce the azide group, preventing photoactivation.[1][2]

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines a general workflow for determining the optimal concentration of this compound for a specific protein-protein interaction.

Materials:

  • Purified protein of interest (Protein A)

  • Binding partner (Protein B)

  • This compound stock solution (e.g., in DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • UV lamp (with adjustable wavelength if possible)

  • SDS-PAGE analysis equipment

  • Western blotting equipment or other detection method

Procedure:

  • Prepare Protein Mixture: In a series of microcentrifuge tubes, prepare your protein interaction mixture (Protein A + Protein B) at your standard binding concentration in an amine-free buffer.

  • Add this compound: To each tube, add a different final concentration of this compound. It is recommended to test a range, for example, 0, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Include a no-crosslinker control.

  • Incubation: Incubate the mixtures in the dark for a set period (e.g., 30 minutes) at the desired temperature to allow for binding of the interacting partners.

  • UV Activation: Place the tubes on ice and expose them to UV light for a predetermined time (e.g., 15 minutes).[1] Ensure the tube caps (B75204) are open for direct exposure.[1]

  • Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer like Tris.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting (or another detection method) to visualize the formation of the crosslinked complex (a higher molecular weight band). The optimal concentration of this compound will be the lowest concentration that gives a clear crosslinked product with minimal non-specific crosslinking or aggregation.

General Protocol for In Vitro Crosslinking

This protocol describes a general procedure for crosslinking two purified proteins.

Materials:

  • Purified Protein A and Protein B

  • This compound at the optimized concentration

  • Amine-free buffer

  • UV lamp

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup: Combine purified Protein A and Protein B in an amine-free buffer at concentrations known to promote their interaction.

  • Add Crosslinker: Add the optimized concentration of this compound to the protein mixture.

  • Incubation: Incubate the reaction in the dark to allow for complex formation.

  • Photoactivation: Expose the sample to UV light under the optimized conditions (wavelength, time, intensity) while keeping the sample cool.[1]

  • Analysis: Analyze the crosslinking efficiency by SDS-PAGE and Western blotting to detect the higher molecular weight crosslinked product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_proteins Prepare Protein Mixture (Protein A + Protein B) add_crosslinker Add this compound (Concentration Gradient) prep_proteins->add_crosslinker incubation Incubate in Dark (Allow Binding) add_crosslinker->incubation uv_activation UV Photoactivation (e.g., 365 nm) incubation->uv_activation sds_page SDS-PAGE uv_activation->sds_page western_blot Western Blot sds_page->western_blot optimization Determine Optimal Concentration western_blot->optimization

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_crosslinking Crosslinking Event protein_a Protein A protein_b Protein B protein_a->protein_b Binding crosslinked_complex Covalently Linked Complex uv_light UV Light n3_tfba This compound uv_light->n3_tfba Activation nitrene Reactive Nitrene Intermediate n3_tfba->nitrene nitrene->crosslinked_complex

Caption: Mechanism of this compound mediated photocrosslinking.

References

UV irradiation wavelength and duration for N3-TFBA-O2Oc activation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: UV Irradiation for N3-TFBA-O2Oc Activation Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolabile protecting groups (PPGs), also known as photocages, are valuable tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules.[1][2][3][4] The molecule this compound is presumed to be a novel photocleavable compound, likely containing an azido-functionalized trifluoromethylbenzylamine moiety. This document provides a generalized protocol for the ultraviolet (UV) light-mediated activation of such compounds, based on established principles for common photolabile protecting groups. The optimal conditions for a specific molecule like this compound would require empirical determination.

The ideal PPG should exhibit strong absorption at wavelengths above 300 nm to minimize potential damage to biological systems.[1][3] The efficiency of the photorelease is determined by the quantum yield, which is the number of released molecules per photon absorbed.[1][4] For practical applications, the protected compound should be stable in the experimental medium prior to photolysis and the photorelease process should be clean, high-yielding, and produce non-toxic byproducts.[1][5]

General Principles of UV Activation

The activation of a photolabile protecting group is initiated by the absorption of a photon, which excites the molecule to a higher energy state. This excitation leads to a chemical transformation that results in the cleavage of a covalent bond and the release of the active molecule. The choice of irradiation wavelength is critical and should ideally correspond to the absorption maximum of the PPG to ensure efficient activation.[5] The duration and intensity of the UV exposure are key parameters that must be optimized to achieve the desired level of activation without causing photodamage to the biological sample.

Experimental Protocols

The following are generalized protocols for the UV activation of a caged compound. These should be adapted and optimized for the specific experimental context.

Determining the Optimal Wavelength

A crucial first step is to determine the absorption spectrum of the this compound-caged compound.

  • Materials:

    • This compound-caged molecule of interest

    • Appropriate solvent (e.g., PBS, Tris buffer, DMSO)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Protocol:

    • Prepare a solution of the caged compound at a known concentration (e.g., 10-50 µM).

    • Record the UV-Vis absorption spectrum from 250 nm to 500 nm.

    • The wavelength of maximum absorbance (λmax) is the theoretical optimal wavelength for photoactivation.

In Vitro UV Activation Assay

This protocol aims to determine the optimal irradiation time and intensity for the release of the active molecule in a controlled, non-cellular environment.

  • Materials:

    • This compound-caged molecule

    • Solvent/buffer from the previous step

    • UV lamp with a filter for the desired wavelength (e.g., 365 nm) or a laser.[6]

    • Radiometer to measure light intensity

    • HPLC or LC-MS system for analysis

  • Protocol:

    • Prepare a series of identical samples of the caged compound.

    • Place the samples at a fixed distance from the UV source.

    • Irradiate each sample for a different duration (e.g., 0, 1, 2, 5, 10, 30 minutes).

    • Analyze the irradiated samples by HPLC or LC-MS to quantify the amount of released active molecule and remaining caged compound.

    • Plot the percentage of released compound against the irradiation time to determine the uncaging kinetics.

In-Cellulo UV Activation

This protocol describes the photoactivation of a caged compound within a cellular context.

  • Materials:

    • Cultured cells

    • This compound-caged molecule

    • Cell culture medium

    • Microscope equipped with a UV light source (e.g., mercury lamp with filters or a laser).

    • Assay-specific reagents to measure the biological effect of the released molecule.

  • Protocol:

    • Plate cells at a suitable density and allow them to adhere.

    • Incubate the cells with the caged compound at an appropriate concentration and for a sufficient duration to allow for cellular uptake if necessary.

    • Wash the cells to remove any excess extracellular caged compound.

    • Expose the cells to UV light at the predetermined optimal wavelength and for a duration optimized in vitro. The light can be targeted to specific cells or regions of interest.

    • Immediately following irradiation, perform the relevant biological assay to measure the effect of the released active molecule.

Data Presentation

The following table summarizes typical UV irradiation parameters for commonly used photolabile protecting groups. These values can serve as a starting point for the optimization of this compound activation.

Photolabile Protecting Group ClassTypical Wavelength (nm)Common DurationTypical Application
o-Nitrobenzyl340 - 365Seconds to MinutesCaged neurotransmitters, nucleotides
Coumarin-based350 - 450Milliseconds to SecondsCaged Ca2+, second messengers
p-Hydroxyphenacyl300 - 350MinutesCaged carboxylates, phosphates
Benzoin340 - 360MinutesCaged carboxylates

Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for a UV-mediated uncaging experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_app Application prep_sample Prepare Sample with This compound-caged molecule det_lambda Determine λmax (UV-Vis Spec) prep_sample->det_lambda irradiate UV Irradiation (λmax, varying duration) det_lambda->irradiate Optimized Wavelength analyze Analyze Uncaging (HPLC, LC-MS) irradiate->analyze cell_irradiate Targeted UV Irradiation in cellulo analyze->cell_irradiate Optimized Duration cell_load Load Cells with Caged Compound cell_load->cell_irradiate bio_assay Perform Biological Assay cell_irradiate->bio_assay

Caption: Experimental workflow for UV activation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using a UV-activated compound. For instance, if this compound cages a kinase inhibitor, its light-induced release would be expected to modulate a specific signaling cascade.

G cluster_input Stimulus cluster_process Cellular Process uv_light UV Light (λ) caged_inhibitor This compound-Inhibitor (Inactive) uv_light->caged_inhibitor active_inhibitor Active Inhibitor caged_inhibitor->active_inhibitor kinase Target Kinase active_inhibitor->kinase substrate Substrate kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation response Cellular Response p_substrate->response

Caption: Hypothetical light-modulated signaling.

References

Application Notes and Protocols: Conjugation of Amine-Reactive Compounds to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the conjugation of amine-reactive compounds to primary amines, a fundamental technique in bioconjugation for creating stable linkages between molecules. While the specific compound "N3-TFBA-O2Oc" was not found in publicly available literature, this guide focuses on the widely used and well-documented chemistry of N-hydroxysuccinimide (NHS) esters for reacting with primary amines. The principles and protocols described herein are broadly applicable to other amine-reactive moieties and can be adapted for various research, diagnostic, and therapeutic applications.

Primary amines (-NH2) are abundant in biomolecules, most notably on the side chain of lysine (B10760008) residues in proteins and at the N-terminus of polypeptides. They are also common in amino-modified oligonucleotides and other synthetic molecules. Amine-reactive compounds, such as NHS esters, readily react with these primary amines under mild conditions to form stable amide bonds.

The "N3" nomenclature in "this compound" suggests the presence of an azide (B81097) group. While azides do not directly react with primary amines, they are key functional groups for bioorthogonal "click chemistry" reactions, such as the Staudinger ligation or alkyne-azide cycloadditions. This suggests that "this compound" could be a heterobifunctional crosslinker, where one end reacts with primary amines and the azide end is used for subsequent conjugation to an alkyne-containing molecule. This document will focus on the initial conjugation step to primary amines.

Reaction Mechanism

The conjugation of an NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5) to ensure that the primary amine is deprotonated and thus more nucleophilic.[1]

Quantitative Data Summary

The efficiency of conjugation reactions can be influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical quantitative data for NHS ester conjugation to proteins.

ParameterTypical Value/RangeNotes
Reaction pH 7.2 - 8.5Optimal for deprotonated primary amines. Buffers containing primary amines (e.g., Tris) should be avoided as they compete in the reaction.[1]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used to minimize protein degradation.
Reaction Time 30 minutes - 2 hoursCan be extended (e.g., overnight at 4°C) to improve yield.
Molar Ratio (Reagent:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each specific protein and reagent.
Degree of Labeling (DOL) VariableDepends on the number of accessible primary amines and the reaction conditions. Can be controlled by adjusting the molar ratio of reactants.

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with an Amine-Reactive NHS Ester

This protocol provides a general procedure for conjugating an NHS ester to a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, bicarbonate buffer)

  • Amine-reactive NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[2]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the amine-reactive NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the protein solution while gently vortexing. The volume of the NHS ester solution should ideally not exceed 10% of the total reaction volume.

    • The molar ratio of NHS ester to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted NHS ester and the NHS byproduct by passing the reaction mixture through a desalting or size-exclusion chromatography column.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule (if it has a chromophore).

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol describes the conjugation of an amine-reactive compound to an oligonucleotide with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • Amine-reactive NHS ester

  • Anhydrous DMF or DMSO

  • Conjugation buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Sterile, nuclease-free water

  • Desalting column or ethanol (B145695) precipitation reagents

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amino-modified oligonucleotide in sterile, nuclease-free water to a desired concentration (e.g., 1 mM).

  • Prepare the NHS Ester Solution:

    • Freshly prepare a 10 mg/mL solution of the NHS ester in DMF or DMSO.[3]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the oligonucleotide solution with the conjugation buffer.

    • Add the NHS ester solution to the oligonucleotide mixture. A 10- to 50-fold molar excess of the NHS ester is typically used.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark.[3]

  • Purify the Conjugate:

    • Purify the labeled oligonucleotide from excess reagent using a desalting column suitable for oligonucleotides or by ethanol precipitation.

  • Quantify the Conjugate:

    • Determine the concentration and labeling efficiency of the conjugated oligonucleotide using UV-Vis spectrophotometry.

Visualizations

Conjugation_Mechanism cluster_reactants Reactants cluster_product Products Primary_Amine R-NH₂ (Primary Amine) Amide_Bond R-NH-CO-R' (Stable Amide Bond) Primary_Amine->Amide_Bond Nucleophilic Attack NHS_Ester R'-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group

Caption: Reaction mechanism of NHS ester conjugation to a primary amine.

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS_Ester 2. Prepare NHS Ester Solution (in DMF or DMSO) Prepare_Protein->Prepare_NHS_Ester Mix_Reactants 3. Mix Protein and NHS Ester Prepare_NHS_Ester->Mix_Reactants Incubate 4. Incubate (1-2h at RT or overnight at 4°C) Mix_Reactants->Incubate Quench 5. Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (e.g., Desalting Column) Quench->Purify Characterize 7. Characterize Conjugate (e.g., DOL) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for protein conjugation with an NHS ester.

References

Application Notes and Protocols: N3-TFBA-O2Oc in Nanomaterials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N3-TFBA-O2Oc (4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA) in the synthesis and surface functionalization of nanomaterials. This compound is a versatile heterobifunctional crosslinker, featuring a photo-activatable perfluorophenyl azide (B81097) (PFPA) group and a terminal carboxylic acid. This unique structure allows for a two-step conjugation strategy, making it an invaluable tool for creating customized nanoparticles for applications such as targeted drug delivery, bioimaging, and diagnostics.

The PFPA moiety can be activated by UV light (typically around 254-365 nm) to form a highly reactive nitrene intermediate, which can then form a covalent bond with a wide variety of surfaces, including those with C-H and N-H bonds.[1][2][3] The carboxylic acid group provides a handle for standard bioconjugation chemistries, such as amide bond formation with amine-containing molecules like peptides, proteins, or small molecule drugs.

Application 1: Surface Functionalization of Pre-Formed Polymeric Nanoparticles with a Targeting Peptide

This protocol describes the use of this compound to conjugate a targeting peptide (e.g., cRGDfK) to the surface of pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This is a common strategy to enhance the delivery of therapeutic payloads to specific cell types.

Experimental Workflow

The overall workflow involves two main stages:

  • Activation and Conjugation: The carboxylic acid of this compound is first activated and then reacted with the amine group of the targeting peptide.

  • Photochemical Ligation: The resulting peptide-linker conjugate is then attached to the surface of the nanoparticles via UV-induced crosslinking.

G cluster_0 Stage 1: Peptide-Linker Conjugation cluster_1 Stage 2: Nanoparticle Functionalization A This compound B EDC/NHS Activation A->B Activate Carboxylic Acid C Targeting Peptide (e.g., cRGDfK) B->C Amide Coupling D Peptide-Linker Conjugate C->D F Incubation D->F E PLGA Nanoparticles E->F G UV Irradiation (254-365 nm) F->G Photo-crosslinking H Functionalized Nanoparticles G->H I Purification H->I

Workflow for Nanoparticle Functionalization.
Experimental Protocol

Materials:

  • This compound

  • PLGA Nanoparticles (pre-formed, in an aqueous buffer)

  • Targeting Peptide (e.g., cRGDfK, with a primary amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Centrifugal filter units (for purification)

Protocol:

Stage 1: Synthesis of Peptide-N3-TFBA-O2Oc Conjugate

  • Activation of this compound:

    • Dissolve this compound (1.2 molar equivalents relative to the peptide) in anhydrous DMSO.

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS ester.

  • Conjugation to Peptide:

    • Dissolve the targeting peptide (1 eq) in MES buffer (pH 6.0).

    • Add the activated this compound solution dropwise to the peptide solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

    • Purify the peptide-linker conjugate using HPLC or dialysis to remove unreacted reagents.

Stage 2: Photo-Conjugation to PLGA Nanoparticles

  • Incubation:

    • Disperse the PLGA nanoparticles in PBS (pH 7.4).

    • Add the purified peptide-N3-TFBA-O2Oc conjugate to the nanoparticle suspension at a desired molar ratio (e.g., 100:1 to 1000:1 linker to nanoparticle).

    • Incubate the mixture for 30 minutes at room temperature in the dark to allow the conjugate to adsorb to the nanoparticle surface.

  • Photo-crosslinking:

    • Place the nanoparticle suspension in a quartz cuvette or a suitable UV-transparent vessel.

    • Irradiate the suspension with a UV lamp (e.g., 254 nm or 365 nm) for 5-15 minutes on ice to prevent overheating. The optimal irradiation time should be determined empirically.[4]

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh PBS or by using centrifugal filter units to remove any unreacted conjugate.

Quantitative Data

The following table summarizes typical characterization data for this process.

ParameterBefore FunctionalizationAfter FunctionalizationMethod of Analysis
Hydrodynamic Diameter (nm) 150 ± 5155 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03DLS
Zeta Potential (mV) -25 ± 3-20 ± 4Laser Doppler Velocimetry
Peptide Conjugation Efficiency (%) N/A65 ± 8HPLC or Fluorescence Spectroscopy

Application 2: Formation of Core-Crosslinked Micelles for Enhanced Drug Stability

In this application, this compound is incorporated into the hydrophobic core of self-assembled block copolymer micelles. Subsequent photo-crosslinking of the core enhances the stability of the micelles, preventing their premature dissociation and improving the retention of encapsulated drugs.

Logical Relationship of Core-Crosslinking

G A Amphiphilic Block Copolymer + this compound + Hydrophobic Drug B Self-Assembly in Aqueous Solution A->B C Drug-Loaded Micelles B->C D UV Irradiation C->D E Core-Crosslinked Micelles D->E F Enhanced Stability Reduced Drug Leakage E->F

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N3-TFBA-O2Oc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-TFBA-O2Oc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing reaction yields. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low to no yield of the desired trifluoromethylated product in reactions involving this compound?

Low or no yield in trifluoromethylation reactions can stem from several factors. Key areas to investigate include the stability of the trifluoromethylating reagent, the presence of incompatible functional groups in your starting material, and the activity of the catalyst.[1] Reagents like Togni's or Umemoto's can be unstable under certain conditions, such as high temperatures.[1] Additionally, unprotected nucleophilic groups (e.g., -OH, -NH2) on the substrate can react with electrophilic trifluoromethylating agents, leading to side products.[1]

Q2: My reaction is producing a significant amount of biaryl homocoupling side products. How can this be minimized?

The formation of biaryl homocoupling products is a common side reaction in copper-mediated cross-coupling reactions. To minimize this, several strategies can be employed. Adjusting the ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[1] Slow addition of the oxidant or careful control of its concentration can also reduce homocoupling.[1] Other approaches include changing the solvent to affect the solubility and reactivity of the copper species, or using a slight excess of the trifluoromethylating agent.[1]

Q3: The reaction starts well but seems to stall before completion. What could be the issue?

Reaction stalling can be indicative of catalyst deactivation or product inhibition. The catalyst, particularly in metal-catalyzed reactions, may not be stable under the reaction conditions, or a ligand may be necessary to stabilize the active catalytic species.[1] It is also possible that the desired product is coordinating to the catalyst and inhibiting its activity.[1] In such cases, running the reaction to a moderate conversion and recycling the starting material might be a viable strategy.[1]

Troubleshooting Guide

Issue: Low Yield
Potential Cause Suggested Solution
Reagent Decomposition Verify the thermal stability of your trifluoromethylating reagent. Consider running the reaction at a lower temperature.[1]
Incompatible Functional Groups Protect sensitive functional groups (e.g., alcohols, amines) on your substrate using standard protecting groups.[1]
Suboptimal Stoichiometry Perform a screen to determine the optimal ratio of substrate, trifluoromethylating reagent, and catalyst.[1]
Inactive Catalyst For copper-catalyzed reactions, ensure the catalyst is not oxidized (e.g., use fresh Cu(I) salts).[1] The choice of ligand is also critical for catalyst stability and turnover.[1]
Incorrect Reagent Type If using an electrophilic trifluoromethylating reagent with an electron-deficient substrate, consider switching to a radical-based method (e.g., photoredox catalysis), which can be more effective for such substrates.[1][2]
Issue: Formation of Multiple Side Products
Potential Cause Suggested Solution
Homocoupling Adjust the ligand in copper-catalyzed reactions. Control the rate of oxidant addition.[1] Modify the stoichiometry, potentially using a slight excess of the trifluoromethylating agent.[1]
Reaction with Solvent Ensure the solvent is anhydrous and degassed, as water and oxygen can lead to unwanted side reactions.
Substrate Decomposition If the substrate is unstable under the reaction conditions, consider milder reagents or lower reaction temperatures.

Experimental Protocols

General Protocol for a Copper-Catalyzed Trifluoromethylation

This protocol is a general guideline and may require optimization for specific substrates and reagents.

  • Preparation: In a glovebox, add the aryl halide (1.0 equiv), the trifluoromethylating reagent (1.2-2.0 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and the ligand (10-20 mol%) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, NMP, or toluene) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Low_Yield start Low or No Yield reagent Check Reagent Stability start->reagent Decomposition? protect Protect Functional Groups start->protect Sensitive Groups? catalyst Verify Catalyst Activity start->catalyst Inactive? conditions Optimize Conditions reagent->conditions If unstable protect->conditions catalyst->conditions success Improved Yield conditions->success Re-run Reaction

Caption: Troubleshooting workflow for addressing low reaction yields.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: Substrate, Reagent, Catalyst, Ligand add_solvent Add Anhydrous Solvent prep1->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for trifluoromethylation reactions.

References

Technical Support Center: N3-TFBA-O2Oc Photo-Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent non-specific binding of the N3-TFBA-O2Oc photo-crosslinker during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a photoactivatable crosslinker. It contains a perfluorophenyl azide (B81097) (PFPA) group that, upon exposure to UV light (typically 258-280 nm), forms a highly reactive nitrene intermediate. This intermediate can then form covalent bonds with nearby molecules, making it a valuable tool for photo-affinity labeling to identify protein-small molecule interactions and for surface modification applications. The molecule also possesses a carboxylic acid group for further chemical modifications if required.

Q2: What causes non-specific binding of this compound?

Non-specific binding of small molecules like this compound is often driven by:

  • Hydrophobic Interactions: The aromatic and fluorinated portions of the molecule can interact non-specifically with hydrophobic regions of proteins or other surfaces.

  • Electrostatic Interactions: The carboxylic acid group can participate in ionic interactions with charged residues on proteins or surfaces.

  • High Probe Concentration: Using an excessively high concentration of this compound can lead to increased background binding.

Q3: How can I detect non-specific binding in my experiments?

To detect non-specific binding, it is crucial to include proper controls in your experimental design. A key control is a competition experiment where you pre-incubate your sample with an excess of a non-photoactivatable analog of your molecule of interest before adding this compound. A reduction in the labeling signal in the presence of the competitor suggests specific binding, while a persistent signal indicates non-specific binding.

Q4: What are the key strategies to minimize non-specific binding?

The primary strategies to reduce non-specific binding involve optimizing your experimental conditions. This includes:

  • Adjusting Buffer Conditions: Modifying the pH and salt concentration of your buffers can disrupt non-specific electrostatic interactions.

  • Using Blocking Agents: Incorporating proteins or other molecules that block non-specific binding sites on surfaces and proteins is a common and effective approach.

  • Adding Detergents/Surfactants: Non-ionic detergents can help to disrupt non-specific hydrophobic interactions.

  • Optimizing Probe Concentration: Titrating the concentration of this compound to the lowest effective concentration can significantly reduce background.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Gel/Blot

High background can obscure the specific signal from your target protein. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution Quantitative Parameters
Excessive Probe Concentration Titrate the concentration of this compound to determine the optimal concentration that provides a specific signal without high background.Start with a concentration range of 1-10 µM and perform a dose-response experiment.
Inadequate Blocking Optimize your blocking buffer by testing different blocking agents and concentrations.See Table 1 for a comparison of common blocking agents.
Insufficient Washing Increase the number and duration of wash steps after incubation with this compound and after UV crosslinking.Perform at least 3-4 washes of 5-10 minutes each. Consider adding a non-ionic detergent to the wash buffer.
Non-Specific Hydrophobic Interactions Add a non-ionic detergent to your binding and wash buffers.See Table 2 for a comparison of common detergents.
Issue 2: Non-Specific Binding to Abundant Proteins (e.g., Albumin)

This compound may non-specifically bind to highly abundant proteins, leading to false positives.

Potential Cause Recommended Solution Quantitative Parameters
Electrostatic Interactions Increase the salt concentration of your binding buffer to disrupt ionic interactions.Test a range of NaCl concentrations from 50 mM to 500 mM.
Hydrophobic Interactions with Abundant Proteins Include a protein-based blocking agent in your binding buffer.Bovine Serum Albumin (BSA) at 0.1-2% (w/v) is a common choice.
Cross-Reactivity of Detection Antibodies If using an antibody for detection, ensure its specificity and consider pre-adsorbing it against your sample matrix.Follow the antibody manufacturer's recommendations for dilution and blocking.

Data Presentation: Comparison of Common Blocking Agents and Detergents

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking Agent Typical Working Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.[1][2]May cross-react with some antibodies. Not recommended for lectin-based detection.
Non-fat Dry Milk 3-5% (w/v)Inexpensive and effective for many applications.Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May also contain biotin, interfering with streptavidin-based detection.
Casein 1% (w/v)A purified milk protein, providing a more defined blocking solution than non-fat milk.Can also interfere with detection of phosphoproteins.
Fish Skin Gelatin 0.1-1% (w/v)Does not cross-react with mammalian-derived antibodies.May not be as effective as BSA or milk for all applications.

Table 2: Common Detergents for Reducing Non-Specific Binding

Detergent Typical Working Concentration Primary Use Considerations
Tween-20 0.05-0.1% (v/v)Reduces non-specific hydrophobic interactions.[3]Can be difficult to remove completely and may affect downstream analysis like mass spectrometry.
Triton X-100 0.1-0.5% (v/v)Stronger detergent than Tween-20, useful for solubilizing proteins.Can disrupt protein-protein interactions and may be harsh on some cellular structures.
NP-40 0.1-1% (v/v)Similar to Triton X-100, often used in cell lysis buffers.Can interfere with some enzymatic assays.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol provides a step-by-step guide to determine the most effective blocking agent and concentration for your experiment.

  • Prepare a series of blocking buffers:

    • 1% BSA in 1x PBS

    • 3% BSA in 1x PBS

    • 5% Non-fat dry milk in 1x PBS

    • 1% Casein in 1x PBS

  • Prepare your samples (e.g., cell lysates, purified proteins) and run them on an SDS-PAGE gel, then transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Cut the membrane into strips , ensuring each strip contains all relevant protein bands.

  • Incubate each strip in a different blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash each strip three times for 5 minutes each with 1x PBS containing 0.05% Tween-20 (PBST).

  • Incubate all strips with this compound at a starting concentration (e.g., 5 µM) in 1x PBS for 1 hour at room temperature, protected from light.

  • Wash the strips three times for 5 minutes each with PBST.

  • Perform UV crosslinking at the recommended wavelength and energy.

  • Proceed with your standard detection method (e.g., click chemistry with a fluorescent alkyne, followed by in-gel fluorescence scanning, or western blotting with an antibody against your protein of interest).

  • Compare the background signal on each strip to identify the blocking buffer that provides the best signal-to-noise ratio.

Protocol 2: Step-by-Step Guide for a Photo-Affinity Labeling Experiment with Reduced Non-Specific Binding
  • Sample Preparation: Prepare your biological sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., HEPES or PBS). Avoid buffers containing primary amines like Tris, as they can quench the reactive nitrene.

  • Blocking (Pre-incubation): Incubate your sample with the optimized blocking buffer (determined from Protocol 1) for 1 hour at 4°C with gentle rotation.

  • Probe Incubation: Add this compound to your sample at the lowest effective concentration (determined by titration) and incubate for 1 hour at 4°C in the dark.

  • UV Crosslinking: Irradiate the sample with UV light (e.g., 254 nm or 365 nm, depending on the specific properties of your this compound variant) on ice for 5-15 minutes. The optimal time and energy should be determined empirically.

  • Post-Crosslinking Washes: Wash your sample extensively to remove unbound probe. For cell-based assays, this would involve pelleting and resuspending cells multiple times. For in vitro assays, this may involve buffer exchange or dialysis. Include a non-ionic detergent in the wash buffer to minimize hydrophobic interactions.

  • Downstream Analysis: Proceed with your planned analysis, such as enrichment of crosslinked proteins, click chemistry for visualization, or mass spectrometry for identification.

Visualizations

Experimental_Workflow_for_Reducing_Nonspecific_Binding cluster_prep Preparation cluster_labeling Labeling & Crosslinking cluster_analysis Analysis start Start with Biological Sample blocking Incubate with Optimized Blocking Buffer (e.g., 3% BSA) start->blocking incubation Incubate with This compound (Optimized Concentration) blocking->incubation uv UV Crosslinking (Optimized Time/Energy) incubation->uv wash Extensive Washing (with Detergent) uv->wash analysis Downstream Analysis (e.g., Click Chemistry, MS) wash->analysis Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding Observed cause1 Probe Concentration Too High start->cause1 cause2 Inadequate Blocking start->cause2 cause3 Insufficient Washing start->cause3 cause4 Hydrophobic/Electrostatic Interactions start->cause4 solution1 Titrate Probe Concentration cause1->solution1 Address solution2 Optimize Blocking Buffer (Agent & Concentration) cause2->solution2 Address solution3 Increase Wash Steps (Number & Duration) cause3->solution3 Address solution4 Add Detergent and/or Increase Salt Concentration cause4->solution4 Address

References

Technical Support Center: Optimizing N3-TFBA-O2Oc Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and successfully perform N3-TFBA-O2Oc labeling experiments.

I. Understanding the this compound Labeling Workflow

The this compound labeling process is inferred to be a two-step bioconjugation strategy. First, the trifluoroboranyl-amine (TFBA) moiety, likely an amine-reactive ester, is conjugated to a primary amine on the target biomolecule (e.g., protein, peptide). Second, the azide (B81097) (N3) group is used for a subsequent "click chemistry" reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule or another biomolecule. The "O2Oc" component is presumed to be part of the linker structure.

N3_TFBA_O2Oc_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Azide-Alkyne Cycloaddition (Click Chemistry) Biomolecule Biomolecule (with -NH2) Labeled_Biomolecule N3-Labeled Biomolecule Biomolecule->Labeled_Biomolecule TFBA Reaction (Amine-Reactive) N3_TFBA_O2Oc This compound Reagent N3_TFBA_O2Oc->Labeled_Biomolecule Labeled_Biomolecule_2 N3-Labeled Biomolecule Alkyne_Molecule Alkyne-Modified Molecule Final_Conjugate Final Bioconjugate Alkyne_Molecule->Final_Conjugate CuAAC or SPAAC Labeled_Biomolecule_2->Final_Conjugate

Figure 1. Proposed two-step workflow for this compound labeling.

II. Troubleshooting Guide

This guide addresses common issues encountered during the this compound labeling process, categorized by the suspected reaction step.

Step 1: Amine Labeling (TFBA Reaction)
Symptom Potential Cause Recommended Solution
Low or No Labeling Efficiency Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target biomolecule for the TFBA reagent.[1][2]Use a non-amine-containing buffer such as PBS or HEPES at a pH of 7.0-8.5.[3]
Incorrect pH: The reaction between an amine-reactive ester and a primary amine is pH-dependent. At low pH, the amine is protonated and less nucleophilic.Optimize the reaction pH. A slightly basic pH (8.0-9.0) is generally optimal for labeling lysine (B10760008) residues.[2]
Hydrolysis of the TFBA ester: Amine-reactive esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[4]Prepare the this compound reagent solution immediately before use. Minimize the reaction time as much as possible.
Low protein concentration: A low concentration of the target biomolecule can lead to a slower reaction rate.For optimal results, the concentration of the protein should be at least 2 mg/mL.[5]
Impure antibody/protein: The presence of other proteins (e.g., BSA) or small molecule contaminants with primary amines can compete for the labeling reagent.[1]Ensure the biomolecule is highly pure (>95%). If necessary, perform a buffer exchange to remove interfering substances.[1]
Protein Aggregation/Precipitation Inappropriate buffer conditions: The buffer composition can affect protein stability.Screen different buffers (e.g., phosphate (B84403), HEPES, MOPS) to find one that maintains protein solubility and stability.[6][7] Consider adding stabilizing excipients.
High degree of labeling: Excessive modification of surface amines can alter the protein's charge and lead to aggregation.Reduce the molar ratio of the this compound reagent to the biomolecule.
Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)
Symptom Potential Cause Recommended Solution
Low or No Conjugation Yield (CuAAC) Oxidation of Cu(I) catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).Use a stabilizing ligand like THPTA or TBTA.[8] Degas solvents to remove dissolved oxygen.[8] Perform the reaction under an inert atmosphere for sensitive applications.
Incorrect order of reagent addition: Premature reduction of Cu(II) before ligand complexation can lead to insoluble copper species.A recommended order is to premix the Cu(II) salt and the stabilizing ligand, add this to the azide and alkyne substrates, and then initiate the reaction with the reducing agent (e.g., sodium ascorbate).[8][9]
Presence of interfering substances: Components in the buffer from the previous step may interfere with the click reaction.Purify the N3-labeled biomolecule before proceeding to the click chemistry step.
Low or No Conjugation Yield (SPAAC) Slow reaction kinetics: Strain-promoted azide-alkyne cycloaddition can be slow, requiring high concentrations and long incubation times.[10]Increase the concentration of the reactants. Increase the incubation time. Consider using a more reactive cyclooctyne.
Cell Toxicity (for in vivo labeling) Copper catalyst (CuAAC): Copper ions can be toxic to cells.Use a copper-free click chemistry method like SPAAC.[10] If using CuAAC, use a chelating ligand to minimize free copper.
Side Reactions Reduction of the azide group: Reducing agents like DTT or TCEP, sometimes used to maintain reduced thiols, can reduce the azide group, rendering it unreactive for click chemistry.[11]If reducing agents are necessary, perform the azide-alkyne cycloaddition first or use a purification step to remove the reducing agent before introducing the azide-containing molecule.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the initial amine labeling step?

A1: The optimal buffer for the amine labeling step should be free of primary amines. Phosphate-buffered saline (PBS) or HEPES buffer at a pH between 7.0 and 8.5 are good starting points.[3] Avoid buffers such as Tris and glycine as they contain primary amines that will compete with your target molecule for the labeling reagent.[1][2]

Q2: How can I control the degree of labeling in the amine-reactive step?

A2: You can control the degree of labeling by adjusting the molar ratio of the this compound reagent to your biomolecule. Start with a low molar excess and optimize based on your experimental results. Other factors that influence the degree of labeling include protein concentration, temperature, and reaction time.

Q3: My protein precipitates after the amine labeling step. What should I do?

A3: Protein precipitation can be caused by several factors, including a high degree of labeling, inappropriate buffer conditions, or inherent instability of the protein. Try reducing the molar ratio of the labeling reagent. You can also screen different buffers to find one that improves the stability of your protein.[6][7] The addition of stabilizing excipients might also be beneficial.

Q4: For the CuAAC reaction, what is the best way to prepare the catalyst?

A4: To ensure the copper catalyst remains in its active Cu(I) state, it is recommended to prepare a premixed solution of a Cu(II) salt (e.g., CuSO₄) and a stabilizing ligand (e.g., THPTA) before adding it to your reaction mixture. The reaction should then be initiated by the addition of a reducing agent like sodium ascorbate.[8][9]

Q5: Can I perform the this compound labeling in a single pot?

A5: While a one-pot reaction might seem convenient, it is generally not recommended due to potential incompatibilities between the reagents and buffer conditions for the two steps. For instance, components of the amine labeling buffer could interfere with the click chemistry reaction. It is best practice to purify the N3-labeled biomolecule after the first step before proceeding to the azide-alkyne cycloaddition.

IV. Experimental Protocols

General Protocol for Two-Step this compound Labeling

Step 1: Amine Labeling of Biomolecule

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate buffer, pH 7.5.

  • Biomolecule Preparation: Dissolve your biomolecule (e.g., protein) in the prepared buffer to a final concentration of 2-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Labeling Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the unreacted this compound reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer for the next step (e.g., PBS).

Step 2: Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: To the purified N3-labeled biomolecule, add the alkyne-modified molecule in a slight molar excess.

  • Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst by mixing a Cu(II) salt (e.g., 50 mM CuSO₄) with a stabilizing ligand (e.g., 250 mM THPTA) in a 1:5 molar ratio.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture containing the azide and alkyne. Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., 1 M sodium ascorbate) to a final concentration of 5-10 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., affinity chromatography, size-exclusion chromatography) to remove the catalyst and excess reagents.

V. Signaling Pathways and Logical Relationships

troubleshooting_logic Start Start: Low Labeling Efficiency Check_Buffer Check Buffer Composition Start->Check_Buffer Amine_Buffer Amine-containing buffer? Check_Buffer->Amine_Buffer Check_pH Check Reaction pH pH_Optimal pH 7.5-8.5? Check_pH->pH_Optimal Check_Reagent Check Reagent Quality Fresh_Reagent Freshly prepared reagent? Check_Reagent->Fresh_Reagent Check_Purity Check Biomolecule Purity High_Purity >95% pure? Check_Purity->High_Purity Amine_Buffer->Check_pH No Solution_Buffer Use amine-free buffer (PBS, HEPES) Amine_Buffer->Solution_Buffer Yes pH_Optimal->Check_Reagent Yes Solution_pH Adjust pH to optimal range pH_Optimal->Solution_pH No Fresh_Reagent->Check_Purity Yes Solution_Reagent Prepare fresh reagent Fresh_Reagent->Solution_Reagent No Solution_Purity Purify biomolecule High_Purity->Solution_Purity No

Figure 2. Troubleshooting logic for low amine labeling efficiency.

References

N3-TFBA-O2Oc degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of N3-TFBA-O2Oc. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a click chemistry reagent that contains an aryl azide (B81097) group.[1] Aryl azides are known for their ability to participate in various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1] Additionally, the aryl azide group makes the molecule photoreactive, a property utilized in photoaffinity labeling and cross-linking studies.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is through the decomposition of its aryl azide group. This decomposition can be initiated by exposure to light (photolysis) or heat (thermolysis).[1][3] Upon activation, the aryl azide forms a highly reactive aryl nitrene intermediate, which can then undergo various reactions, potentially leading to undesired byproducts or polymerization.[1][4]

Q3: How should I store this compound to minimize degradation?

Q4: Can I dissolve this compound in any solvent? Are there any incompatibilities?

A4: While specific solvent compatibility for this compound is not detailed in the provided search results, general practice for photoreactive crosslinkers suggests dissolving them in an organic solvent like DMSO or DMF shortly before use.[8] It is important to avoid acidic conditions, as strong acids can react with azides to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1] Most organic azides are relatively stable in basic solutions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity in click chemistry reaction. Degradation of the azide group due to improper storage or handling.- Ensure the reagent was stored in the dark and at a low temperature. - Prepare fresh solutions of the reagent for each experiment. - Perform a quality control check on a new batch of the reagent.
High background or non-specific labeling in cross-linking experiments. Premature activation of the photoreactive aryl azide group.- Protect the experiment from ambient light as much as possible until the intended UV activation step. - Optimize the UV exposure time and intensity to minimize non-specific cross-linking.
Formation of insoluble precipitates or "tar" during reaction. Polymerization of the reactive nitrene intermediate formed from the aryl azide.[4]- Lower the reaction temperature if heating is involved. - Use a more dilute solution of the reagent. - Ensure the purity of the starting materials to avoid unwanted side reactions.
Inconsistent experimental results between batches. Batch-to-batch variability in purity or degradation of the reagent.- Qualify each new batch of this compound before use in critical experiments. - Follow strict storage and handling protocols for all batches.

Quantitative Data Summary

Due to the lack of specific quantitative stability data for this compound in the search results, the following table provides a generalized overview of stability for aryl azides based on available information.

Parameter General Information for Aryl Azides Recommendations for this compound (Inferred)
Thermal Stability Less stable than alkyl azides; decomposition can be initiated at lower temperatures, with some ortho-substituted phenyl azides decomposing between 80 - 200°C.[1]Avoid high temperatures during reactions and storage. If heating is necessary, perform it cautiously and for the minimum time required.
Photostability Highly sensitive to UV light, which can induce decomposition to a reactive nitrene intermediate.[1][2] Phenyl azides are typically activated by UV light at wavelengths less than 300 nm.[2]Protect from light at all times. Use amber vials or wrap containers in aluminum foil.[9] Conduct experiments under subdued light conditions.
Chemical Stability Can react with strong acids to form toxic and explosive hydrazoic acid.[1] Generally stable in the presence of bases.[1]Avoid acidic buffers and reagents. Buffers with a neutral to slightly alkaline pH (7-9) are generally safe for reactions involving the azide group.[8]
Recommended Storage For some organic azides, storage at -18°C in the absence of light is recommended, especially for compounds with a low carbon-to-nitrogen ratio.[5]Store in a dark, cool, and dry place. For long-term storage, refrigeration or freezing is advisable. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability

This protocol is based on the ICH Q1B guidelines for photostability testing.[10][11][12]

  • Sample Preparation: Prepare two sets of samples of this compound (e.g., in a solid state or dissolved in a suitable solvent).

  • Control Sample: Wrap one set of samples completely in aluminum foil to serve as the "dark control."[9]

  • Light Exposure: Place both the test samples and the dark control samples in a photostability chamber.

  • Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating analytical method, such as HPLC with a UV detector.

  • Evaluation: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a decrease in the area of the main peak in the exposed sample indicates photodegradation.

Protocol 2: General Procedure for Assessing Thermal Stability

This protocol is a general approach to evaluating thermal stability.[13][14][15]

  • Sample Preparation: Aliquot samples of this compound into several vials from the same batch.

  • Temperature Conditions: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C). It is recommended to use increments of 10°C above the accelerated testing temperature.[15] A control set should be kept at the recommended storage temperature.

  • Time Points: Pull samples from each temperature at various time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating analytical method (e.g., HPLC).

  • Evaluation: Plot the percentage of remaining this compound against time for each temperature. This will provide an indication of the thermal degradation rate at different temperatures.

Visualizations

degradation_pathway N3_TFBA_O2Oc This compound (Aryl Azide) Activation Light (hν) or Heat (Δ) N3_TFBA_O2Oc->Activation Nitrene Aryl Nitrene Intermediate (Highly Reactive) Activation->Nitrene Byproducts Degradation Products (e.g., from cyclization, H-abstraction) Nitrene->Byproducts Intramolecular Reactions Polymerization Polymerization ('Tar' Formation) Nitrene->Polymerization Intermolecular Reactions

Caption: General degradation pathway of an aryl azide.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare multiple aliquots of this compound Light Photostability Chamber (with dark control) Prep->Light Heat Multiple Ovens (various temperatures) Prep->Heat Control Recommended Storage (e.g., -20°C, dark) Prep->Control Analysis Analyze at time points using HPLC Light->Analysis Heat->Analysis Control->Analysis Eval Compare degradation profiles and determine stability Analysis->Eval

Caption: Workflow for assessing chemical stability.

References

Technical Support Center: Quenching Unreacted N3-TFBA-O2Oc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted N3-TFBA-O2Oc in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is quenching necessary?

This compound is a photoactivatable crosslinker featuring a perfluorophenyl azide (B81097) group.[1] Upon irradiation with UV light (258-280 nm), the azide group forms a highly reactive nitrene, which can then form covalent bonds with nearby molecules, effectively "crosslinking" them. Quenching is a critical step to stop the crosslinking reaction by neutralizing any unreacted azide groups. This ensures that the observed crosslinking is a direct result of the intended photoactivation period and prevents non-specific crosslinking or reactions in subsequent experimental steps.

Q2: What are the primary safety concerns when working with this compound and other azides?

Azides are energetic compounds and can be explosive. Key safety precautions include:

  • Avoid Heat, Shock, and Friction: Handle solid azides gently to prevent violent decomposition.[2]

  • Heavy Metal Contamination: Azides can form highly sensitive and explosive salts with heavy metals. Avoid using metal spatulas for handling.[2]

  • Acidic Conditions: Avoid mixing azides with acids, as this can form the highly toxic and explosive hydrazoic acid.[3]

  • Solvent Choice: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethanes.[3][4]

  • Proper Disposal: Never dispose of azide-containing solutions down the drain. Always quench unreacted azides before disposal.

Q3: What are the general methods for quenching azides?

The most common method for quenching unreacted sodium azide is through the use of nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.[4][5] The reaction proceeds as follows:

2NaNO₂ + H₂SO₄ → 2HNO₂ + Na₂SO₄ 2NaN₃ + 2HNO₂ → 3N₂ (g) + 2NO (g) + 2NaOH[5]

Another approach for organic azides is their reduction to the corresponding amine.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Quenching Insufficient quencher concentration.Increase the concentration of the quenching agent (e.g., DTT or L-cysteine). Ensure thorough mixing.
Short quenching incubation time.Extend the incubation time to allow for complete reaction.
pH of the quenching buffer is not optimal.Adjust the pH of the quenching buffer to the recommended range for the chosen quencher.
Non-specific Crosslinking Continues After Quenching Ineffective quenching protocol.Review and optimize the quenching protocol. Consider switching to a different quenching agent.
Unstable quenched product.Ensure the chosen quenching method results in a stable, non-reactive product.
Sample Aggregation/Precipitation During Quenching High concentration of the quenching agent.Optimize the quencher concentration to the minimum effective level.
Incompatibility of the quencher with the sample buffer.Ensure the quenching agent is soluble and stable in your experimental buffer. Consider buffer exchange.

Experimental Protocols

Protocol 1: General Quenching of Unreacted this compound in a Biological Sample

This protocol is designed for quenching unreacted this compound after photo-crosslinking in a biological sample, such as a cell lysate or protein solution. The principle is to use a mild reducing agent that will convert the azide to an amine without denaturing the biological molecules of interest.

Materials:

  • Dithiothreitol (DTT) or L-cysteine

  • Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.2-8.0

Procedure:

  • Following UV irradiation for photo-crosslinking, protect the sample from further light exposure.

  • Prepare a fresh stock solution of the quenching agent (e.g., 1 M DTT or 1 M L-cysteine in a suitable buffer).

  • Add the quenching agent to the reaction mixture to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Proceed with your downstream applications, such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: Quenching of Azide-Containing Waste Solutions

This protocol is for the safe disposal of aqueous waste containing sodium azide or other water-soluble azides. This should be performed in a certified chemical fume hood.

Materials:

  • Sodium nitrite (NaNO₂)

  • 20% Sulfuric acid (H₂SO₄)

  • Iodine-starch paper

  • Three-neck flask with a stirrer

Procedure:

  • In the three-neck flask, dilute the azide-containing waste with water to ensure the azide concentration does not exceed 5%.[4]

  • With stirring, add a 20% solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of azide in the waste.[3][4]

  • Slowly add 20% H₂SO₄ dropwise using an addition funnel until gas evolution ceases and the solution is acidic, as confirmed by litmus (B1172312) paper.[3][4]

  • Test for an excess of nitrite by dipping a piece of iodine-starch paper into the solution. A blue color indicates that the quenching is complete.[3][4]

  • The quenched solution can now be disposed of as regular aqueous waste, following institutional guidelines.

Visualizations

Quenching_Workflow Experimental Workflow for this compound Crosslinking and Quenching cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis A Prepare Biological Sample B Add this compound A->B C Incubate in the Dark B->C D Photoactivation (UV Irradiation) C->D E Add Quenching Agent (e.g., DTT) D->E F Incubate to Quench Unreacted Azide E->F G Downstream Analysis (e.g., SDS-PAGE) F->G

Caption: Workflow for this compound crosslinking and quenching.

Azide_Quenching_Reaction General Reaction for Quenching Aryl Azides with a Thiol Aryl-N3 Aryl-N=N=N Intermediate [Intermediate Complex] Aryl-N3->Intermediate + 2 R-SH Thiol R-SH Amine Aryl-NH2 Intermediate->Amine Disulfide R-S-S-R Intermediate->Disulfide N2 N2 Intermediate->N2

Caption: Quenching of an aryl azide to an amine using a thiol.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Quenching Start Incomplete Quenching Observed Check_Concentration Is Quencher Concentration Sufficient? Start->Check_Concentration Increase_Concentration Increase Quencher Concentration Check_Concentration->Increase_Concentration No Check_Time Is Incubation Time Long Enough? Check_Concentration->Check_Time Yes End Quenching Complete Increase_Concentration->End Increase_Time Increase Incubation Time Check_Time->Increase_Time No Check_pH Is Buffer pH Optimal? Check_Time->Check_pH Yes Increase_Time->End Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Consider_Alternative Consider Alternative Quencher Check_pH->Consider_Alternative Yes Adjust_pH->End Consider_Alternative->End

Caption: Troubleshooting flowchart for incomplete quenching.

References

N3-TFBA-O2Oc solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with N3-TFBA-O2Oc. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, is a photoactivatable crosslinker and a click chemistry reagent.[1][2] It contains a perfluorophenyl azide (B81097) group that can be activated by UV light (typically 258-280 nm) to form a highly reactive nitrene, which can then form covalent bonds with nearby molecules.[1][3] It also possesses a carboxylic acid functional group, allowing for its conjugation to other molecules.

Q2: What are the primary applications of this compound?

This compound is primarily used in:

  • Photoaffinity labeling: to identify and characterize binding partners of a molecule of interest.

  • Surface modification: to functionalize surfaces with specific chemical moieties.[1]

  • Bioconjugation and crosslinking: to link different biomolecules together.[1]

  • Click chemistry: The azide group can participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Q3: What are the basic chemical and physical properties of this compound?

PropertyValue
Synonyms 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, ATFB-AEEA
Molecular Formula C13H12F4N4O5
Molecular Weight 380.25 g/mol [3]
Appearance Powder[1][3]
Melting Point 88-89 °C[1][3]

Q4: In which solvents is this compound likely to be soluble?

Aqueous solubility is expected to be limited but may be enhanced by adjusting the pH to deprotonate the carboxylic acid.

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

This is a common issue with complex organic molecules. The following steps provide a systematic approach to troubleshoot and resolve solubility problems.

A Start: this compound powder B Select initial solvent (e.g., DMSO, DMF) A->B C Add solvent to powder B->C D Vortex or sonicate C->D E Visually inspect for undissolved particles D->E F Is the solution clear? E->F G Solution is ready for use F->G Yes H Troubleshoot further F->H No I Gently warm the solution (e.g., 37°C) H->I J Try a different polar organic solvent (e.g., DMF, Ethanol) H->J K For aqueous solutions, adjust pH (add base, e.g., NaOH) H->K L Consider co-solvents (e.g., DMSO/water mixture) H->L M Is the solution clear now? I->M J->M K->M L->M M->G Yes N If still insoluble, consider particle size reduction or solid dispersion (advanced) M->N No A Prepare this compound stock solution B Conjugate this compound to bait molecule A->B C Purify the bait-crosslinker conjugate B->C D Incubate conjugate with interacting partners (e.g., cell lysate) C->D E Expose to UV light (e.g., 260-300 nm) to activate crosslinking D->E F Covalent bond formation with interacting 'prey' molecule E->F G Analysis of crosslinked products (e.g., SDS-PAGE, Mass Spectrometry) F->G

References

Minimizing protein aggregation during N3-TFBA-O2Oc crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the N3-TFBA-O2Oc crosslinker. Our goal is to help you minimize protein aggregation and achieve successful crosslinking in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional, photo-activatable crosslinker. It contains two different reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines (like the side chain of lysine (B10760008) residues) on a protein.

  • A tetrafluorophenyl azide (B81097) (TFPA) group that is chemically inert until activated by UV light. Upon activation, it forms a highly reactive nitrene that can covalently bind to nearby molecules non-selectively.

The "O2Oc" portion of its name refers to a hydrophilic polyethylene (B3416737) glycol (PEG)-based spacer arm, which helps to improve its solubility in aqueous buffers and can reduce the potential for protein aggregation compared to more hydrophobic crosslinkers. It is commonly used to study protein-protein interactions.

Q2: What are the main causes of protein aggregation when using this compound?

Protein aggregation during crosslinking can be caused by several factors:

  • Over-modification: An excessive molar ratio of the crosslinker to the protein can lead to the modification of too many surface lysines. This can alter the protein's surface charge and hydrophobicity, promoting aggregation.[1]

  • Hydrophobicity: While this compound has a hydrophilic spacer, the TFBA group is hydrophobic. Attaching too many of these groups to a protein's surface can increase its overall hydrophobicity and lead to aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. Using buffers that contain primary amines (e.g., Tris, glycine) during the NHS ester reaction step will compete with the intended reaction and reduce efficiency.[2][3]

  • Presence of Organic Solvents: The crosslinker is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. High final concentrations of these solvents can denature proteins and cause them to aggregate.

  • Protein Instability: The inherent stability of your protein is a key factor. If a protein is prone to unfolding or has exposed hydrophobic regions, the crosslinking process can exacerbate aggregation.

  • High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of intermolecular interactions and aggregation.

Q3: At what wavelength should I activate the aryl azide group?

The tetrafluorophenyl azide group of this compound is typically activated by long-wave UV light, generally in the range of 300-460 nm.[1] Using longer wavelengths is often preferable as it is less damaging to proteins and other biomolecules compared to short-wave UV light (e.g., 254 nm).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound crosslinking experiment.

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon adding the crosslinker. 1. The crosslinker stock solution (in DMSO/DMF) is crashing out in the aqueous buffer. 2. The final concentration of the organic solvent is too high, causing protein denaturation.1. Add the crosslinker stock solution dropwise to the protein solution while gently vortexing. 2. Ensure the final concentration of the organic solvent (DMSO/DMF) is kept low, typically below 10%.
Protein aggregates during the NHS ester incubation step (Step 1). 1. The molar ratio of crosslinker to protein is too high, leading to over-modification and increased surface hydrophobicity. 2. The reaction buffer conditions (pH, ionic strength) are suboptimal for your protein's stability. 3. The reaction temperature is too high or the incubation time is too long, leading to protein denaturation.1. Perform a titration experiment to determine the optimal molar excess of the crosslinker. Start with a lower ratio (e.g., 5:1 or 10:1 crosslinker:protein) and gradually increase it. 2. Optimize the buffer composition. Consider adding stabilizing excipients like arginine, sugars, or non-ionic detergents. 3. Perform the incubation at a lower temperature (e.g., 4°C) for a longer period (e.g., 2-4 hours) instead of at room temperature.
Protein aggregates during the UV photo-activation step (Step 2). 1. Non-specific crosslinking is occurring due to the high reactivity of the nitrene group. 2. The UV exposure is causing protein damage and unfolding.1. Ensure that any unbound or hydrolyzed crosslinker is removed after the NHS ester reaction and before UV exposure. This can be done using a desalting column or dialysis. 2. Reduce the UV exposure time or the intensity of the UV lamp. Perform a time-course experiment to find the minimum exposure needed for efficient crosslinking.
Low or no crosslinking efficiency. 1. The buffer for the NHS ester reaction contains primary amines (e.g., Tris, glycine), which quench the reaction. 2. The NHS ester has hydrolyzed due to improper storage or handling. 3. The aryl azide group was prematurely activated by ambient light. 4. The buffer for the photo-activation step contains primary amines or thiol-containing reducing agents (like DTT or B-mercaptoethanol), which can quench the reactive nitrene or reduce the azide group.[1]1. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[3][4] 2. Prepare the crosslinker solution immediately before use. Store the solid crosslinker in a desiccator at the recommended temperature. 3. Protect the crosslinker from light during storage and handling, especially after it has been conjugated to the "bait" protein. 4. Ensure the final buffer for UV activation is free of primary amines and reducing agents.

Experimental Protocols

General Two-Step Crosslinking Protocol

This protocol provides a general workflow for crosslinking a "bait" protein to its interacting "prey" protein(s). Optimization of concentrations, molar ratios, and incubation times will be necessary for each specific system.

Materials:

  • Conjugation Buffer: Amine-free buffer, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • UV Lamp: A lamp capable of emitting long-wave UV light (e.g., 365 nm).

Step 1: NHS Ester Labeling of the "Bait" Protein

  • Prepare Protein: Dissolve the purified "bait" protein in the Conjugation Buffer to a concentration of 1-5 mg/mL.

  • Add Crosslinker: Add the calculated amount of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 20- to 50-fold molar excess for protein concentrations < 5 mg/mL).[5] Add the stock solution slowly while gently mixing.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C, protected from light.

  • Quench and Remove Excess Crosslinker: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[5] Immediately remove the excess non-reacted and hydrolyzed crosslinker using a desalting column or dialysis against the Conjugation Buffer. This step is critical to prevent unwanted reactions in the next step.

Step 2: Photo-Activated Crosslinking to the "Prey" Protein

  • Form Protein Complex: Mix the labeled "bait" protein with the "prey" protein or cell lysate containing the "prey" protein. Allow the proteins to interact for a sufficient amount of time (this will depend on the specific interaction being studied).

  • UV Activation: Expose the sample to UV light (e.g., 365 nm) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically. Place the sample on ice during irradiation to minimize heat-induced damage.

  • Analysis: The crosslinked products can now be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Assessing Protein Aggregation
  • Visual Inspection: Check for visible turbidity or precipitation in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 340-600 nm can indicate the presence of soluble aggregates.

  • Size-Exclusion Chromatography (SEC): This technique separates proteins based on size. The appearance of high molecular weight species eluting earlier than the monomeric protein is a clear indication of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of aggregates.

Data Summary

Recommended Buffer Conditions
Reaction Step Recommended Buffers pH Range Incompatible Buffers
NHS Ester Reaction Phosphate, HEPES, Borate, Bicarbonate7.2 - 8.5Tris, Glycine (any primary amine-containing buffer)
Photo-Activation Phosphate, HEPES, Borate7.0 - 8.0Tris, Glycine, Buffers with DTT or β-mercaptoethanol
Starting Molar Excess of Crosslinker to Protein
Protein Concentration Recommended Molar Excess (Crosslinker:Protein)
> 5 mg/mL10x
< 5 mg/mL20x to 50x
Note: These are starting recommendations and should be optimized for your specific protein.[5]

Visualizations

G cluster_0 Step 1: NHS Ester Labeling (Amine-Reactive) cluster_1 Step 2: Photo-Activated Crosslinking prep_bait Prepare 'Bait' Protein in Amine-Free Buffer (pH 7.2-8.5) add_xl Add this compound (in DMSO/DMF) prep_bait->add_xl incubate_nhs Incubate (RT or 4°C) Protect from Light add_xl->incubate_nhs quench_remove Quench Reaction (e.g., Tris) & Remove Excess Crosslinker (Desalting/Dialysis) incubate_nhs->quench_remove add_prey Add 'Prey' Protein or Lysate quench_remove->add_prey Labeled 'Bait' Protein incubate_complex Incubate to Allow Interaction add_prey->incubate_complex uv_activate Expose to UV Light (~365 nm) incubate_complex->uv_activate analyze Analyze Crosslinked Products (SDS-PAGE, MS) uv_activate->analyze

Caption: Workflow for two-step crosslinking with this compound.

G cluster_check Initial Checks cluster_solution Solutions start Protein Aggregation Observed check_ratio Is Molar Ratio Optimized? start->check_ratio check_buffer Is Buffer Amine-Free and Optimal for Stability? start->check_buffer check_solvent Is Final Organic Solvent <10%? start->check_solvent check_ratio->check_buffer Yes sol_ratio Decrease Molar Ratio of Crosslinker check_ratio->sol_ratio No check_buffer->check_solvent Yes sol_buffer Optimize Buffer pH/Ionic Strength Add Stabilizers (Arginine, etc.) check_buffer->sol_buffer No sol_solvent Add Crosslinker Dropwise to Protein Solution check_solvent->sol_solvent No sol_temp Lower Incubation Temperature (e.g., 4°C) check_solvent->sol_temp Yes, try this next sol_purify Purify Monomer from Aggregates Post-Crosslinking (SEC) sol_temp->sol_purify If aggregation persists

References

Technical Support Center: N3-TFBA-O2Oc Photoreactor System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N3-TFBA-O2Oc photoreactor system. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for setup and optimization of your photochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound photoreactor system?

A1: The this compound photoreactor system is a specialized setup for conducting photoredox catalysis, specifically tailored for reactions involving an azide (B81097) (N3) source, a trifluorobenzoyl-activated substrate (TFBA), and an oxygen/octyl-related component (O2Oc). It allows for precise control over reaction parameters such as light wavelength and intensity, temperature, and reaction time.

Q2: What are the critical safety precautions when operating the photoreactor?

A2: Safety is paramount. Always operate the photoreactor within a fume hood.[1] Personal Protective Equipment (PPE), including UV-blocking safety goggles, lab coats, and gloves, is mandatory.[1][2] Ensure the system is properly assembled and check for any leaks before starting an experiment.[2] If using a UV lamp, use appropriate shielding to prevent exposure to harmful radiation.[1] An automatic shutdown mechanism in case of cooling fluid restriction is also highly recommended.[1]

Q3: How do I choose the correct wavelength for my reaction?

A3: The ideal wavelength corresponds to the absorption maximum of your photocatalyst. Using a light source with a narrow emission spectrum at this wavelength can lead to more selective reactions and reduce the formation of byproducts.[3] It is recommended to perform wavelength screening experiments to determine the optimal conditions for the this compound system.

Q4: What is the role of degassing the reaction mixture?

A4: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst.[4] Degassing the reaction mixture, typically through sparging with an inert gas like argon or nitrogen, removes dissolved oxygen and ensures the consistency and efficiency of the reaction.

Experimental Protocols & Optimization

Protocol 1: General Setup for a Photocatalytic Reaction
  • Preparation : Thoroughly clean and dry the reaction vessel to remove any contaminants from previous experiments.[5]

  • Reagent Loading : In a clean vial, add the photocatalyst, the TFBA substrate, the N3 source, and any other reagents. Add a stir bar.

  • Solvent Addition : Add the desired solvent to the vial.

  • Degassing : Seal the vial with a septum and degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reactor Assembly : Place the vial in the photoreactor setup, ensuring it is centered with respect to the light source.[6]

  • Initiation : Begin stirring and turn on the cooling system to bring the reaction to the desired temperature. Once stable, turn on the light source to initiate the reaction.[5]

  • Monitoring : Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them using techniques like TLC, GC-MS, or HPLC.

  • Workup : Once the reaction is complete, turn off the light source and cooling system. Quench the reaction if necessary and proceed with the appropriate extraction and purification steps.[6]

Optimization of Reaction Parameters

High-throughput experimentation (HTE) can be a valuable tool for rapidly optimizing reaction conditions.[7] The following table summarizes key parameters and their typical ranges for optimization.

ParameterTypical RangeConsiderations
Wavelength 365 nm - 525 nmMatch to photocatalyst absorption spectrum.[3]
Temperature 15°C - 50°CLower temperatures can sometimes improve selectivity.
Catalyst Loading 0.5 mol% - 5 mol%Higher loading does not always lead to better yield.
Substrate Conc. 0.05 M - 0.5 MHigher concentrations can affect light penetration.
Light Intensity 5 W - 50 WHigher intensity can sometimes lead to degradation.
Solvent Acetonitrile, DMF, DMSOSolvent choice can influence reaction kinetics and solubility.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase prep_reagents Prepare Reagents & Solvents load_reagents Load Reagents into Vessel prep_reagents->load_reagents clean_vessel Clean & Dry Reaction Vessel clean_vessel->load_reagents degas Degas Reaction Mixture load_reagents->degas assemble Assemble Photoreactor degas->assemble start_cooling Start Cooling & Stirring assemble->start_cooling start_light Initiate with Light Source start_cooling->start_light monitor Monitor Reaction Progress start_light->monitor quench Quench Reaction monitor->quench workup Extraction & Purification quench->workup analyze Analyze Product workup->analyze

Caption: Experimental workflow from preparation to analysis.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Incorrect Wavelength Verify the light source's emission spectrum matches the photocatalyst's absorption peak. Consider screening different wavelengths.[3]
Oxygen Contamination Ensure the reaction mixture is thoroughly degassed. Check for leaks in your setup.
Impure Reagents/Solvent Use freshly purified reagents and high-purity, dry solvents.
Low Light Intensity Check the age and output of your lamp. Move the reaction vessel closer to the light source if possible.
Sub-optimal Temperature Run the reaction at different temperatures to find the optimum.
Catalyst Deactivation The photocatalyst may be unstable under the reaction conditions. Try a different catalyst or adjust the conditions.

Problem: Inconsistent Results

Possible CauseRecommended Solution
Temperature Fluctuations Use a reliable cooling system to maintain a constant temperature.
Light Source Instability Allow the lamp to warm up before starting the reaction. Monitor the lamp's power output.
Inconsistent Degassing Standardize the degassing procedure (e.g., time, gas flow rate).
Mixing Issues Ensure the stir bar is rotating at a sufficient speed for homogenous mixing.

Troubleshooting Logic Diagram

G start Low Yield Detected check_setup Verify Reactor Setup (Light Source, Temp, Leaks) start->check_setup check_reagents Check Reagent & Solvent Purity check_setup->check_reagents Setup OK fail Consult Further Literature or Technical Support check_setup->fail Issue Found check_params Review Reaction Parameters (Wavelength, Concentration) check_reagents->check_params Reagents Pure check_reagents->fail Impurity Found optimize Systematically Optimize Parameters (HTE Recommended) check_params->optimize Parameters Standard check_params->fail Parameter Mismatch success Yield Improved optimize->success

Caption: Decision tree for troubleshooting low reaction yield.

Proposed Reaction Pathway

The following diagram illustrates a plausible photoredox catalytic cycle for the this compound system, assuming an oxidative quenching pathway.

G PC PC PC_star PC* PC->PC_star PC_oxidized PC+ PC_star->PC_oxidized  SET TFBA TFBA Substrate PC_oxidized->PC  SET N3_anion N3- Anion PC_reduced PC- TFBA_radical TFBA Radical Cation TFBA->TFBA_radical Product Product TFBA_radical->Product + N3- N3_anion->Product

Caption: Hypothetical oxidative quenching cycle.

This technical support guide provides a starting point for setting up and troubleshooting your this compound photoreactor experiments. For more advanced applications and complex issues, consulting the primary literature on photoredox catalysis is highly recommended.

References

Common pitfalls in using N3-TFBA-O2Oc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our initial search for "N3-TFBA-O2Oc" did not yield any specific results, suggesting that this may be a novel or less publicly documented compound. The following troubleshooting guide and frequently asked questions are based on common pitfalls encountered with similar classes of chemical compounds, such as trifunctional probes or molecules used in bioconjugation and cellular imaging. Should you have specific documentation for this compound, we recommend consulting it for precise experimental parameters.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of complex trifunctional chemical probes.

Problem Potential Cause Recommended Solution
Low reaction yield or incomplete conjugation 1. Suboptimal pH: The pH of the reaction buffer may not be ideal for the specific conjugation chemistry. 2. Inactivated Compound: The compound may have degraded due to improper storage or handling. 3. Steric Hindrance: The target molecule may have a complex structure that hinders the binding of this compound.1. pH Optimization: Perform a pH titration experiment to find the optimal pH for your reaction. For amine-reactive groups, a pH of 7.5-8.5 is often a good starting point. 2. Verify Compound Integrity: Use a fresh aliquot of the compound. Confirm its activity through a simple, well-characterized reaction if possible. 3. Linker Modification: Consider using a derivative of your target molecule with a longer linker to reduce steric hindrance.
High background signal or non-specific binding 1. Excess Reagent: Too much this compound was used in the reaction. 2. Inadequate Blocking: Insufficient blocking of non-specific binding sites in cellular or tissue samples. 3. Hydrophobic Interactions: The compound may be aggregating or binding non-specifically to hydrophobic regions.1. Titrate Reagent Concentration: Perform a concentration gradient experiment to determine the lowest effective concentration of this compound. 2. Optimize Blocking: Increase the concentration or incubation time of your blocking agent (e.g., BSA, skim milk). 3. Modify Wash Buffers: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers to reduce non-specific binding.
Photobleaching or low signal intensity in imaging 1. Incompatible Imaging Buffer: The buffer used during imaging may not be optimal for the fluorophore component of this compound. 2. Phototoxicity: The excitation light may be too intense, leading to photobleaching and cellular damage.1. Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. 2. Adjust Imaging Parameters: Reduce the laser power and exposure time to the minimum required for signal detection. Use a more sensitive detector if available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: While specific information for this compound is unavailable, similar compounds are often soluble in organic solvents such as DMSO or DMF. It is recommended to first dissolve the compound in a small amount of the organic solvent and then dilute it to the final working concentration with an aqueous buffer.

Q2: How should this compound be stored?

A2: For long-term storage, it is generally recommended to store compounds of this nature as a desiccated powder at -20°C or below, protected from light. Once reconstituted in a solvent, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What quality control measures are recommended before using a new batch of this compound?

A3: It is good practice to verify the purity and identity of a new batch of any critical reagent. Techniques such as mass spectrometry or HPLC can be used to confirm the molecular weight and purity. A functional assay with a known positive control is also recommended to ensure the compound is active.

Experimental Workflow and Signaling Pathway Diagrams

Below are generalized diagrams illustrating a typical experimental workflow for using a trifunctional probe and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reconstitute Reconstitute this compound conjugation Conjugation Reaction reconstitute->conjugation prepare_sample Prepare Biological Sample prepare_sample->conjugation purification Purification of Conjugate conjugation->purification imaging Cellular Imaging purification->imaging data_analysis Data Analysis imaging->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates probe This compound Conjugate probe->receptor kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus translocates to

Technical Support Center: N3-TFBA-O2Oc Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N3-TFBA-O2Oc. The focus is on controlling the photo-crosslinking reaction for bioconjugation, surface modification, and nanomaterials synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a photoactivatable crosslinker.[1] It features a perfluorophenyl azide (B81097) (TFBA) group on one end and a carboxylic acid on the other, connected by a hydrophilic PEG spacer.[1][2][3][4][5] Its primary application is in creating covalent linkages between molecules upon activation with UV light, allowing for spatial and temporal control of the crosslinking process in biological applications, surface modifications, and nanomaterials synthesis.[1]

Q2: What is the mechanism of the this compound crosslinking reaction?

The crosslinking reaction is initiated by photolysis of the perfluorophenyl azide group. Upon irradiation with UV light (typically between 258-280 nm), the azide releases dinitrogen gas (N2) to form a highly reactive nitrene intermediate.[1] This nitrene can then non-selectively insert into C-H, N-H, and O-H bonds in its vicinity, forming a stable covalent bond with the target molecule. The tetrafluorophenyl group enhances the reactivity of the nitrene and shifts the absorption maximum to longer, less damaging wavelengths compared to unsubstituted phenyl azides.

Q3: What are the key advantages of using a perfluorophenyl azide crosslinker like this compound?

Perfluorophenyl azides offer several advantages:

  • Spatial and Temporal Control: The reaction is initiated by light, allowing researchers to control precisely when and where the crosslinking occurs.[1]

  • High Reactivity: The resulting nitrene is highly reactive, enabling efficient crosslinking to a wide range of targets.

  • Reduced Non-Specific Binding: The crosslinker is inert until activated by UV light, minimizing non-specific interactions.

Q4: How do I handle and store this compound?

This compound should be stored at 2-8°C, protected from light.[1] As it is a self-reactive substance, it should be handled with care, avoiding exposure to high temperatures or sources of ignition.[1] It is supplied as a powder.[1] For experiments, prepare fresh solutions and keep them on ice and protected from light until use.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no crosslinking efficiency Insufficient UV exposure (time or intensity)Optimize the UV irradiation time and the intensity of the UV source. Ensure the sample is close enough to the lamp.
Incorrect UV wavelengthEnsure your UV source emits in the optimal range for perfluorophenyl azide activation (258-280 nm).[1]
Presence of scavenger moleculesBuffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can quench the reactive nitrene. Use non-reactive buffers like PBS or HEPES.
Crosslinker concentration is too lowIncrease the concentration of this compound in the reaction mixture.
Non-specific crosslinking or aggregation UV exposure is too long or intenseReduce the UV irradiation time or intensity to minimize damage to biomolecules and reduce random insertions.
Crosslinker concentration is too highLower the concentration of this compound to reduce the likelihood of intermolecular crosslinking of the target.
Inefficient removal of unreacted crosslinkerEnsure thorough purification after the conjugation step (e.g., dialysis, gel filtration) to remove any non-covalently bound crosslinker before the photoactivation step.
Damage to biological samples (e.g., proteins, cells) UV-induced damageMinimize UV exposure by using the lowest effective dose. If possible, use a filtered UV source to remove shorter, more damaging wavelengths.
Photoreaction byproductsPerform the reaction on ice to minimize the effects of any local heating.[4][5]

Experimental Protocols

General Protocol for Photo-Crosslinking a Protein to a Substrate

This protocol provides a general workflow. Specific parameters such as concentrations and irradiation times should be optimized for each specific application.

  • Conjugation of this compound to the Protein:

    • Dissolve the protein of interest in a suitable non-reactive buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Activate the carboxylic acid of this compound using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC and NHS) to form an NHS ester.

    • Add the activated this compound-NHS ester to the protein solution at a molar excess (e.g., 10- to 50-fold).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Remove the excess, unreacted crosslinker by dialysis or size-exclusion chromatography using a buffer appropriate for the protein.

  • Photo-Crosslinking:

    • Introduce the modified protein to the substrate or binding partner.

    • Allow the components to interact and reach equilibrium.

    • Place the sample on a cold block (e.g., on ice) to dissipate heat during irradiation.

    • Expose the sample to a UV light source with a peak output in the 258-280 nm range. The duration and intensity of the exposure need to be optimized.

    • After irradiation, the crosslinked product is ready for analysis.

  • Quenching (Optional):

    • To quench any unreacted nitrene intermediates, a scavenger such as Tris buffer can be added after the photo-crosslinking step.[4][5]

Visualizations

experimental_workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Photo-Crosslinking cluster_step3 Step 3: Analysis a Dissolve Protein in Non-Reactive Buffer b Activate this compound with EDC/NHS a->b c Incubate Protein and Activated Crosslinker b->c d Purify to Remove Excess Crosslinker c->d e Introduce Modified Protein to Substrate d->e Modified Protein f Irradiate with UV Light (258-280 nm) e->f g Formation of Covalent Bond f->g h Analyze Crosslinked Product g->h

Caption: Experimental workflow for protein-substrate crosslinking using this compound.

logical_relationship cluster_activation Activation Step cluster_product Final State (Post-Irradiation) N3_TFBA This compound (Perfluorophenyl Azide) UV UV Light (258-280 nm) Target Target Molecule (with C-H, N-H, O-H bonds) Product Covalently Crosslinked Product Nitrene Reactive Nitrene Intermediate UV->Nitrene Photolysis N2 N2 Gas (byproduct) UV->N2 Nitrene->Product Insertion Reaction

Caption: Logical relationship of the this compound photo-crosslinking reaction.

References

Validation & Comparative

A Comparative Guide to Bioconjugation: N3-TFBA-O2Oc vs. NHS Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical decision that dictates the efficiency, stability, and specificity of bioconjugates. This guide provides an objective comparison between two distinct crosslinking strategies: the bioorthogonal approach offered by azide-based linkers like N3-TFBA-O2Oc and the conventional amine-reactive approach using N-Hydroxysuccinimide (NHS) esters.

At its core, the comparison is between two fundamentally different chemical philosophies. NHS esters utilize the most common functional groups naturally present on proteins—primary amines—for conjugation. In contrast, linkers like this compound, which feature an azide (B81097) group, represent a bioorthogonal strategy. This approach involves introducing a unique chemical handle (an alkyne) onto one biomolecule, which then reacts with extreme specificity with its azide partner, ignoring all other functional groups.

Mechanism of Action and Reaction Specificity

NHS Ester Crosslinkers: Targeting Primary Amines

N-hydroxysuccinimide esters are one of the most widely used classes of amine-reactive crosslinkers.[1] Their mechanism involves a nucleophilic acyl substitution reaction with primary amines (–NH2), which are found on the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][2] This reaction, typically conducted at a physiological to slightly alkaline pH (7.2-9.0), results in the formation of a highly stable amide bond and the release of NHS as a byproduct.[3]

While highly effective, this method targets all accessible lysine residues, which can result in a heterogeneous mixture of conjugates if the protein has multiple lysines. Furthermore, the NHS ester group is susceptible to hydrolysis (reaction with water), which is a competing reaction that increases with pH and can reduce conjugation efficiency.[4][5] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3][4]

G cluster_0 NHS Ester Reaction NHS NHS Ester (R-C(O)O-NHS) Intermediate Tetrahedral Intermediate NHS->Intermediate Hydrolysis Hydrolysis (Competing Reaction) NHS->Hydrolysis + H₂O Protein Protein-NH₂ (Primary Amine) Protein->Intermediate Nucleophilic Attack (pH 7.2-9.0) Product Stable Amide Bond (Protein-NH-C(O)-R) Intermediate->Product NHS Release NHS_byproduct NHS (Leaving Group) Intermediate->NHS_byproduct Inactive Inactive Carboxylate (R-COO⁻) Hydrolysis->Inactive G cluster_1 Azide-Alkyne Cycloaddition (SPAAC) Azide Azide Linker (e.g., this compound) Transition [3+2] Cycloaddition Transition State Azide->Transition Spontaneous Reaction (No Catalyst) NoSideReaction Bioorthogonal: No reaction with native functional groups Azide->NoSideReaction Alkyne Alkyne-Modified Protein (e.g., DBCO) Alkyne->Transition Product Stable Triazole Linkage Transition->Product ADC_Workflow cluster_0 NHS Ester Pathway (Amine Reactive) cluster_1 Azide-Alkyne Pathway (Bioorthogonal) Ab_NHS Antibody (with Lysine -NH₂ groups) React_NHS Mix and React (pH 8.5, 1-2h) Ab_NHS->React_NHS Drug_NHS Drug-Linker-NHS Drug_NHS->React_NHS Purify_NHS Purification (e.g., SEC) React_NHS->Purify_NHS ADC_NHS Heterogeneous ADC (Multiple sites labeled) Purify_NHS->ADC_NHS Ab_Azide 1. Modify Antibody (Site-specific alkyne) React_Azide 2. Click Reaction (No catalyst, 4-12h) Ab_Azide->React_Azide Drug_Azide Drug-Linker-Azide (e.g., with this compound) Drug_Azide->React_Azide Purify_Azide Purification (e.g., SEC) React_Azide->Purify_Azide ADC_Azide Homogeneous ADC (Site-specific label) Purify_Azide->ADC_Azide

References

A Comparative Guide to the Mass Spectrometry Analysis of N3-TFBA-O2Oc Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate these interactions by covalently linking interacting proteins and identifying the crosslinked peptides. This guide provides a comprehensive comparison of the novel trifunctional, photoactivatable crosslinking reagent, N3-TFBA-O2Oc, with other commonly used crosslinkers. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal crosslinking strategy for their specific needs.

Unveiling the this compound Crosslinker

This compound, chemically known as 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid , is a trifunctional crosslinker designed for advanced XL-MS studies. Its unique architecture offers distinct advantages for capturing and identifying protein interactions.

The key functional components of this compound are:

  • A Photoactivatable Azide (B81097) (N3) Group: The perfluorophenyl azide (TFBA) moiety allows for temporal and spatial control of the crosslinking reaction. Upon UV irradiation, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in close proximity, capturing interactions that might be missed by traditional amine-reactive crosslinkers.

  • A Carboxylic Acid (-O2Oc) Group: This functional group provides a handle for conjugation, enabling the attachment of affinity tags (e.g., biotin) for the enrichment of crosslinked peptides. This enrichment step is crucial for reducing sample complexity and increasing the identification rate of low-abundance crosslinked species.

  • A Flexible Spacer: The ethoxyethoxy)acetic acid spacer provides a defined distance constraint between the reactive ends of the molecule.

Performance Comparison with Alternative Crosslinkers

The choice of crosslinker is critical for the success of an XL-MS experiment. Here, we compare the theoretical and practical aspects of this compound with other widely used classes of crosslinkers.

FeatureThis compoundDisuccinimidyl Suberate (DSS) / Bis(sulfosuccinimidyl) Suberate (BS3)Disuccinimidyl Sulfoxide (DSSO)
Reactivity Photoactivatable (UV light)Amine-reactive (lysine, N-termini)Amine-reactive (lysine, N-termini)
Specificity Non-specific C-H, N-H insertionSpecific to primary aminesSpecific to primary amines
Control High (temporal and spatial)Low (immediate reaction)Low (immediate reaction)
Enrichment Yes (via carboxylic acid)No (without modification)No (without modification)
MS-Cleavable NoNoYes (by CID)
Ideal Application Capturing transient or weak interactions; mapping interaction surfaces broadly.Stable protein complexes with accessible lysines.High-throughput analysis of stable complexes.

Experimental Protocols

Detailed methodologies are essential for reproducible XL-MS experiments. Below are generalized protocols for protein crosslinking using this compound and a common amine-reactive crosslinker, DSS.

Protocol 1: Photo-Crosslinking with this compound

This protocol outlines the general steps for using this compound to crosslink interacting proteins.

1. Conjugation of this compound to a Reporter/Enrichment Tag (Optional but Recommended):

  • Activate the carboxylic acid of this compound using a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) in an appropriate organic solvent.

  • React the activated this compound-NHS ester with an amine-containing affinity tag (e.g., biotin-amine).

  • Purify the resulting this compound-biotin conjugate.

2. Protein Crosslinking:

  • Incubate the purified protein complex with the this compound-biotin conjugate in a suitable, amine-free buffer (e.g., HEPES or phosphate (B84403) buffer) at room temperature in the dark. Molar ratios of protein to crosslinker should be optimized (e.g., 1:50 to 1:200).

  • Irradiate the sample with UV light (typically 254-365 nm) for a specified duration (e.g., 15-60 minutes) on ice to initiate crosslinking.

  • Quench the reaction by adding a scavenger (e.g., dithiothreitol (B142953) or free lysine).

3. Sample Preparation for Mass Spectrometry:

  • Denature, reduce, and alkylate the crosslinked protein sample.

  • Digest the proteins with a protease (e.g., trypsin).

  • Enrich for biotinylated peptides using streptavidin affinity chromatography.

  • Elute the enriched peptides for LC-MS/MS analysis.

Protocol 2: Amine-Reactive Crosslinking with DSS

This protocol provides a standard workflow for using the homobifunctional NHS-ester crosslinker, DSS.

1. Protein Crosslinking:

  • Prepare a fresh solution of DSS in a non-amine-containing, aprotic solvent (e.g., DMSO).

  • Add the DSS solution to the purified protein complex in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.2-8.0). Typical protein concentrations range from 0.1-2 mg/mL, and the molar excess of DSS is usually 25- to 100-fold.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl or ammonium (B1175870) bicarbonate).

2. Sample Preparation for Mass Spectrometry:

  • Denature, reduce, and alkylate the crosslinked protein sample.

  • Digest the proteins with trypsin.

  • The peptide mixture can be directly analyzed by LC-MS/MS or subjected to fractionation (e.g., size exclusion or strong cation exchange chromatography) to enrich for crosslinked peptides.

Data Presentation and Analysis

Quantitative data from XL-MS experiments are crucial for comparing the efficiencies of different crosslinkers. While specific quantitative data for this compound is not yet widely available in the public domain, the following table illustrates how such data would be presented to compare its performance against established reagents. The data below is hypothetical and serves as a template for evaluating experimental results.

CrosslinkerNumber of Unique Crosslinked Peptides IdentifiedNumber of Inter-protein CrosslinksNumber of Intra-protein CrosslinksSequence Coverage of Crosslinked Proteins (%)
This compound (Experimental Value)(Experimental Value)(Experimental Value)(Experimental Value)
DSS (Experimental Value)(Experimental Value)(Experimental Value)(Experimental Value)
DSSO (Experimental Value)(Experimental Value)(Experimental Value)(Experimental Value)

Visualizing Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows.

N3_TFBA_O2Oc_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_ms_prep MS Preparation Protein_Complex Protein Complex Incubation Incubation (Dark) Protein_Complex->Incubation Crosslinker This compound-Biotin Crosslinker->Incubation UV_Activation UV Activation (Photo-Crosslinking) Incubation->UV_Activation Quenching Quenching UV_Activation->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Affinity Enrichment (Streptavidin) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS

Caption: Workflow for photo-crosslinking using this compound.

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_ms_prep MS Preparation Protein_Complex Protein Complex Incubation Incubation (Amine Reaction) Protein_Complex->Incubation DSS DSS Solution DSS->Incubation Quenching Quenching Incubation->Quenching Digestion Proteolytic Digestion Quenching->Digestion Fractionation Fractionation (Optional) Digestion->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS

A Head-to-Head Comparison of Crosslinkers for Protein Interaction Studies: N3-TFBA-O2Oc vs. Sulfo-SDA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate chemical crosslinkers for the study of protein-protein interactions. This guide provides a comprehensive comparison of the novel, yet largely uncharacterized, N3-TFBA-O2Oc and the widely used Sulfo-SDA, with a focus on their chemical properties, reaction mechanisms, and potential applications in crosslinking mass spectrometry workflows.

In the intricate world of cellular biology, understanding the dynamic network of protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient interactions and provide valuable structural insights. The choice of crosslinking reagent is a critical determinant of success in such studies. This guide presents a comparative analysis of two heterobifunctional crosslinkers: this compound and Sulfo-SDA. While Sulfo-SDA is a well-established reagent with a proven track record in the field, this compound represents a newer, less-documented alternative.

Executive Summary

This comparison reveals a significant disparity in the available data and established applications between this compound and Sulfo-SDA. Sulfo-SDA is a well-characterized, photo-activatable crosslinker with extensive documentation of its use in protein interaction studies, supported by a wealth of experimental data and detailed protocols. In contrast, this compound, identified as 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, currently lacks published applications in the field of protein-protein interaction analysis. Consequently, the following comparison is based on the known chemical properties of this compound's functional groups and a comprehensive review of the existing literature for Sulfo-SDA.

Chemical Properties and Reaction Mechanisms

A fundamental understanding of the chemical makeup and reaction mechanism of each crosslinker is essential for their effective application.

This compound is a heterobifunctional crosslinker featuring a photo-reactive perfluorophenyl azide (B81097) (PFPA) group and a carboxyl group.

  • Photo-reactive Group: The PFPA moiety, upon activation with UV light (typically 258-280 nm), forms a highly reactive nitrene intermediate. This nitrene can insert into C-H and N-H bonds in its immediate vicinity, leading to the formation of a covalent crosslink. The perfluorination of the phenyl ring is known to increase the reactivity of the nitrene and potentially reduce the likelihood of intramolecular rearrangements, a common side reaction for aryl azides.

  • Amine-reactive Group: The carboxylic acid end of this compound can be activated, for example using carbodiimide (B86325) chemistry (e.g., EDC), to react with primary amines (lysine residues and N-termini) on a protein. This two-step process allows for the "bait" protein to be labeled first, followed by photo-activation to capture interacting "prey" proteins.

Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) is also a photo-activatable, heterobifunctional crosslinker, but with a different set of reactive groups.

  • Amine-reactive Group: It possesses a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts efficiently with primary amines at physiological pH, forming stable amide bonds. The sulfonate group enhances the water solubility of the reagent, making it particularly suitable for crosslinking proteins in aqueous buffers and on the cell surface.

  • Photo-reactive Group: The diazirine ring, upon activation with long-wave UV light (330-370 nm), generates a highly reactive carbene intermediate. This carbene can react with a wide range of amino acid side chains, offering a broader reactivity profile compared to the nitrene generated from aryl azides.

Performance Comparison: A Data-Driven Look at Sulfo-SDA and a Theoretical Perspective on this compound

Due to the absence of published data for this compound in protein interaction studies, a direct quantitative comparison is not feasible. The following tables summarize the available experimental data for Sulfo-SDA and provide a theoretical assessment of this compound based on the known properties of its functional groups.

Table 1: General Properties and Features

FeatureThis compound (Theoretical)Sulfo-SDA (Experimental)
Reactive Group 1 Perfluorophenyl azide (photo-reactive)Sulfo-NHS ester (amine-reactive)
Reactive Group 2 Carboxylic acid (amine-reactive after activation)Diazirine (photo-reactive)
Spacer Arm Length ~13.7 Å~9.2 Å
Water Solubility Moderate to lowHigh[1]
Cell Permeability Potentially permeableImpermeable (due to sulfo group)[1]
Cleavability Non-cleavableNon-cleavable
Activation Wavelength ~258-280 nm330-370 nm[1]

Table 2: Performance in Protein Interaction Studies

Performance MetricThis compound (Theoretical)Sulfo-SDA (Experimental)
Crosslinking Efficiency Unknown. Perfluorophenyl azides are generally considered efficient, but require shorter wavelength UV which can be more damaging to proteins.High. Numerous studies report the successful identification of a large number of crosslinked peptides.
Specificity The carboxylic acid group, after activation, targets primary amines. The PFPA group reacts non-specifically with C-H and N-H bonds upon photoactivation.The Sulfo-NHS ester specifically targets primary amines. The diazirine group reacts broadly with various amino acid side chains upon photoactivation.
Number of Identified Crosslinks Not available in literature.- FA core complex: 3,459 crosslinks identified[2].- SNAPc-DNA complex: 268 crosslinks identified[3].- Human Serum Albumin (HSA): 754 unique residue pairs (URPs) identified[4].
Advantages - Potentially cell-permeable.- Perfluorophenyl azide may offer higher reactivity than standard aryl azides.- High water solubility is ideal for in-vitro studies.- Well-established protocols and extensive literature support.- Longer wavelength UV activation is less damaging to proteins.
Disadvantages - Lack of experimental data and established protocols.- Carboxylic acid requires a separate activation step.- Shorter wavelength UV can cause protein damage.- Not cell-permeable, limiting its use for in-vivo crosslinking of intracellular proteins.- Non-cleavable nature can complicate data analysis.

Experimental Protocols

Detailed and optimized protocols are crucial for the success of any crosslinking experiment. Below is a generalized protocol for Sulfo-SDA based on published studies. An analogous theoretical protocol is proposed for this compound.

Experimental Protocol for Sulfo-SDA Crosslinking

This protocol is a compilation from multiple sources and may require optimization for specific applications.[2][4][5]

  • Protein Preparation: Prepare the protein sample in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Ensure the buffer is free of primary amines (e.g., Tris).

  • Crosslinker Preparation: Dissolve Sulfo-SDA in an appropriate solvent (e.g., water or DMSO) immediately before use.

  • Amine-reactive Crosslinking: Add the Sulfo-SDA solution to the protein sample at a desired molar excess (e.g., 100-2000-fold molar excess over the protein complex[2]). Incubate the reaction in the dark at room temperature or on ice for 30-60 minutes.

  • Quenching (Optional): Quench the reaction of the NHS-ester by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Photo-activation: Irradiate the sample with UV light at 365 nm for 15-30 minutes on ice. The distance from the UV source and the irradiation time should be optimized.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the crosslinked proteins.

    • Digest the proteins with a protease (e.g., trypsin).

    • Enrich for crosslinked peptides using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution mass spectrometry.

  • Data Analysis: Use specialized software (e.g., xiSEARCH) to identify the crosslinked peptides from the complex MS/MS data.

Theoretical Experimental Protocol for this compound Crosslinking

This proposed protocol is based on the chemical properties of this compound and has not been experimentally validated.

  • Protein Preparation: Prepare the protein sample in a buffer free of primary amines (e.g., MES or HEPES buffer at pH 6.0-7.0).

  • Carboxylic Acid Activation:

    • Add EDC and Sulfo-NHS to the protein solution to activate the carboxylic acid groups on the protein.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess activation reagents using a desalting column.

  • Amine-reactive Crosslinking:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO).

    • Add the this compound solution to the activated protein sample.

    • Incubate for 1-2 hours at room temperature to allow the formation of amide bonds between the crosslinker and the protein's primary amines.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column or dialysis.

  • Photo-activation: Irradiate the sample with UV light at ~260-280 nm for a duration to be optimized. Perform this step on ice to minimize heat-induced protein damage.

  • Downstream Processing and Analysis: Follow steps 6-8 as outlined in the Sulfo-SDA protocol.

Visualizing the Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental workflows.

N3_TFBA_O2Oc_Reaction cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_photoactivation Step 3: Photo-crosslinking Protein_NH2 Protein with Lysine (NH2) Activated_Protein Activated Protein Protein_NH2->Activated_Protein Activation N3_TFBA_O2Oc_COOH This compound (COOH end) Labeled_Protein Protein-N3-TFBA-O2Oc Conjugate N3_TFBA_O2Oc_COOH->Labeled_Protein EDC_SNHS EDC / Sulfo-NHS EDC_SNHS->Activated_Protein Activated_Protein->Labeled_Protein Coupling Crosslinked_Complex Covalently Crosslinked Complex Labeled_Protein->Crosslinked_Complex Interacting_Protein Interacting Protein Interacting_Protein->Crosslinked_Complex UV_Light_260 UV Light (~260-280 nm) UV_Light_260->Crosslinked_Complex Photo-activation

Caption: Reaction mechanism of the this compound crosslinker.

Sulfo_SDA_Reaction cluster_amine_reaction Step 1: Amine Reaction cluster_photoactivation Step 2: Photo-crosslinking Protein_NH2 Protein with Lysine (NH2) Labeled_Protein Protein-Sulfo-SDA Conjugate Protein_NH2->Labeled_Protein Sulfo_SDA_NHS Sulfo-SDA (Sulfo-NHS end) Sulfo_SDA_NHS->Labeled_Protein Crosslinked_Complex Covalently Crosslinked Complex Labeled_Protein->Crosslinked_Complex Interacting_Protein Interacting Protein Interacting_Protein->Crosslinked_Complex UV_Light_365 UV Light (330-370 nm) UV_Light_365->Crosslinked_Complex Photo-activation

Caption: Reaction mechanism of the Sulfo-SDA crosslinker.

XLMS_Workflow Start Protein Complex Crosslinking Chemical Crosslinking (this compound or Sulfo-SDA) Start->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (SEC or SCX) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LCMS->Data_Analysis End Protein Interaction Map Data_Analysis->End

Caption: General experimental workflow for XL-MS.

Conclusion and Recommendations

The selection of a crosslinker is a critical decision in the design of a protein interaction study. This guide highlights the robust and well-documented utility of Sulfo-SDA for in-vitro and cell-surface protein crosslinking. Its high water solubility, efficient amine reactivity, and activation by less-damaging long-wave UV light make it a reliable choice for many applications. The wealth of published data provides a strong foundation for protocol development and data interpretation.

This compound , on the other hand, remains a largely exploratory reagent for protein interaction studies. While its chemical structure suggests potential for cell-permeable crosslinking, the lack of empirical data makes its application challenging. The requirement for a separate activation step for its carboxylic acid moiety and the use of potentially more damaging short-wave UV light for photo-activation are significant considerations.

For researchers seeking a reliable and well-supported method for in-vitro or cell-surface protein interaction studies, Sulfo-SDA is the recommended choice. For those interested in exploring novel, potentially cell-permeable crosslinking strategies, this compound presents an opportunity for methodological development, though significant optimization and validation would be required. Future studies are needed to empirically determine the performance of this compound and to establish its place in the toolbox of chemical crosslinkers for proteomics.

References

A Comparative Guide to Perfluorophenyl Azide Crosslinkers: Unveiling the Advantages of N3-TFBA-O2Oc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy and reproducibility of their work. Among the diverse array of available reagents, perfluorophenyl azide (B81097) (PFPA) crosslinkers have emerged as a powerful tool, offering distinct advantages in stability, efficiency, and versatility. This guide provides an objective comparison of the PFPA-based crosslinker, N3-TFBA-O2Oc, with other commonly used alternatives, supported by experimental data and detailed protocols to inform your selection process.

Perfluorophenyl azides are photoactivatable crosslinkers that, upon activation by UV light, form highly reactive nitrene intermediates capable of forming covalent bonds with a wide range of chemical moieties. This characteristic makes them particularly valuable for applications requiring precise temporal control and for crosslinking to molecules that may lack specific reactive functional groups.

Performance Comparison: this compound vs. Alternative Crosslinkers

To provide a clear and concise overview, the following table summarizes the key performance characteristics of this compound in comparison to two widely used classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and diazirines.

FeatureThis compound (PFPA) NHS Ester (e.g., Sulfo-NHS) Diazirine (e.g., SDA)
Reactive Group Perfluorophenyl AzideN-hydroxysuccinimide EsterDiazirine
Target C-H, N-H, O-H bondsPrimary aminesC-H, N-H, O-H bonds
Activation UV Light (e.g., 254-365 nm)Spontaneous reaction at pH 7-9UV Light (e.g., 350-370 nm)
Reaction Time Minutes (post-activation)30 minutes - 2 hoursMilliseconds to seconds (post-activation)
Crosslinking Yield HighModerate to HighModerate
Hydrolytic Stability HighLow (prone to hydrolysis)High
Specificity Non-specific C-H insertionSpecific to primary aminesNon-specific C-H insertion
Key Advantage High efficiency, stability, and versatility for various substrates.Well-established chemistry with high specificity for amines.Very short-lived reactive species, useful for capturing transient interactions.
Key Disadvantage Requires UV activation, potential for off-target reactions.Susceptible to hydrolysis, requires available primary amines.Can have lower crosslinking yields compared to PFPAs.

Delving into the Advantages of this compound

The data presented highlights several key advantages of employing a perfluorophenyl azide crosslinker like this compound:

  • Enhanced Stability: One of the most significant advantages of PFPAs is their superior hydrolytic stability compared to NHS esters. NHS esters are highly susceptible to hydrolysis in aqueous environments, which can lead to reagent inactivation and reduced conjugation efficiency[1][2]. The increased stability of PFPAs translates to more consistent and reproducible results, particularly in complex biological samples.

  • High Reaction Efficiency: The perfluorinated aryl nitrene generated upon photoactivation is a highly reactive intermediate that efficiently inserts into C-H and N-H bonds[3]. This high reactivity often results in higher crosslinking yields compared to other photoactivatable groups like diazirines, which can sometimes exhibit lower capture efficiency[4].

  • Versatility in Targeting: Unlike NHS esters, which are specific to primary amines, PFPAs can react with a broader range of functional groups, including C-H bonds. This makes them invaluable for crosslinking to molecules that lack accessible primary amines or for applications in surface functionalization of polymers and other materials[3].

  • Temporal Control: As a photoactivatable crosslinker, this compound offers precise temporal control over the crosslinking reaction. The reaction is initiated only upon exposure to UV light, allowing researchers to trigger the conjugation at a specific time point in their experimental workflow. This is particularly advantageous for studying dynamic processes such as protein-protein interactions in real-time.

Experimental Methodologies

To facilitate the practical application of this information, detailed protocols for key experiments are provided below.

Experimental Protocol 1: General Procedure for Antibody-Drug Conjugation (ADC) using this compound

This protocol outlines a general workflow for the conjugation of a drug molecule to an antibody using the heterobifunctional this compound crosslinker, which contains both a PFPA group and a functional handle for drug attachment (e.g., an NHS ester or a click chemistry handle).

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • This compound crosslinker

  • Drug molecule with a compatible reactive group

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (e.g., 365 nm)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS.

  • Crosslinker Activation (if applicable): If this compound has a secondary reactive group (e.g., NHS ester) for drug attachment, first react it with the drug molecule according to established protocols for that specific chemistry.

  • Conjugation to Antibody:

    • Dissolve the this compound-drug conjugate in a minimal amount of anhydrous DMSO or DMF.

    • Add the dissolved conjugate to the antibody solution at a desired molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Photo-Crosslinking:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a UV-transparent plate).

    • Expose the mixture to UV light (e.g., 365 nm) for a predetermined time (typically 5-30 minutes), which should be optimized for the specific antibody and drug[5][6]. The distance from the UV source should be consistent.

  • Quenching: Add the quenching solution to the reaction mixture to stop any further reaction.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted crosslinker, drug, and any aggregates.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Experimental Protocol 2: Quantitative Analysis of Crosslinking Efficiency by Mass Spectrometry

This protocol describes a method to quantitatively compare the crosslinking efficiency of different crosslinkers using mass spectrometry.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • Crosslinkers to be compared (e.g., this compound, a Sulfo-NHS ester, and a diazirine-based crosslinker)

  • Appropriate reaction buffers for each crosslinker

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Trypsin for enzymatic digestion

  • LC-MS/MS system

Procedure:

  • Crosslinking Reactions:

    • Prepare separate reactions for each crosslinker with the model protein under their respective optimal conditions (e.g., pH, temperature, reaction time, UV exposure for photo-crosslinkers). Include a no-crosslinker control.

  • Sample Preparation for MS:

    • Quench the crosslinking reactions.

    • Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis:

    • Use specialized crosslink identification software (e.g., pLink, Xi, or MaxLynx) to identify crosslinked peptides from the MS/MS data[7][8].

    • Quantify the abundance of each identified crosslinked peptide by integrating the area of its corresponding peak in the MS1 scans.

    • The crosslinking efficiency can be expressed as the ratio of the total intensity of all crosslinked peptides to the total intensity of all identified peptides for each crosslinker.

Visualizing the Mechanisms

To better understand the underlying chemical processes, the following diagrams illustrate the key reaction pathways.

Crosslinking_Mechanisms cluster_PFPA Perfluorophenyl Azide (PFPA) Pathway cluster_NHS NHS Ester Pathway cluster_Diazirine Diazirine Pathway PFPA Perfluorophenyl Azide (this compound) Nitrene Singlet Nitrene (Highly Reactive) PFPA->Nitrene UV Light (hν) - N2 Crosslinked_Product_PFPA Covalent C-N Bond (Crosslinked Product) Nitrene->Crosslinked_Product_PFPA C-H Insertion CH_Bond C-H Bond (on Target Molecule) CH_Bond->Crosslinked_Product_PFPA NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Crosslinked Product) NHS_Ester->Amide_Bond Nucleophilic Attack (pH 7-9) Amine Primary Amine (on Target Molecule) Amine->Amide_Bond Diazirine Diazirine Carbene Carbene (Highly Reactive) Diazirine->Carbene UV Light (hν) - N2 Crosslinked_Product_Diazirine Covalent C-X Bond (Crosslinked Product) Carbene->Crosslinked_Product_Diazirine Insertion XH_Bond X-H Bond (X=C, N, O) (on Target Molecule) XH_Bond->Crosslinked_Product_Diazirine

Caption: Reaction pathways for PFPA, NHS ester, and diazirine crosslinkers.

Experimental_Workflow start Start: Select Crosslinker (PFPA, NHS, Diazirine) reaction Crosslinking Reaction (Optimize Conditions) start->reaction quench Quench Reaction reaction->quench purification Purification (e.g., SEC) quench->purification analysis Quantitative Analysis (e.g., Mass Spectrometry) purification->analysis end End: Compare Efficiency, Yield, and Stability analysis->end

Caption: General experimental workflow for comparing crosslinker performance.

Conclusion

The selection of an appropriate crosslinker is paramount for the success of bioconjugation and drug development endeavors. Perfluorophenyl azide crosslinkers, such as this compound, offer a compelling set of advantages, including high stability, efficiency, and versatility, making them a superior choice for a wide range of applications. While traditional crosslinkers like NHS esters and other photoactivatable reagents like diazirines have their merits in specific contexts, the robust performance of PFPAs in complex biological systems positions them as a key enabling technology for the next generation of bioconjugates and targeted therapeutics. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their scientific goals.

References

N3-TFBA-O2Oc: A Modern Alternative to Traditional Crosslinking Agents for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of biological molecules is paramount. This guide provides a comprehensive comparison of N3-TFBA-O2Oc, a photoactivatable crosslinking agent, with traditional amine-reactive crosslinkers, particularly N-hydroxysuccinimide (NHS) esters. We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to assist in the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

Introduction to Crosslinking in Bioconjugation

Chemical crosslinking is a fundamental technique for covalently connecting two or more molecules, playing a critical role in stabilizing protein structures, elucidating protein-protein interactions, and constructing complex biomolecular architectures like ADCs.[] An ideal crosslinker should offer high reactivity, stability, and specificity, ensuring the integrity and functionality of the resulting conjugate.[2]

Traditional crosslinking agents, such as NHS esters, have been widely used due to their ability to react with primary amines on proteins. However, the lack of control over the reaction timing and potential for side reactions have driven the development of more sophisticated crosslinking technologies. Photoactivatable crosslinkers, like this compound, offer spatiotemporal control, allowing for precise initiation of the crosslinking reaction upon UV light exposure.[3][4]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and traditional NHS esters lies in their reactive moieties and activation mechanisms.

This compound: Light-Induced Covalent Bond Formation

This compound belongs to the class of perfluorophenyl azide (B81097) (PFPA) photo-crosslinkers.[3] Its reactivity is triggered by UV light. Upon irradiation at approximately 258-280 nm, the terminal azide group of this compound releases nitrogen gas (N2) to form a highly reactive singlet nitrene intermediate. This nitrene can then undergo a variety of reactions to form stable covalent bonds, including insertion into C-H and N-H bonds, and addition to C=C double bonds.[3][5] This broad reactivity allows for crosslinking to a wide range of amino acid residues, not just those with primary amines. The key advantage of this mechanism is the ability to control the exact timing and location of the crosslinking event by controlling the application of UV light.

Traditional Crosslinkers: The Amine-Reactive Pathway of NHS Esters

N-hydroxysuccinimide (NHS) esters are a cornerstone of traditional bioconjugation. These reagents react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, to form stable amide bonds.[6] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[7] The reaction is highly pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (typically 7.2-8.5) where the primary amines are deprotonated and more nucleophilic.[6]

Performance Comparison: this compound vs. NHS Esters

Direct, side-by-side quantitative comparisons of this compound and NHS esters in the same application are scarce in the published literature. However, we can infer their relative performance by examining data on their respective chemical classes.

Data Presentation

Table 1: Performance Characteristics of Perfluorophenyl Azide (PFPA) Crosslinkers (representative of this compound)

Performance MetricReported Value/CharacteristicCitation
Crosslinking Efficiency Insertion yields can be lower than 50% in liquid media, but can achieve "perfect crosslinking efficiency" in solid polymer matrices.[5]
A related PFPA surface functionalization followed by a click reaction showed a yield of ~83%.[8]
Stability Generally stable until activated by UV light. The azide group can be reduced by thiol-containing agents like DTT.[4]
Specificity Non-specific insertion into C-H, N-H bonds, and addition to C=C bonds upon photoactivation.[3]
Control High degree of spatiotemporal control; reaction is initiated by UV light.[3]
Cytotoxicity The presence of an azide group can contribute to cytotoxicity.[9]
Immunogenicity Photo-induced aggregation of antibody conjugates is a potential concern that can lead to immunogenicity.[6]

Table 2: Performance Characteristics of N-Hydroxysuccinimide (NHS) Ester Crosslinkers

Performance MetricReported Value/CharacteristicCitation
Crosslinking Efficiency Highly efficient reaction with primary amines at optimal pH.[6]
Stability Susceptible to hydrolysis, especially at higher pH. Half-life can range from minutes to hours depending on pH and temperature.[10]
Specificity Primarily reacts with primary amines (lysine, N-terminus), but side reactions with serine, threonine, and tyrosine can occur.
Control Reaction begins immediately upon mixing; lacks temporal control.
Cytotoxicity The crosslinker itself is generally considered to have low cytotoxicity, but the resulting conjugate's toxicity depends on the payload.
Immunogenicity The linker and payload in an ADC can act as haptens, potentially eliciting an immune response.

Experimental Protocols

Protocol for Antibody-Drug Conjugation using this compound (General Procedure)

This protocol provides a general framework. Optimization of reaction conditions, including concentration, UV exposure time, and purification methods, is essential for each specific application.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for carboxylate activation

  • Drug molecule with a primary amine

  • UV lamp (e.g., 254 nm or 365 nm, depending on the specific aryl azide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activate the Carboxylic Acid of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester of this compound.

  • Conjugate this compound to the Drug Molecule:

    • Add the amine-containing drug molecule to the activated this compound solution.

    • Incubate for 1-2 hours at room temperature.

  • Purify the Drug-Linker Conjugate:

    • Purify the resulting drug-linker conjugate using an appropriate method, such as HPLC, to remove excess reagents.

  • Conjugate the Drug-Linker to the Antibody:

    • This step depends on the functional group on the other end of the drug-linker. Assuming a second reactive group is present for antibody conjugation (e.g., another NHS ester), proceed with the conjugation to the antibody.

  • Photo-Crosslinking:

    • To induce crosslinking to a target protein or within a protein complex, irradiate the sample with UV light. The duration and intensity of UV exposure will need to be optimized.

  • Purification of the Final Conjugate:

    • Purify the final crosslinked product using size-exclusion chromatography to remove any unreacted components and aggregates.

Protocol for Antibody-Drug Conjugation using an NHS Ester Crosslinker

This protocol describes a typical procedure for labeling an antibody with an NHS ester-functionalized payload.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4, adjusted to pH 8.0-8.5 with sodium bicarbonate)

  • NHS ester of the desired payload

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration, desalting column)

Procedure:

  • Protein Preparation:

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer (0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5).[7]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[7]

  • Conjugation Reaction:

    • Add the NHS ester solution to the antibody solution with gentle stirring. The molar ratio of NHS ester to antibody will need to be optimized to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the payload is light-sensitive.[7]

  • Quenching the Reaction (Optional):

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted payload and quenching reagents by gel filtration or dialysis.

Mandatory Visualization

ADC_Internalization_and_Drug_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA

Caption: Signaling pathway of ADC internalization and payload release.

Experimental_Workflow cluster_n3_tfba This compound Crosslinking cluster_nhs NHS Ester Crosslinking cluster_analysis Comparative Analysis A1 Mix Antibody, Payload, & This compound A2 UV Activation (e.g., 254 nm) A1->A2 A3 Purification A2->A3 C1 Characterization (e.g., SEC, MS) A3->C1 B1 Mix Antibody & NHS-Payload (pH 8.0-8.5) B2 Incubation (RT, 1-4h) B1->B2 B3 Purification B2->B3 B3->C1 C2 Functional Assays (e.g., Cytotoxicity) C1->C2

Caption: Experimental workflow for comparing crosslinker efficiency.

Advantages_Disadvantages cluster_n3_tfba This compound (Photo-activated) cluster_nhs NHS Esters (Amine-reactive) N3_Adv Advantages: + Spatiotemporal Control + Broader Reactivity N3_Dis Disadvantages: - Potential for Photodamage - Potential for Lower Yield - Azide-related Cytotoxicity NHS_Adv Advantages: + High Efficiency + Well-established Protocols NHS_Dis Disadvantages: - Lack of Temporal Control - Susceptible to Hydrolysis - Primarily Targets Amines

Caption: Advantages and disadvantages of this compound vs. NHS Esters.

Conclusion

The choice between this compound and traditional NHS esters depends on the specific requirements of the application. This compound and other photo-crosslinkers provide an invaluable tool for applications requiring precise control over the crosslinking reaction, such as in situ studies of protein interactions. The ability to initiate conjugation with a pulse of light opens up possibilities for creating complex bioconjugates with high spatial and temporal resolution.

Conversely, NHS esters remain a robust and efficient choice for routine bioconjugation when temporal control is not a primary concern. Their high reactivity with primary amines and the wealth of established protocols make them a reliable and cost-effective option for many applications, including the large-scale production of antibody-drug conjugates.

Ultimately, the selection of the optimal crosslinking agent requires careful consideration of the desired level of control, the chemical nature of the molecules to be conjugated, and the intended application of the final product. As bioconjugation technologies continue to evolve, a deeper understanding of the strengths and limitations of each class of crosslinker will be crucial for advancing the fields of drug delivery, diagnostics, and fundamental biological research.

References

Characterizing Specificity in Protein Labeling: A Comparative Guide to Azide-Based "Click Chemistry" and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is fundamental to understanding their function, localization, and interactions. The ideal labeling method offers high specificity, minimizing off-target modifications that can lead to ambiguous results and confound data interpretation. While the specific compound "N3-TFBA-O2Oc" is not found in widely available scientific literature, the "N3" component strongly suggests the use of an azide (B81097) group for bioorthogonal "click chemistry." This guide provides a comprehensive comparison of the specificity of azide-alkyne cycloaddition, a cornerstone of click chemistry, with other prevalent protein labeling techniques.

The selection of a labeling strategy is a critical decision in experimental design. Factors to consider include the nature of the protein, the desired site of modification, the type of label to be introduced, and the required efficiency and specificity of the reaction.[1] This guide will delve into a comparison of labeling methods, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Protein Labeling Specificity

The specificity of a protein labeling method is its ability to modify a target protein at a specific site with minimal off-target reactions. Below is a comparison of azide-based click chemistry with other common labeling techniques.

Labeling Method Target Residue(s)/Tag Principle Reported Specificity Potential for Off-Target Labeling
Azide-Alkyne Cycloaddition (Click Chemistry) Azide/Alkyne-modified amino acidsBioorthogonal reaction between an azide and an alkyne.[2]HighLow. Azide and alkyne groups are largely inert in biological systems.[2][3] However, some cyclooctynes used in copper-free click chemistry can react with free thiols (cysteine residues), though at a much slower rate than with azides.[4] Copper-catalyzed reactions can also lead to weak, non-specific labeling in the presence of the catalyst.[4]
NHS Ester Labeling Primary amines (Lysine, N-terminus)Acylation of primary amines by N-hydroxysuccinimidyl esters.[5][6][7][8]ModerateHigh. Lysine residues are abundant on protein surfaces, making site-specific labeling challenging.[9] Reaction conditions (e.g., pH) must be carefully controlled to minimize hydrolysis of the NHS ester and reactions with other nucleophiles like tyrosine, serine, and threonine at high pH.
Maleimide (B117702) Labeling Thiols (Cysteine)Michael addition reaction between a maleimide and a sulfhydryl group.[10][11][12][13]HighModerate. Generally highly specific for cysteines at pH 6.5-7.5.[14] At pH > 8.5, reactivity with primary amines can occur.[14] Excess maleimide can also react with histidine.
SNAP-tag® Labeling SNAP-tag fusion proteinCovalent labeling of the SNAP-tag (a modified O6-alkylguanine-DNA alkyltransferase) with an O6-benzylguanine substrate.[15][16][17][18]Very HighVery Low. The reaction is highly specific between the engineered SNAP-tag and its substrate.[15][19]
HaloTag® Labeling HaloTag fusion proteinCovalent labeling of the HaloTag (a modified haloalkane dehalogenase) with a chloroalkane linker.[20][21][22][23]Very HighVery Low. The enzymatic reaction is highly specific and the HaloTag ligand does not cross-react with endogenous mammalian proteins.[22]

Experimental Protocols

Detailed protocols are essential for achieving high specificity and reproducibility in protein labeling experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol is a general guideline for labeling a protein containing an azide group with an alkyne-functionalized probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (prepare fresh, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)[24][25]

  • Degassed buffer

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with a degassed buffer to the desired final concentration.

  • Prepare a premix of CuSO₄ and THPTA ligand. For a final copper concentration of 0.1 mM, mix equal volumes of 20 mM CuSO₄ and 50 mM THPTA.[25]

  • Add the alkyne-probe to the protein solution to a final concentration typically 2- to 10-fold molar excess over the protein.

  • Add the CuSO₄/THPTA premix to the reaction mixture.

  • Add aminoguanidine to a final concentration of 5 mM.[25]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[25]

  • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

  • Purify the labeled protein from excess reagents using a suitable method such as gel filtration or dialysis.

Protocol 2: NHS Ester Labeling of a Protein

This protocol describes a general procedure for labeling a protein with an amine-reactive NHS ester probe.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • NHS ester-probe stock solution (e.g., 10 mg/mL in anhydrous DMSO or DMF)[5]

  • Gel filtration column

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[6]

  • Adjust the pH of the protein solution to 8.3-8.5 by adding the sodium bicarbonate buffer.[5][6]

  • Add the NHS ester-probe stock solution to the protein solution. A molar excess of 8-10 fold of the NHS ester is a common starting point for mono-labeling.[6][26]

  • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[5]

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Separate the labeled protein from unreacted probe and byproducts using a gel filtration column.[5]

Protocol 3: Maleimide Labeling of a Protein

This protocol provides a general method for labeling a protein's cysteine residues with a maleimide-functionalized probe.

Materials:

  • Protein solution in a thiol-free, degassed buffer (e.g., PBS, pH 7.0-7.5)[10][12]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)

  • Maleimide-probe stock solution (e.g., 10 mM in DMSO or DMF)

  • Gel filtration column

Procedure:

  • Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[10][12]

  • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 10-100 molar excess and incubate for 20-30 minutes at room temperature.[10][11]

  • Add the maleimide-probe stock solution to the protein solution at a 10-20 fold molar excess.[11]

  • Mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quench the reaction by adding a free thiol-containing compound (e.g., β-mercaptoethanol or cysteine) to a final concentration of 10-20 mM.

  • Purify the labeled protein using a gel filtration column.[10]

Protocol 4: SNAP-tag® Labeling of a Fusion Protein in Live Cells

This protocol is for labeling a SNAP-tag® fusion protein expressed in mammalian cells.

Materials:

  • Cells expressing the SNAP-tag® fusion protein

  • Cell culture medium

  • SNAP-tag® substrate stock solution (e.g., in DMSO)

  • Pre-warmed live-cell imaging medium

Procedure:

  • Dilute the SNAP-tag® substrate in cell culture medium to the desired final concentration (typically 1-5 µM).[15]

  • Remove the existing medium from the cells and replace it with the medium containing the SNAP-tag® substrate.

  • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[27][28]

  • Wash the cells three times with pre-warmed live-cell imaging medium to remove excess substrate.[15][28]

  • Incubate the cells in fresh medium for an additional 30 minutes to allow any unconjugated probe to diffuse out of the cells.[15][28]

  • The cells are now ready for imaging.

Visualizing Labeling Workflows and Principles

Diagrams created using Graphviz (DOT language) help to visualize the principles and workflows of different labeling techniques.

G General Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein of Interest Incubation Incubation (Time, Temp, pH) Protein->Incubation Probe Labeling Probe Probe->Incubation Buffer Reaction Buffer Buffer->Incubation Purify Purification (e.g., Gel Filtration) Incubation->Purify Analysis Downstream Application (e.g., Imaging, Assay) Purify->Analysis

Caption: A generalized workflow for protein labeling experiments.

G Comparison of Labeling Specificity cluster_high High Specificity cluster_moderate Moderate to High Specificity cluster_low Lower Specificity Click Click Chemistry SNAP SNAP-tag Halo HaloTag Maleimide Maleimide NHS NHS Ester Protein Target Protein Protein->Click Azide/Alkyne Protein->SNAP SNAP-tag Protein->Halo HaloTag Protein->Maleimide Cysteine Protein->NHS Lysine

Caption: Specificity of different protein labeling methods.

G Click Chemistry Reaction Pathway Protein_Azide Protein-N₃ Labeled_Protein Labeled Protein (Triazole Linkage) Protein_Azide->Labeled_Protein Alkyne_Probe Alkyne-Probe Alkyne_Probe->Labeled_Protein Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein Catalyzes

Caption: The bioorthogonal reaction in CuAAC click chemistry.

References

The Cleavability of N3-TFBA-O2Oc: A Comparative Guide to Crosslinking Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the choice of a chemical crosslinker is a critical decision. A key consideration in this selection process is the cleavability of the linker. This guide provides a comprehensive analysis of N3-TFBA-O2Oc, a photoactivatable crosslinker, and compares its performance with a range of cleavable alternatives, supported by experimental data and detailed protocols.

This compound: A Non-Cleavable Photoactivatable Crosslinker

This compound, or 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic Acid, is a heterobifunctional crosslinking reagent. One end of the molecule features a carboxylic acid for conjugation to amine-containing molecules, while the other end possesses a perfluorophenyl azide (B81097) (PFPA) group. This PFPA group is photoactivatable, meaning it remains inert until exposed to ultraviolet (UV) light (typically 254-280 nm).

Upon UV irradiation, the PFPA group forms a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into C-H and N-H bonds in close proximity, forming stable, covalent crosslinks. It is crucial to understand that these resulting carbon-nitrogen or nitrogen-nitrogen single bonds are highly stable and are not considered cleavable under standard biochemical conditions. This inherent stability makes this compound an excellent choice for permanently capturing protein-protein interactions for applications like affinity purification and stabilization of protein complexes for SDS-PAGE analysis.

The Rise of Cleavable Crosslinkers

While the permanent nature of crosslinks formed by reagents like this compound is advantageous in certain applications, the inability to reverse the crosslink can be a significant limitation, particularly in mass spectrometry-based workflows for protein identification. Cleavable crosslinkers have emerged as a powerful alternative, offering the ability to separate crosslinked proteins after the initial capture. This simplifies data analysis and enhances the identification of interacting partners.

Cleavable linkers can be broadly categorized based on their cleavage mechanism:

  • Photocleavable Linkers: These linkers incorporate a photolabile group, such as an o-nitrobenzyl ester, that can be cleaved by irradiation with light of a specific wavelength, often different from the activation wavelength of photo-crosslinkers like this compound.

  • Chemically Cleavable Linkers: This category includes linkers with bonds that can be broken by specific chemical treatments. Common examples include disulfide bonds, which are cleaved by reducing agents, and diol linkers, which are cleaved by periodate.

  • Mass Spectrometry (MS)-Cleavable Linkers: These linkers are designed to fragment in a predictable manner within the mass spectrometer, aiding in the identification of crosslinked peptides. Sulfoxide-containing linkers are a prominent example.

Quantitative Comparison of Crosslinker Performance

The choice of a crosslinker should be guided by the specific experimental requirements. The following table provides a quantitative comparison of this compound with representative cleavable alternatives.

FeatureThis compoundPhotocleavable (o-Nitrobenzyl)Chemically Cleavable (Disulfide)MS-Cleavable (DSSO)
Cleavability Non-cleavable PhotocleavableChemically CleavableMS-Cleavable
Activation UV light (254-280 nm)N/A (cleavage stimulus)N/AN/A
Cleavage Stimulus N/AUV light (e.g., 365 nm)Reducing agents (e.g., DTT, TCEP)Collision-Induced Dissociation (CID) in MS
Cleavage Efficiency N/AHigh (Quantum yields often >0.1)>90% with sufficient reducing agentHigh in-source fragmentation
Bond Formed Stable C-N, N-NN/ADisulfide (S-S)Amide
Primary Applications Affinity purification, complex stabilizationControlled release, patterned surfacesXL-MS, enrichment of crosslinked peptidesCrosslinking-Mass Spectrometry (XL-MS)

Experimental Protocols

Protocol 1: Photo-Crosslinking using this compound

This protocol outlines a general procedure for using this compound to crosslink interacting proteins.

Materials:

  • This compound

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.4; avoid amine-containing buffers like Tris)

  • UV lamp (254 nm)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Conjugation (Optional): If one protein partner is to be selectively labeled, conjugate the carboxylic acid group of this compound to the primary amines of the "bait" protein using standard EDC/NHS chemistry. Purify the labeled protein to remove excess crosslinker.

  • Incubation: Mix the protein complex (or the labeled bait protein with its interacting partners) in the reaction buffer.

  • Photoactivation: Irradiate the sample with UV light (254 nm) on ice for 10-30 minutes. The optimal irradiation time should be determined empirically.

  • Quenching: Add a quenching solution to scavenge any unreacted nitrene intermediates.

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or affinity purification.

Protocol 2: Crosslinking and Cleavage using a Disulfide Linker (e.g., DSP)

This protocol provides a general workflow for using a disulfide-containing crosslinker for reversible crosslinking.

Materials:

  • Dithiobis(succinimidyl propionate) (DSP)

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., 50 mM DTT or 20 mM TCEP)

Procedure:

  • Crosslinking: Add DSP (dissolved in a non-aqueous solvent like DMSO) to the protein sample to a final concentration of 0.2-2 mM. Incubate for 30-60 minutes at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.

  • Sample Processing: Proceed with downstream applications such as immunoprecipitation or enrichment of crosslinked species.

  • Cleavage: To cleave the crosslinks, incubate the sample with a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C.

  • Analysis: The cleaved proteins can then be analyzed by techniques like SDS-PAGE or mass spectrometry.

Visualizing Crosslinking Workflows

The choice between a non-cleavable and a cleavable crosslinker significantly impacts the experimental workflow, especially in crosslinking-mass spectrometry (XL-MS) studies.

XL_MS_Workflow cluster_non_cleavable Non-Cleavable Workflow (e.g., this compound) cluster_cleavable Cleavable Workflow (e.g., DSSO) nc_start Protein Crosslinking nc_digest Proteolytic Digestion nc_start->nc_digest nc_lcms LC-MS/MS Analysis nc_digest->nc_lcms nc_analysis Complex Spectra Analysis nc_lcms->nc_analysis c_start Protein Crosslinking c_digest Proteolytic Digestion c_start->c_digest c_enrich Enrichment of Crosslinked Peptides c_digest->c_enrich c_lcms LC-MS/MS Analysis (with in-source cleavage) c_enrich->c_lcms c_analysis Simplified Spectra Analysis c_lcms->c_analysis start Start start->nc_start start->c_start

Caption: Comparison of XL-MS workflows.

Signaling Pathways and Logical Relationships

The application of crosslinkers can be visualized in the context of studying signaling pathways. For instance, to identify the downstream targets of a specific receptor kinase, a photo-crosslinker could be conjugated to its ligand.

Signaling_Pathway ligand Ligand (with this compound) receptor Receptor Kinase ligand->receptor Binding uv UV Activation ligand->uv target Unknown Target Protein receptor->target Proximity receptor->uv target->uv crosslink Covalent Crosslink uv->crosslink analysis Purification & MS Analysis crosslink->analysis

Caption: Photo-crosslinking in a signaling pathway.

A Comparative Analysis of CuAAC and SPAAC Efficiency for N3-TFBA-O2Oc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of biomolecules is a cornerstone of modern drug development and chemical biology. "Click chemistry," a set of powerful, reliable, and selective reactions, has emerged as an indispensable tool for this purpose. Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for the conjugation of N3-TFBA-O2Oc, a click chemistry reagent featuring an azide-functionalized trifluoromethylbenzyl aryl ether.

Executive Summary

Both CuAAC and SPAAC are highly efficient methods for the conjugation of this compound. The choice between them hinges on the specific experimental context, particularly the tolerance of the biological system to copper catalysis.

  • CuAAC offers significantly faster reaction rates and is generally more cost-effective. However, the requisite copper catalyst can be cytotoxic, limiting its application in living systems.

  • SPAAC is a copper-free alternative, making it ideal for in vivo and live-cell applications. This biocompatibility comes at the cost of generally slower reaction kinetics compared to CuAAC. The reaction rate in SPAAC is highly dependent on the choice of the strained cyclooctyne (B158145).

Quantitative Data Comparison

The following table summarizes the expected performance of CuAAC and SPAAC for the conjugation of this compound based on data for structurally similar aromatic azides.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very Fast[1][2]Moderate to Fast (highly dependent on cyclooctyne)[3][4]
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[3]~0.1 to 1 M⁻¹s⁻¹ (with common cyclooctynes like DBCO)[5][6][7]
Typical Reaction Time Minutes to a few hoursHours to overnight
Catalyst Requirement Copper(I) salt (e.g., CuSO₄ with a reducing agent)[8]None (reaction driven by ring strain)[4]
Biocompatibility Limited due to copper cytotoxicity[4]High (copper-free)[4]
Regioselectivity Exclusively 1,4-disubstituted triazole[8]Mixture of 1,4- and 1,5-disubstituted triazoles
Reactant Stability Terminal alkynes are generally stableStrained cyclooctynes can be unstable over long periods

Reaction Mechanisms and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the inherent ring strain of a cyclooctyne to facilitate the cycloaddition.

CuAAC_vs_SPAAC_Mechanism cluster_0 CuAAC Mechanism cluster_1 SPAAC Mechanism N3_TFBA_O2Oc_CuAAC This compound (Aromatic Azide) Cu_Acetylide Copper Acetylide Intermediate N3_TFBA_O2Oc_CuAAC->Cu_Acetylide Terminal_Alkyne Terminal Alkyne Cu_I Cu(I) Catalyst Terminal_Alkyne->Cu_I Cu_I->Cu_Acetylide Triazole_CuAAC 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole_CuAAC N3_TFBA_O2Oc_SPAAC This compound (Aromatic Azide) Transition_State Strained Transition State N3_TFBA_O2Oc_SPAAC->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole_SPAAC 1,4- and 1,5-Disubstituted Triazole Product Transition_State->Triazole_SPAAC

Caption: Comparative reaction mechanisms of CuAAC and SPAAC.

The selection of a specific protocol will depend on the nature of the biomolecule and the experimental goals. Below is a generalized workflow for bioconjugation using either CuAAC or SPAAC.

Experimental_Workflow Start Start: Biomolecule with Alkyne or Azide Moiety Choose_Reaction Choose Reaction Type Start->Choose_Reaction CuAAC_Path CuAAC Choose_Reaction->CuAAC_Path Copper tolerable SPAAC_Path SPAAC Choose_Reaction->SPAAC_Path Copper-free required Prepare_Reagents_CuAAC Prepare this compound, Terminal Alkyne, CuSO4, Reducing Agent, and Ligand CuAAC_Path->Prepare_Reagents_CuAAC Prepare_Reagents_SPAAC Prepare this compound and Strained Cyclooctyne SPAAC_Path->Prepare_Reagents_SPAAC Reaction_CuAAC Incubate at Room Temp (minutes to hours) Prepare_Reagents_CuAAC->Reaction_CuAAC Reaction_SPAAC Incubate at Room Temp or 37°C (hours to overnight) Prepare_Reagents_SPAAC->Reaction_SPAAC Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction_CuAAC->Purification Reaction_SPAAC->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End: Purified Bioconjugate Analysis->End

References

Unveiling Protein Networks: A Comparative Guide to Protein-Protein Interaction Identification Methods, Featuring Trifunctional Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interaction (PPI) identification, selecting the optimal method is paramount. This guide provides a comprehensive comparison of a cutting-edge photo-crosslinking approach utilizing a trifunctional probe, alongside established alternative techniques. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

A New Era of Proximity-Based Labeling: Trifunctional Photo-Crosslinkers

Trifunctional photo-crosslinkers represent a significant advancement in the study of PPIs. These reagents are designed to covalently link interacting proteins in their native cellular environment upon photoactivation. The inclusion of a biotin (B1667282) handle allows for the specific enrichment of cross-linked protein complexes, while a cleavable spacer arm facilitates their subsequent identification by mass spectrometry. This approach offers the ability to capture both stable and transient interactions with high specificity.

The general workflow for identifying PPIs using a trifunctional photo-crosslinker like Leiker is a multi-step process that begins with the introduction of the cross-linker to the biological sample and culminates in the bioinformatic analysis of mass spectrometry data to identify the interacting proteins.

Trifunctional_Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking & Enrichment cluster_analysis Analysis A Introduce Trifunctional Cross-linker to Lysate B Photoactivation (UV Exposure) A->B C Protein Digestion (e.g., Trypsin) B->C D Enrichment of Biotinylated Peptides (Streptavidin Beads) C->D E Cleavage of Linker D->E F LC-MS/MS Analysis E->F G Data Analysis & PPI Identification F->G

Figure 1. General workflow for PPI identification using a trifunctional photo-crosslinker.

Performance Comparison: Trifunctional Cross-linkers vs. Alternative Methods

The selection of a PPI identification method depends on various factors, including the nature of the interaction being studied (stable vs. transient), the cellular context, and the desired level of throughput and specificity. Below is a comparison of the trifunctional cross-linking approach with other widely used techniques.

MethodPrincipleAdvantagesDisadvantagesThroughputIn vivo/In vitro
Trifunctional Photo-Crosslinking (e.g., Leiker) Covalent capture of proximal proteins using a photo-activatable, enrichable, and cleavable cross-linker.Captures transient and stable interactions in a native-like environment; High specificity due to enrichment.[1][2][3][4]Requires optimization of cross-linking conditions; Potential for UV-induced cellular damage.HighIn vitro (lysates), potentially in vivo
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two proteins of interest.High-throughput screening of large libraries; Detects binary interactions.High rate of false positives and false negatives; Interactions occur in a non-native (yeast nucleus) environment.HighIn vivo (yeast)
Co-Immunoprecipitation (Co-IP) Antibody-based purification of a protein of interest along with its binding partners from a cell lysate.Detects interactions in a near-native cellular context; Can identify components of protein complexes.May miss transient or weak interactions; Dependent on antibody specificity and availability.Low to MediumIn vitro (lysates)
Affinity Purification-Mass Spectrometry (AP-MS) Purification of a tagged "bait" protein and its interacting "prey" proteins, followed by mass spectrometry identification.Can identify entire protein complexes; High sensitivity.Overexpression of bait protein can lead to non-specific interactions; Tag may interfere with protein function.HighIn vitro (lysates)
Proximity-Dependent Biotinylation (e.g., BioID) A promiscuous biotin ligase fused to a protein of interest biotinylates proximal proteins, which are then purified and identified.Identifies proximal and transient interactors in living cells; Does not require direct interaction.Biotinylation radius is not precisely defined; Can generate false positives due to bystander proteins.HighIn vivo

Quantitative Data Summary

The following table summarizes the quantitative performance of the trifunctional cross-linker "Leiker" in identifying protein-protein interactions from complex biological lysates, as reported by Tan, Li et al. (2016).[1][4] This data provides a benchmark for the potential output of such advanced cross-linking strategies.

OrganismNumber of Inter-linked Lysine (B10760008) Pairs IdentifiedNumber of Protein-Protein Interactions (PPIs) Identified
E. coli Lysate3130677
C. elegans Lysate893121

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of any PPI identification method. Below are generalized protocols for the key experiments discussed.

Protocol 1: Trifunctional Photo-Crosslinking using a Leiker-like Reagent

This protocol is adapted from the study by Tan, Li et al. (2016) and outlines the key steps for using a trifunctional cross-linker to identify PPIs in a cell lysate.[1][4]

1. Lysate Preparation:

  • Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer (e.g., containing non-ionic detergents and protease inhibitors).

  • Determine the protein concentration of the lysate.

2. Cross-linking Reaction:

  • Add the trifunctional cross-linker (e.g., Leiker) to the cell lysate at a final concentration typically in the low millimolar range.

  • Incubate the mixture in the dark to allow the amine-reactive groups to react with lysine residues.

  • Expose the sample to UV light (e.g., 365 nm) to activate the photo-reactive group and induce cross-linking.

3. Protein Digestion:

  • Reduce and alkylate the protein disulfide bonds.

  • Digest the cross-linked protein mixture with a protease, such as trypsin, overnight at 37°C.

4. Enrichment of Cross-linked Peptides:

  • Incubate the digested peptide mixture with streptavidin-coated magnetic beads to capture the biotinylated peptides.

  • Wash the beads extensively to remove non-biotinylated peptides.

5. Cleavage and Mass Spectrometry:

  • Elute the captured peptides from the beads by cleaving the linker (the specific cleavage method will depend on the chemistry of the cleavable spacer).

  • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Use specialized software to identify the cross-linked peptides from the MS/MS spectra and map the identified PPIs.

Protocol 2: Co-Immunoprecipitation (Co-IP)

1. Cell Lysis:

  • Lyse cells with a non-denaturing lysis buffer to preserve protein interactions.

  • Centrifuge to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clear the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Add a primary antibody specific to the protein of interest to the pre-cleared lysate and incubate.

  • Add Protein A/G beads to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Identify the interacting proteins by Western blotting using an antibody against the suspected interactor or by mass spectrometry.

Signaling Pathway and Logical Relationship Visualization

Understanding the context of protein interactions is often as important as identifying the interactions themselves. Graphviz diagrams can be used to visualize signaling pathways or the logical relationships between different experimental approaches.

Signaling_Pathway_Example cluster_pathway Hypothetical Signaling Pathway A Receptor B Kinase 1 A->B Ligand Binding C Adaptor Protein B->C D Kinase 2 C->D E Transcription Factor D->E Phosphorylation F Gene Expression E->F

Figure 2. Example of a hypothetical signaling pathway illustrating protein interactions.

Method_Selection_Logic Start Start: Need to Identify PPIs Transient Investigating Transient Interactions? Start->Transient InVivo In Vivo Analysis Required? Transient->InVivo No PhotoCrosslinking Trifunctional Photo-Crosslinking Transient->PhotoCrosslinking Yes HighThroughput High-Throughput Screening? InVivo->HighThroughput No BioID BioID InVivo->BioID Yes Y2H Yeast Two-Hybrid HighThroughput->Y2H Yes CoIP_APMS Co-IP / AP-MS HighThroughput->CoIP_APMS No

References

The Elusive Experimental Profile of N3-TFBA-O2Oc: A Guide to its Intended Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability as a versatile tool for biological research, a comprehensive review of published studies detailing the specific use of N3-TFBA-O2Oc ({2-[2-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino)ethoxy] ethoxy}acetic acid) reveals a notable absence of peer-reviewed experimental data. This guide, therefore, pivots from a direct comparison of its performance to an in-depth exploration of its intended applications based on its chemical structure and information from commercial suppliers. We will delve into the general experimental workflows where this compound is designed to be a key reagent, providing hypothetical protocols and comparative insights with established alternative molecules.

This compound is marketed as a bifunctional linker, possessing a photoactivatable perfluorophenyl azide (B81097) (PFPA) group and a carboxylic acid handle that can be modified for "click chemistry." This unique combination positions it as a valuable tool for two primary biological applications: photoaffinity labeling for identifying protein interactions and as a linker in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Photoaffinity Labeling: Unmasking Molecular Interactions

Photoaffinity labeling is a powerful technique to identify the binding partners of a small molecule or ligand within a complex biological sample. The PFPA moiety of this compound is central to this application. Upon irradiation with UV light (typically around 258-280 nm), the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "tagging" the binding partners of the molecule to which this compound is attached.

General Experimental Workflow for Photoaffinity Labeling:

A typical experiment would involve conjugating a ligand of interest to the carboxylic acid end of this compound. This modified ligand is then incubated with a biological sample (e.g., cell lysate or intact cells). Following UV irradiation, the covalently cross-linked protein-ligand complexes are isolated and identified, often using mass spectrometry-based proteomic approaches.

G cluster_0 Probe Synthesis cluster_1 Labeling and Crosslinking cluster_2 Analysis Ligand Ligand of Interest Probe Photoaffinity Probe Ligand->Probe Conjugation N3_TFBA_O2Oc This compound N3_TFBA_O2Oc->Probe Incubation Incubation Probe->Incubation Sample Biological Sample (e.g., Cell Lysate) Sample->Incubation UV UV Irradiation (Crosslinking) Incubation->UV Isolation Isolation of Crosslinked Complexes UV->Isolation Proteomics Mass Spectrometry (Protein ID) Isolation->Proteomics

Photoaffinity Labeling Workflow
Comparison with Alternatives:

While no direct comparative data for this compound exists, we can compare its features to other common photo-crosslinkers.

FeatureThis compound (Perfluorophenyl Azide)BenzophenonesDiazirines
Activation Wavelength ~260-280 nm~350-360 nm~350-380 nm
Reactivity Forms a nitrene that can insert into C-H, N-H, and O-H bonds.Forms a triplet diradical that abstracts a hydrogen atom to form a covalent bond.Forms a carbene, which is highly reactive and inserts into various bonds.
Potential for Non-specific Labeling Can be higher due to the high reactivity of the nitrene.Generally considered more selective for C-H bonds, potentially reducing non-specific labeling.Highly reactive carbene can lead to non-specific labeling.
Stability Generally stable in the dark but sensitive to light.Stable under normal laboratory conditions.Can be less stable than benzophenones.

Role in Antibody-Drug Conjugates (ADCs) and PROTACs

The "click chemistry" handle on this compound makes it suitable for constructing complex biomolecules like ADCs and PROTACs. In this context, the azide group of this compound can react with an alkyne-modified molecule in a highly specific and efficient manner, typically through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Hypothetical ADC Construction Workflow:

For an ADC, this compound could act as a linker between the antibody and the cytotoxic drug. The carboxylic acid would first be activated to react with an amine on the antibody. The azide group would then be available to "click" with an alkyne-modified cytotoxic payload. The perfluorophenyl group in the linker may also contribute to the overall stability and pharmacokinetic properties of the resulting ADC.

G cluster_0 Component Preparation cluster_1 Conjugation Steps Antibody Antibody Step1 Antibody-Linker Conjugation Antibody->Step1 Linker This compound Linker->Step1 Drug Alkyne-Modified Cytotoxic Drug Step2 Click Chemistry (Azide-Alkyne) Drug->Step2 Step1->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC

ADC Construction Workflow
Comparison with Other Linker Chemistries:

The performance of an ADC is critically dependent on the linker. While specific data for this compound is unavailable, we can compare the click chemistry approach it enables with other common linker strategies.

Linker ChemistryAdvantagesDisadvantages
Click Chemistry (Azide-Alkyne) High specificity and efficiency; Bioorthogonal (can be performed in biological systems); Forms a stable triazole linkage.May require a copper catalyst which can be toxic to cells (for CuAAC). Strain-promoted versions (SPAAC) can have slower kinetics.
Maleimide-Thiol Chemistry Commonly used and well-established; Reacts with cysteine residues on antibodies.The resulting thioether bond can be subject to retro-Michael addition, leading to drug deconjugation.
Amide Bond Formation (e.g., NHS esters) Reacts with lysine (B10760008) residues, which are abundant on antibodies.Can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) due to multiple lysine sites.

Conclusion

This compound presents a promising chemical tool for researchers in chemical biology and drug development. Its dual functionality as a photo-crosslinker and a click chemistry reagent offers a versatile platform for investigating protein interactions and constructing complex bioconjugates. However, the lack of published studies utilizing this specific reagent makes a direct, data-driven comparison with established alternatives impossible at this time. The workflows and comparative information presented here are based on the general principles of the chemical moieties present in this compound. Future research that employs and characterizes the performance of this reagent in biological systems will be crucial to fully understand its potential and limitations. Researchers considering this compound for their experiments are encouraged to perform rigorous validation and optimization studies.

Safety Operating Guide

Proper Disposal of N3-TFBA-O2Oc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of N3-TFBA-O2Oc (2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid), a photoactivatable crosslinker. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.

This compound is classified as a self-reacting hazardous material and contains an organic azide (B81097) functional group, presenting significant safety risks if not handled and disposed of correctly. Due to its reactive and potentially explosive nature, direct chemical treatment by untrained personnel is strongly discouraged.[1][2][3] The recommended and safest method of disposal is through a licensed professional hazardous waste disposal company.[3][4][5]

Immediate Safety and Disposal Plan

Personnel handling waste this compound must follow these procedural steps to ensure safe segregation, storage, and preparation for professional disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or splash goggles are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1]

  • Body Protection: A lab coat must be worn.[1]

Waste Segregation and Storage

Proper segregation is critical to prevent dangerous reactions.

  • Dedicated Waste Container: All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), must be collected in a dedicated, clearly labeled hazardous waste container.[6][7]

  • Labeling: The container must be labeled as "Hazardous Waste: Contains this compound (Organic Azide, Self-reacting Material)". Include the appropriate hazard pictograms (flame, exclamation mark).

  • Incompatible Materials: Under no circumstances should this compound waste be mixed with the following:

    • Acids: Contact with acids can form highly toxic and explosive hydrazoic acid.[2][7]

    • Heavy Metals: Contact with metals such as copper or lead can form shock-sensitive and explosive metal azides. Do not use metal spatulas for handling.[1][7]

    • Other Reactive Chemicals: Do not store with flammable gases, flammable liquids, or other oxidizing agents.[4]

  • Storage Location: Store the sealed waste container in a cool, well-ventilated area, away from heat, light, and sources of friction or shock.[2][3][4] Storage at 2-8°C is recommended for the pure compound.

Arranging for Professional Disposal
  • Contact a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) office should be contacted to arrange for pickup by a licensed chemical waste contractor. Inform them of the specific chemical name and its hazard classifications (Organic Azide, Self-reacting Class 5.2).[4][5]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the disposal company.

Hazard Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionGHS CodeSource
Self-reacting Type CHeating may cause a fire.H242
Skin IrritationCauses skin irritation.H315
Serious Eye IrritationCauses serious eye irritation.H319
Storage Class5.2 - Organic peroxides and self-reacting hazardous materials

Experimental Protocols

Due to the significant hazards associated with this compound, this document does not provide a protocol for the chemical neutralization of this compound. The standard and accepted procedure is disposal via a professional service.

For general guidance on the deactivation of less complex organic azides, the Staudinger reaction, which reduces the azide to a more stable amine using triphenylphosphine, is a cited method in the literature.[8] However, the application of this method to this compound has not been documented here and should not be attempted without a thoroughly validated and peer-reviewed protocol specific to this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate check_compat Check for Incompatible Materials (Acids, Metals)? segregate->check_compat remove_incompat Remove Incompatible Materials check_compat->remove_incompat Yes storage Store Sealed Container in a Cool, Ventilated Area Away from Heat, Light, and Shock check_compat->storage No remove_incompat->storage contact_ehs Contact Institutional EHS Office to Arrange for Professional Disposal storage->contact_ehs end End: Waste Safely Prepared for Pickup contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.